molecular formula C9H9ClN2 B1581770 2-(Chloromethyl)-1-methyl-1h-benzimidazole CAS No. 4760-35-4

2-(Chloromethyl)-1-methyl-1h-benzimidazole

Cat. No.: B1581770
CAS No.: 4760-35-4
M. Wt: 180.63 g/mol
InChI Key: WRGVPFAJPMIYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1-methyl-1h-benzimidazole is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGVPFAJPMIYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289793
Record name 2-(Chloromethyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4760-35-4
Record name 2-(Chloromethyl)-1-methylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4760-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 64201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4760-35-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Chloromethyl)-1-methyl-1H-benzimidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-(Chloromethyl)-1-methyl-1H-benzimidazole, a key heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, outlines a robust synthetic protocol, and explores its primary application as a reactive intermediate for the development of pharmacologically active compounds. Particular emphasis is placed on the compound's high reactivity, which is leveraged by researchers in medicinal chemistry and drug discovery to generate diverse molecular libraries. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile reagent in their work.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active molecules. This fused bicyclic system, consisting of benzene and imidazole rings, is a cornerstone in medicinal chemistry, forming the core of drugs with activities spanning antimicrobial, antiviral, anticancer, and anti-inflammatory applications. The strategic functionalization of the benzimidazole ring allows for the fine-tuning of a compound's pharmacological profile.

This compound emerges as a particularly valuable derivative. The introduction of a chloromethyl group at the 2-position transforms the otherwise stable benzimidazole core into a potent electrophilic reagent. The chlorine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions, enabling the covalent linkage of the benzimidazole unit to a vast range of nucleophilic partners. The methyl group at the N-1 position prevents tautomerization and directs substitution reactions, ensuring regiochemical control and simplifying product outcomes. This guide delves into the essential technical aspects of this compound, providing a foundational understanding for its effective application in research and development.

Molecular and Physicochemical Properties

Accurate physicochemical data is critical for designing experiments, predicting reactivity, and ensuring proper handling. The key identifiers and properties of this compound are summarized below.

Table 1: Compound Identifiers and Molecular Properties

Property Value Source(s)
IUPAC Name This compound [1]
Synonyms 1-Methyl-2-(chloromethyl)benzimidazole [2]
CAS Number 4760-35-4 [2][3]
Molecular Formula C₉H₉ClN₂ [2][3][4]
Molecular Weight 180.63 g/mol [2][3]

| InChI Key | WRGVPFAJPMIYOX-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Data

Property Value Notes Source(s)
Physical Form Solid, Beige --- [1][3]
Melting Point 94 °C Experimental [2][3]
Boiling Point 323.6 ± 25.0 °C Predicted [3]
Density 1.25 ± 0.1 g/cm³ Predicted [3]
pKa 4.81 ± 0.10 Predicted [3]
LogP (XLogP3) 2.31 Computed [2]

| Solubility | No experimental data available. Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | --- | --- |

Synthesis and Characterization

The most reliable and common method for synthesizing the benzimidazole core is the Phillips condensation. This method is adapted for this compound by using N¹-methylbenzene-1,2-diamine as the starting material.

Synthetic Pathway

The synthesis involves the acid-catalyzed condensation and cyclization of N¹-methylbenzene-1,2-diamine with chloroacetic acid. The reaction proceeds by initial formation of an amide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the benzimidazole ring. The use of a strong acid like hydrochloric acid (HCl) is crucial for catalyzing the dehydration step.

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Core Process cluster_workup Workup & Purification A N¹-methylbenzene-1,2-diamine E Condensation & Intramolecular Cyclization A->E + B Chloroacetic Acid B->E + C 4M HCl C->E D Reflux D->E F Neutralization (e.g., NH4OH) E->F G Filtration & Recrystallization F->G Product 2-(Chloromethyl)-1-methyl- 1H-benzimidazole G->Product

Caption: Synthetic workflow for this compound.
Experimental Protocol: Phillips Condensation

This protocol is adapted from established procedures for similar benzimidazoles.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N¹-methylbenzene-1,2-diamine (1.0 eq).

  • Acid Addition: Carefully add 4M hydrochloric acid (approx. 10 mL per gram of diamine) to the flask. Stir the mixture until the diamine dissolves completely.

  • Reagent Addition: Add chloroacetic acid (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of ethyl acetate/hexane).

  • Cooling & Neutralization: After completion, cool the reaction mixture to room temperature and then further in an ice bath to 0-5 °C.

  • Precipitation: Slowly neutralize the acidic solution by adding aqueous ammonium hydroxide or sodium hydroxide solution dropwise with vigorous stirring until the pH reaches 8-9. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.

  • Purification: Dry the crude product. For higher purity, recrystallize from a suitable solvent system such as ethanol/water or toluene.

Characterization

To validate the structure and purity of the synthesized product, a combination of spectroscopic methods should be employed.

Table 3: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic Protons (4H): Multiplets in the range of δ 7.2-7.8 ppm. - Methylene Protons (-CH₂Cl, 2H): A sharp singlet around δ 4.8-5.0 ppm. - N-Methyl Protons (-NCH₃, 3H): A sharp singlet around δ 3.8-4.0 ppm.
¹³C NMR - Aromatic Carbons (6C): Signals between δ 110-145 ppm. - C2 Carbon (C=N): Signal downfield, around δ 150-155 ppm. - Methylene Carbon (-CH₂Cl): Signal around δ 40-45 ppm. - N-Methyl Carbon (-NCH₃): Signal around δ 30-35 ppm.

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 181.05. |

Note: Predicted NMR shifts are based on typical values for benzimidazole derivatives and may vary depending on the solvent used.[7][8]

Chemical Reactivity and Mechanistic Insights

The Role of the Chloromethyl Group

The synthetic utility of this compound is almost entirely derived from the reactivity of its C2-chloromethyl substituent. The carbon atom of the CH₂Cl group is electrophilic and highly susceptible to attack by nucleophiles in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The stability of the benzimidazole ring system helps to stabilize the transition state, facilitating the displacement of the chloride ion.

This predictable reactivity allows for the facile introduction of diverse functional groups at the 2-position, making it an ideal scaffold for building libraries of compounds for biological screening.[5]

Reactivity cluster_reagents Reactants reactant 2-(Chloromethyl)-1-methyl- 1H-benzimidazole product Substituted Product reactant->product Sₙ2 Reaction (+ Base, e.g., K₂CO₃) nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: General scheme for nucleophilic substitution reactions.
Common Transformations

A wide variety of nucleophiles can be employed to create new derivatives, often in the presence of a non-nucleophilic base (like K₂CO₃ or Et₃N) to neutralize the HCl byproduct.

  • N-Nucleophiles (Amines): Reaction with primary or secondary amines (aliphatic or aromatic) yields 2-(aminomethyl) derivatives. This is a common strategy for linking the benzimidazole core to other pharmacophores.[5]

  • O-Nucleophiles (Alcohols/Phenols): Reaction with alcohols or phenols affords the corresponding ether derivatives.

  • S-Nucleophiles (Thiols): Thiols readily react to form thioethers, which are valuable in medicinal chemistry for their unique electronic and steric properties.[9]

A typical procedure involves stirring the 2-(chloromethyl) starting material with the nucleophile and a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at room temperature or with gentle heating.[5]

Applications in Research and Development

The primary application of this compound is as a synthetic intermediate. Its versatile reactivity makes it a staple in programs focused on discovering new therapeutic agents and agrochemicals.

Intermediate in Pharmaceutical Synthesis

This compound is a key precursor for building libraries of potential drug candidates. By reacting it with a diverse set of nucleophiles, researchers can rapidly generate numerous analogs for structure-activity relationship (SAR) studies. Derivatives of the benzimidazole core have shown promise as antifungal, antimicrobial, and anticancer agents.[5][10]

A notable application is its use as an intermediate in the synthesis of Dabigatran Etexilate , a potent oral anticoagulant and direct thrombin inhibitor.[11][12][13] The synthesis involves coupling a more complex derivative of this compound with an amine-containing side chain, highlighting its industrial relevance in the production of modern pharmaceuticals.[11]

Agrochemical Development

The benzimidazole class of compounds, including derivatives of this molecule, has a long history in agriculture as fungicides. The ability to easily synthesize a variety of derivatives allows for the optimization of antifungal activity against specific plant pathogens.[5]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for the 1-methyl derivative is not universally available, the safety profile can be reliably extrapolated from its parent compound, 2-chloromethylbenzimidazole.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[14][15][16]

  • H315: Causes skin irritation.[14][15][16]

  • H319: Causes serious eye irritation.[14][15][16]

  • H335: May cause respiratory irritation.[1][17]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[14][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.[14]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage is under an inert atmosphere at 2-8 °C.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose physicochemical properties are defined by the reactive chloromethyl group appended to the stable, N-methylated benzimidazole core. Its straightforward synthesis and predictable Sₙ2 reactivity make it an indispensable tool for medicinal chemists and researchers. From generating diverse compound libraries for SAR studies to its role in the industrial synthesis of blockbuster drugs like Dabigatran, this compound serves as a testament to the power of strategic molecular design in advancing chemical and pharmaceutical sciences. Proper understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the laboratory.

References

A Guide to the Spectral Analysis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole and its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral analysis of 2-(chloromethyl)-1-methyl-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] Due to the limited availability of published experimental spectra for the N-methylated target compound, this document establishes a robust analytical framework by first examining the comprehensive spectral data of its immediate precursor, 2-(chloromethyl)-1H-benzimidazole . Subsequently, it extrapolates and predicts the spectral characteristics of the target molecule, offering a comparative analysis grounded in fundamental spectroscopic principles. This approach provides scientists with the necessary tools to characterize, identify, and ensure the purity of these important molecules.

Molecular Structure and its Spectroscopic Implications

The core of our analysis rests on the structural differences between the precursor and the N-methylated product. The introduction of a methyl group at the N1 position of the benzimidazole ring induces predictable changes in the electronic environment and vibrational modes of the molecule.

  • Precursor: 2-(chloromethyl)-1H-benzimidazole possesses a labile proton on one of the imidazole nitrogen atoms (N-H). This feature is a dominant characteristic in its NMR and IR spectra.

  • Target Compound: this compound replaces the N-H proton with a methyl group (N-CH₃). This substitution eliminates the N-H signal, introduces a new N-methyl signal, and subtly alters the chemical shifts of nearby protons and carbons.

G cluster_0 2-(Chloromethyl)-1H-benzimidazole (Precursor) cluster_1 This compound (Target) precursor target precursor->target N-methylation

Caption: Reaction pathway from precursor to the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of these molecules in solution. The analysis is conducted using both ¹H (proton) and ¹³C NMR.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzimidazoles due to its excellent solubilizing power.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Data for 2-(chloromethyl)-1H-benzimidazole (in DMSO-d₆): [1]

  • δ 12.50 (s, 1H, NH): A broad singlet characteristic of the acidic imidazole N-H proton. Its chemical shift can be variable and is concentration-dependent.

  • δ 7.56-7.52 (dd, 2H, C4-H & C7-H): A multiplet corresponding to the two protons on the benzene ring adjacent to the nitrogen atoms.

  • δ 7.22-7.11 (m, 2H, C5-H & C6-H): A multiplet for the two central protons of the benzene ring.

  • δ 4.91 (s, 2H, CH₂): A sharp singlet for the two protons of the chloromethyl group.

Predicted ¹H NMR Spectrum for this compound:

  • Disappearance of the N-H signal: The peak at ~12.50 ppm will be absent.

  • Appearance of an N-CH₃ signal: A new singlet will appear, typically in the range of δ 3.7-4.0 ppm . For comparison, the N-methyl signal in 1-methyl-1H-benzo[d]imidazole appears at δ 3.68 ppm.[1]

  • Shifts in Aromatic Protons: The aromatic protons will experience slight shifts due to the electronic effect of the methyl group. The symmetry observed in the precursor may be broken, leading to more distinct signals for each of the four aromatic protons.

  • Shift in CH₂ Signal: The chloromethyl singlet at δ 4.91 ppm may experience a minor downfield or upfield shift but will remain a singlet.

Proton Assignment2-(chloromethyl)-1H-benzimidazole[1]Predicted this compound
N-H~12.50 ppm (s, 1H)Absent
Aromatic H (C4-H, C7-H)7.52-7.56 ppm (m, 2H)~7.5-7.8 ppm (m, 4H, potentially resolved)
Aromatic H (C5-H, C6-H)7.11-7.22 ppm (m, 2H)~7.2-7.4 ppm (m, 4H, potentially resolved)
-CH₂Cl4.91 ppm (s, 2H)~4.9 ppm (s, 2H)
N-CH₃Absent~3.8 ppm (s, 3H)
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton.

Data for 2-(chloromethyl)-1H-benzimidazole (in DMSO-d₆): [1]

  • δ 150.09 (C2): The carbon atom of the imidazole ring bonded to the chloromethyl group.

  • δ 141.59 & 138.00 (C3a & C7a): The two carbons at the fusion of the benzene and imidazole rings.

  • δ 124.10 (C5/C6): The two central carbons of the benzene ring.

  • δ 116.52 (C4/C7): The two outer carbons of the benzene ring.

  • δ 42.06 (CH₂): The carbon of the chloromethyl group.

Predicted ¹³C NMR Spectrum for this compound:

  • Appearance of an N-CH₃ signal: A new signal will appear in the aliphatic region, around δ 30-35 ppm . The N-methyl carbon in 1-methyl-1H-benzo[d]imidazole is at δ 30.96 ppm.[1]

  • Shifts in Ring Carbons: All carbons in the benzimidazole ring system will experience slight shifts due to the electronic donation of the methyl group. The C2, C3a, and C7a carbons are particularly sensitive to this change.

Carbon Assignment2-(chloromethyl)-1H-benzimidazole[1]Predicted this compound
C2150.09 ppm~151 ppm
C3a / C7a141.59 / 138.00 ppm~143 / ~135 ppm
C4 / C7116.52 ppm~110 / ~120 ppm (resolved)
C5 / C6124.10 ppm~122 / ~123 ppm (resolved)
-CH₂Cl42.06 ppm~41 ppm
N-CH₃Absent~31 ppm

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within the molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

IR Spectral Analysis

Data for 2-(chloromethyl)-1H-benzimidazole: [1]

  • ~3211 cm⁻¹ (N-H stretch): A broad absorption band characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.

  • ~3100-3000 cm⁻¹ (C-H aromatic stretch): Absorption due to the C-H bonds on the benzene ring.

  • ~2950-2850 cm⁻¹ (C-H aliphatic stretch): Weaker bands from the -CH₂- group.

  • ~1620 cm⁻¹ (C=N stretch): Imidazole ring stretching.

  • ~1450 cm⁻¹ (C=C aromatic stretch): Benzene ring stretching vibrations.

  • ~740 cm⁻¹ (C-H out-of-plane bend): Characteristic of ortho-disubstituted benzene rings.

  • ~650-800 cm⁻¹ (C-Cl stretch): A peak corresponding to the carbon-chlorine bond.

Predicted IR Spectrum for this compound:

  • Absence of N-H Stretch: The most significant change will be the disappearance of the broad N-H stretching band above 3200 cm⁻¹.

  • Prominent C-H Aliphatic Stretches: The C-H stretching region (~2950 cm⁻¹) will be more pronounced due to the addition of the methyl group.

  • Other Vibrations: The C=N, C=C, and C-Cl stretching frequencies will remain in similar regions, though minor shifts may occur.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Impact (EI) is a common method for this class of compounds.

  • Instrumentation: Introduce a small amount of the sample into a mass spectrometer (e.g., GC-MS).

  • Acquisition: The instrument bombards the sample with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is detected.

Mass Spectral Analysis

The molecular formula for this compound is C₉H₉ClN₂. Its monoisotopic mass is approximately 180.0454 g/mol .

Fragmentation Pattern for 2-(chloromethyl)-1H-benzimidazole: [1]

  • m/z 166 (M⁺) & 168 (M⁺+2): The molecular ion peak and its isotopic peak due to the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

  • m/z 131: The base peak, resulting from the loss of a chlorine radical (•Cl), forming a stable benzimidazolyl-methyl cation.

  • m/z 104: Loss of HCN from the m/z 131 fragment.

  • m/z 77: Represents the phenyl cation (C₆H₅⁺).

G M [M]⁺˙ m/z = 180/182 F1 [M - Cl]⁺ m/z = 145 M->F1 - •Cl F2 [M - CH₂Cl]⁺ m/z = 131 M->F2 - •CH₂Cl F3 [C₇H₅N]⁺˙ m/z = 103 F1->F3 - CH₂N•

Caption: Predicted fragmentation pathway for the target compound.

Predicted Mass Spectrum for this compound:

  • Molecular Ion (M⁺): Expect a molecular ion peak at m/z 180 and an isotope peak at m/z 182 in a ~3:1 ratio.

  • Loss of Chlorine ([M-Cl]⁺): A major fragment at m/z 145 , corresponding to the [C₉H₉N₂]⁺ cation, will likely be the base peak.

  • Loss of Chloromethyl ([M-CH₂Cl]⁺): A fragment at m/z 131 , corresponding to the 1-methylbenzimidazole cation.

  • Further Fragmentation: Subsequent loss of species like HCN or methyl radicals from these primary fragments will lead to smaller ions.

Safety and Handling

2-(Chloromethyl)benzimidazole derivatives are classified as irritants and are harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

The spectral characterization of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By understanding the benchmark spectra of the precursor, 2-(chloromethyl)-1H-benzimidazole, scientists can accurately predict and interpret the data for the N-methylated product. The key diagnostic indicators for a successful synthesis are the disappearance of the N-H proton signal and the appearance of a new N-methyl signal in the NMR and IR spectra, along with the correct molecular ion peak in the mass spectrum. This guide provides the foundational knowledge and procedural insight for researchers to perform this analysis with a high degree of confidence and scientific rigor.

References

The Unseen Potential: A Technical Guide to the Biological Activity of 2-(Chloromethyl)-1-methyl-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry, lauded for its structural similarity to endogenous purines. This unique characteristic allows it to serve as a "privileged structure," capable of interacting with a diverse array of biological targets. Within this versatile family, 2-(chloromethyl)-1-methyl-1H-benzimidazole derivatives have emerged as a particularly compelling subclass, demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives. We will delve into their significant anticancer, antimicrobial, and antifungal properties, offering detailed experimental protocols and elucidating the key signaling pathways they modulate. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full therapeutic potential of this promising class of compounds.

Introduction: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a structural motif present in numerous naturally occurring and synthetic bioactive molecules. Its resemblance to purine nucleotides enables it to interact with a wide range of biomolecules, leading to a vast array of pharmacological effects.[1][2] This has led to the successful development of several FDA-approved drugs containing the benzimidazole core, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.

The this compound scaffold serves as a versatile synthetic intermediate. The reactive chloromethyl group at the 2-position provides a convenient handle for the introduction of various substituents, allowing for the creation of large and diverse chemical libraries for biological screening.[3][4] The methyl group at the 1-position can influence the compound's lipophilicity and metabolic stability. This guide will focus on the derivatives of this core structure and their profound biological activities.

Synthetic Pathways: Building the Benzimidazole Core and its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the exploration of their biological activities. The choice of synthetic route is often dictated by the desired substituents and the overall efficiency of the reaction.

Core Synthesis: The Phillips-Ladenburg Condensation

A common and efficient method for the synthesis of the 2-(chloromethyl)benzimidazole core is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with chloroacetic acid, typically in the presence of a strong acid like hydrochloric acid, followed by methylation.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole.

    • To a round-bottom flask, add o-phenylenediamine and chloroacetic acid in equimolar amounts.

    • Add 4N hydrochloric acid and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., ammonium hydroxide) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Step 2: N-Methylation.

    • Dissolve the synthesized 2-(chloromethyl)-1H-benzimidazole in an appropriate solvent (e.g., acetone or DMF).

    • Add a methylating agent, such as dimethyl sulfate or methyl iodide, and a base (e.g., potassium carbonate).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the N-methylated product.

    • Filter, wash with water, and dry to obtain this compound.

Derivatization Strategies

The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. This is the key to creating a diverse library of derivatives for biological testing.

Experimental Workflow: Derivatization of this compound

G start This compound reaction Nucleophilic Substitution start->reaction nucleophiles Nucleophiles (Amines, Thiols, Phenols, etc.) nucleophiles->reaction derivatives Diverse Library of Derivatives reaction->derivatives G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition G cluster_0 Microbial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication DNA_Gyrase DNA Gyrase DNA_Gyrase->Replication Purine_Synthesis Purine Synthesis Pathway Purine_Synthesis->Replication Benzimidazole Benzimidazole Derivative Benzimidazole->DNA Minor Groove Binding Benzimidazole->DNA_Gyrase Inhibition Benzimidazole->Purine_Synthesis Competitive Inhibition

References

An In-depth Technical Guide to the Reactivity and Synthetic Utility of the Chloromethyl Group in Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Versatility of the 2-Chloromethyl Group

The benzimidazole nucleus, a fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to natural purines allows it to interact effectively with a wide range of biological macromolecules, leading to diverse pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][4][5] This inherent bioactivity has cemented the benzimidazole core in numerous FDA-approved drugs.[1]

Among the various functionalized benzimidazoles, 2-chloromethyl-1H-benzimidazole is a cornerstone intermediate for synthetic chemists. The strategic placement of a chloromethyl group at the 2-position introduces a highly reactive electrophilic center. The carbon-chlorine bond is analogous to that in benzylic or allylic halides, making it exceptionally susceptible to nucleophilic attack. This reactivity provides a powerful and versatile handle for chemists to introduce a vast array of functional groups and build extensive libraries of novel benzimidazole derivatives for drug development and materials science applications.[6]

This guide provides an in-depth exploration of the reactivity of the chloromethyl group, detailing the mechanistic underpinnings, field-proven experimental protocols, and the causality behind key procedural choices for researchers, scientists, and drug development professionals.

Core Reactivity: The Nucleophilic Substitution Pathway

The primary mode of reactivity for the 2-chloromethyl group is nucleophilic substitution, typically proceeding via an SN2 mechanism. The methylene carbon, activated by the adjacent benzimidazole ring system and the electronegative chlorine atom, serves as a prime target for electron-rich nucleophiles. The reaction involves the backside attack of the nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group in a single, concerted step.

This fundamental transformation is the basis for the extensive derivatization of the 2-chloromethyl-1H-benzimidazole core.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Benz Benzimidazole-CH₂-Cl TS [Nu---CH₂(Benzimidazole)---Cl]⁻ Benz->TS Nu Nu:⁻ (Nucleophile) Nu->TS Attack Product Benzimidazole-CH₂-Nu TS->Product Cl Cl⁻ (Leaving Group) TS->Cl Displacement

Caption: General SN2 mechanism at the 2-chloromethyl position.

Synthesis of the Key Intermediate: 2-Chloromethyl-1H-benzimidazole

The foundation of this chemistry is the reliable synthesis of the starting material. The most common and robust method is the Phillips condensation, which involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a strong acid.[7][8][9]

G Start o-Phenylenediamine + Chloroacetic Acid Step1 Reflux for 4-8 hours Start->Step1 Reagents 5N Hydrochloric Acid (Solvent/Catalyst) Reagents->Step1 Step2 Cool to Room Temperature Step1->Step2 Step3 Neutralize with Ammonia (NH₄OH) to pH ~7 Step2->Step3 Step4 Precipitate Forms Step3->Step4 Step5 Filter and Wash with Water Step4->Step5 End Purified 2-Chloromethyl-1H-benzimidazole Step5->End

Caption: Workflow for the synthesis of 2-chloromethyl-1H-benzimidazole.

Detailed Experimental Protocol: Synthesis of 2-Chloromethyl-1H-benzimidazole

This protocol is adapted from established literature procedures.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and chloroacetic acid (1.0-1.2 eq).

  • Acid Addition: Carefully add 4-5N hydrochloric acid to the flask to serve as both the solvent and the cyclization catalyst.

  • Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4 to 8 hours.[8][10]

    • Causality Insight: The strong acid protonates the carbonyl of chloroacetic acid, making it more electrophilic, and facilitates the dehydration and subsequent cyclization steps of the condensation reaction.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting o-phenylenediamine is consumed.

  • Work-up: After completion, cool the mixture to room temperature. A precipitate of the hydrochloride salt may form.

  • Neutralization: Slowly add a base, such as concentrated ammonium hydroxide, with stirring in an ice bath until the pH of the solution is neutral (~7-8).[7][8]

    • Causality Insight: Neutralization deprotonates the benzimidazole nitrogen and the hydrochloride salt, causing the free base product to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[9]

  • Validation: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point). The melting point should be in the range of 146-154 °C.[8]

Synthetic Applications: Derivatization via Nucleophilic Substitution

The true utility of 2-chloromethyl-1H-benzimidazole lies in its reaction with a wide range of nucleophiles. Below are detailed protocols for key transformations.

Reaction with N-Nucleophiles (Amines)

The formation of C-N bonds is one of the most common applications, leading to compounds with significant biological potential.[6][9]

G Start 2-Chloromethyl-1H-benzimidazole + Aromatic/Heterocyclic Amine Step1 Stir at Room Temp or Gentle Heat (Microwave optional) Start->Step1 Reagents Solvent: DMF Base: K₂CO₃ Catalyst (optional): KI Reagents->Step1 Step2 Pour into Water Step1->Step2 Step3 Extract with Organic Solvent (e.g., Ethyl Acetate) Step2->Step3 Step4 Dry and Concentrate Organic Layer Step3->Step4 End Purified 2-(Aminomethyl)-benzimidazole Derivative Step4->End

Caption: General workflow for N-alkylation of amines.

Detailed Protocol: Synthesis of 2-((Substituted-anilino)methyl)-1H-benzimidazole

This protocol is a generalized procedure based on multiple reports.[6][9]

  • Reaction Setup: In a flask, dissolve 2-chloromethyl-1H-benzimidazole (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF).

    • Causality Insight: DMF is an excellent solvent for SN2 reactions as it solvates the cation (K⁺) but not the anion (the nucleophile), leaving the nucleophile "naked" and highly reactive.

  • Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) and the desired amine nucleophile (1.0-1.2 eq). For less reactive chlorides or amines, a catalytic amount of potassium iodide (KI, 0.1 eq) can be added.

    • Causality Insight: K₂CO₃ acts as a base to neutralize the HCl formed during the reaction and can also deprotonate the N-H of the benzimidazole ring, which can otherwise interfere. KI acts as a catalyst via the Finkelstein reaction, where the chloride is transiently replaced by iodide, a much better leaving group, accelerating the substitution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Microwave irradiation (3-5 minutes) can also be employed to significantly reduce reaction times.[6]

  • Monitoring: Track the disappearance of the starting material using TLC.

  • Work-up: Upon completion, pour the reaction mixture into a beaker of cold water. This will precipitate the product and dissolve the inorganic salts.

  • Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).[6] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel or by recrystallization. Characterize the final compound by IR, NMR, and Mass Spectrometry to confirm its structure.[6][11]

Reaction with S-Nucleophiles (Thiols and Thiones)

Thioether linkages are prevalent in many biologically active molecules. The chloromethyl group readily reacts with sulfur nucleophiles.[9][12]

ParameterConditionRationale
Nucleophile Thiols (R-SH), Thiones, DithiocarbamatesSulfur is a soft and highly polarizable nucleophile, making it very effective in SN2 reactions.
Base Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe)Strong base is required to deprotonate the thiol, forming the highly nucleophilic thiolate anion (RS⁻).
Solvent Methanol or EthanolPolar protic solvents that can dissolve the thiolate salt.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed to completion.
Detailed Protocol: Synthesis of 2-((Alkyl/Arylthio)methyl)-1H-benzimidazole

This protocol is based on the reaction with mercapto-pyrimidines and other thiols.[9][12]

  • Thiolate Formation: In a flask, dissolve the thiol-containing compound (1.0 eq) in methanol containing a stoichiometric amount of sodium hydroxide or sodium methoxide (1.0 eq). Stir for 15-30 minutes at room temperature to ensure complete formation of the thiolate salt.

  • Addition of Electrophile: Add a solution of 2-chloromethyl-1H-benzimidazole (1.0 eq) in methanol to the thiolate solution.

  • Reaction Conditions: Stir the reaction mixture and heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling, the product may precipitate directly from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., chloroform or ethyl acetate).

  • Isolation & Purification: If the product precipitates, it can be collected by filtration and washed. If extracted, the organic layer is dried and concentrated. Purification is typically achieved by recrystallization.

  • Validation: Confirm the structure of the thioether product by spectroscopic methods.

Conclusion

The 2-chloromethyl group is a linchpin in the synthesis of diverse benzimidazole libraries. Its predictable and high-yielding reactivity through nucleophilic substitution allows for the systematic introduction of nitrogen, sulfur, and oxygen-based functionalities. The protocols described herein, grounded in established chemical principles, provide a reliable framework for researchers to explore the vast chemical space around the benzimidazole scaffold. By understanding the causality behind solvent, base, and catalyst selection, scientists can optimize these reactions and efficiently generate novel compounds for evaluation in drug discovery and materials science.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 2-(Chloromethyl)-1-methyl-1H-benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, analogs of 2-(Chloromethyl)-1-methyl-1H-benzimidazole are emerging as a versatile class of molecules with significant therapeutic potential, particularly in oncology. Their unique structural features, including a reactive chloromethyl group, allow for diverse chemical modifications, leading to a wide array of derivatives with varied biological activities. This in-depth technical guide synthesizes the current understanding of the potential therapeutic targets for these analogs, providing a scientifically grounded framework for future drug discovery and development efforts. We will explore the key molecular targets and pathways modulated by these compounds, supported by experimental evidence and detailed protocols to empower researchers in this exciting field.

Introduction: The Promise of the this compound Scaffold

The benzimidazole ring system, an isostere of naturally occurring purines, readily interacts with a variety of biological macromolecules, making it an ideal foundation for the design of novel therapeutic agents.[1][2] The addition of a chloromethyl group at the 2-position and a methyl group at the 1-position of the benzimidazole ring creates a reactive and structurally distinct core, this compound. This core serves as a versatile synthon for generating extensive libraries of analogs with diverse functionalities.[3][4] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and notably, potent anticancer effects.[3][5] This guide will focus on the primary therapeutic targets that underpin the anticancer potential of these promising compounds.

Key Therapeutic Targets and Mechanisms of Action

The anticancer activity of this compound analogs stems from their ability to interact with and modulate the function of several key cellular components and pathways critical for cancer cell survival and proliferation. The primary targets identified to date include tubulin, protein kinases, and DNA, leading to the induction of cell cycle arrest and apoptosis.

Disruption of Microtubule Dynamics: Targeting Tubulin Polymerization

One of the most well-established anticancer mechanisms for benzimidazole derivatives is the inhibition of tubulin polymerization.[6][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis.[8][9]

Mechanism of Action:

This compound analogs are believed to bind to the colchicine-binding site on β-tubulin.[8] This binding event interferes with the assembly of tubulin dimers into microtubules, leading to a destabilization of the microtubule network. The resulting mitotic arrest at the G2/M phase of the cell cycle activates the spindle assembly checkpoint, ultimately leading to programmed cell death.[6][9] The introduction of a methyl group on the benzimidazole ring has been shown to influence the effect on tubulin polymerization, with some analogs delaying polymerization and others inducing a more rapid aggregation.[10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the effect of test compounds on tubulin polymerization.

Materials:

  • Porcine brain tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (PEM Buffer: 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Nocodazole (positive control)

  • 96-well microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a stock solution of tubulin at 10 mg/mL in PEM buffer.

  • On ice, prepare the reaction mixtures in a 96-well plate. For each well, add:

    • 10 µL of test compound at various concentrations (final concentration typically 1-100 µM).

    • 80 µL of PEM buffer with 10% glycerol.

    • 10 µL of tubulin stock solution (final concentration 1 mg/mL).

  • Incubate the plate at 37°C to initiate polymerization.

  • Immediately before placing the plate in the spectrophotometer, add 1 µL of 100 mM GTP to each well.

  • Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control (DMSO). Nocodazole is used as a positive control for tubulin polymerization inhibition.

Data Presentation: IC50 Values for Tubulin Polymerization Inhibition

Compound IDModification on this compoundTarget Cancer Cell LineIC50 (µM) for Tubulin PolymerizationReference
Analog 7n Carboxamide derivativeSK-Mel-28 (Melanoma)5.05 ± 0.13[9]
Analog 7u Carboxamide derivativeSK-Mel-28 (Melanoma)Not explicitly for polymerization, but potent cytotoxicity[9]
Analog 5d Hydrazone with colchicine-like moietyMDA-MB-231 (Breast Cancer)Significant reduction in polymerization rate[10]

Workflow for Assessing Tubulin Polymerization Inhibition

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis tubulin Prepare Tubulin Stock plate Prepare 96-well Plate on Ice tubulin->plate compounds Prepare Compound Dilutions compounds->plate incubate Incubate at 37°C plate->incubate add_gtp Add GTP to Initiate incubate->add_gtp read Measure Absorbance at 340 nm add_gtp->read plot Plot Absorbance vs. Time read->plot calculate Calculate IC50 Values plot->calculate

Caption: Workflow for in vitro tubulin polymerization assay.

Modulation of Cell Signaling: Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes, including proliferation, survival, and differentiation.[11] Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[5] The benzimidazole scaffold is a common feature in many kinase inhibitors.[12]

Mechanism of Action:

This compound analogs can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and preventing the phosphorylation of their downstream substrates.[13] This disruption of signaling cascades can halt cancer cell proliferation and induce apoptosis. Specific kinases that have been identified as potential targets for benzimidazole derivatives include:

  • Receptor Tyrosine Kinases (RTKs): Overexpression of RTKs like EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) is common in many cancers.[1][2] Benzimidazole derivatives have been shown to inhibit the tyrosine phosphorylation of these receptors, blocking downstream signaling through pathways such as PI3K/Akt and MEK/Erk.[1]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis. Their inhibition by benzimidazole compounds can lead to defects in chromosome segregation and ultimately, cell death.[5]

Experimental Protocol: Kinase Inhibition Assay (Example: EGFR)

This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • Gefitinib (positive control)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity remaining on the paper using a scintillation counter.

  • The inhibitory activity is determined by the reduction in radioactivity compared to the vehicle control.

Signaling Pathway: EGFR Inhibition

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Analog Benzimidazole Analog Analog->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk MEK->Erk Erk->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Induction of Apoptosis: The Ultimate Fate of Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or unwanted cells.[14] Cancer cells often evade apoptosis, contributing to their uncontrolled growth. A key therapeutic strategy is to reactivate the apoptotic machinery in these cells.

Mechanism of Action:

This compound analogs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Many benzimidazole derivatives have been shown to target the Bcl-2 family of proteins.[15] Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. By inhibiting Bcl-2, these analogs promote the release of cytochrome c, which in turn activates caspases and triggers the apoptotic cascade.[15]

  • DNA Damage: Some benzimidazole compounds can act as DNA intercalating or alkylating agents.[3][16] The reactive chloromethyl group can form covalent bonds with DNA, leading to DNA damage.[17] This damage can activate DNA damage response pathways that ultimately converge on the induction of apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is widely used to detect and quantify apoptosis.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

Apoptotic Pathway: Bcl-2 Inhibition

G Analog Benzimidazole Analog Bcl2 Bcl-2 Analog->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents release CytC Cytochrome c Mitochondrion->CytC Release Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis via Bcl-2 inhibition.

Future Directions and Conclusion

The this compound scaffold holds immense promise for the development of novel anticancer therapeutics. The analogs derived from this core structure have demonstrated the ability to engage multiple, clinically validated targets, including tubulin, protein kinases, and key regulators of apoptosis. The versatility of this scaffold allows for the fine-tuning of structure-activity relationships to enhance potency and selectivity.

Future research should focus on:

  • Synthesis of novel analogs: Exploring a wider range of substitutions on the benzimidazole ring and modifications of the chloromethyl group to optimize target engagement and pharmacokinetic properties.

  • Target identification and validation: Employing advanced techniques such as chemical proteomics to identify novel cellular targets of these compounds.

  • In vivo studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer.

  • Combination therapies: Investigating the synergistic effects of these analogs with existing anticancer drugs to overcome resistance and improve therapeutic outcomes.

References

Navigating the Synthesis and Handling of 2-(Chloromethyl)-1-methyl-1H-benzimidazole: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Core in Modern Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique chemical properties.[1] Among its many derivatives, 2-(Chloromethyl)-1-methyl-1H-benzimidazole serves as a critical building block for novel therapeutic agents and functional materials. Its utility stems from the reactive chloromethyl group, which allows for further molecular elaboration, and the methylated benzimidazole core, which influences solubility, metabolic stability, and target engagement.[2][3]

Hazard Identification and Classification

Based on the hazard classifications of the closely related 2-(Chloromethyl)-1H-benzimidazole, the 1-methyl derivative should be handled as a substance that is:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.[6]

  • A skin irritant: Direct contact can cause skin irritation.[6]

  • A serious eye irritant: Contact with eyes can lead to serious irritation.[6]

  • A potential respiratory tract irritant: Inhalation of dust or aerosols may cause respiratory irritation.[4][6]

The compound is classified as an irritant.[7]

GHS Hazard Statements for Analogue 2-(Chloromethyl)-1H-benzimidazole
Hazard CodeStatementSource
H302Harmful if swallowed[4][6]
H315Causes skin irritation[4][6]
H319Causes serious eye irritation[4][6]
H335May cause respiratory irritation[4][6]

Chemical and Physical Properties

Understanding the physical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 4760-35-4[7]
Molecular Formula C₉H₉ClN₂[7]
Molecular Weight 180.63 g/mol [7]
Appearance Beige solid[7]
Melting Point 94 °C[7][8]
Boiling Point 323.6±25.0 °C (Predicted)[7]
Density 1.25±0.1 g/cm³ (Predicted)[7]
Storage Temperature 2–8 °C under inert gas (nitrogen or Argon)[7]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is required when weighing, transferring, or performing reactions with the solid material to minimize inhalation of dust.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the recommended workflow for donning and doffing PPE.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Gloves (Nitrile) Don1->Don2 Don3 Safety Goggles (with side shields) Don2->Don3 Don4 Respiratory Protection (if dust is generated) Don3->Don4 End Handling Complete Don4->End Proceed with work Doff1 Gloves (outer pair if double-gloved) Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles Doff2->Doff3 Doff4 Respiratory Protection Doff3->Doff4 Doff5 Gloves (inner pair) Doff4->Doff5 Start Start Handling Start->Don1 End->Doff1

Caption: Recommended PPE donning and doffing sequence.

Detailed PPE Specifications
  • Eye Protection: Chemical safety goggles with side shields are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5]

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Spill Management and Disposal

Proper containment and disposal are necessary to mitigate environmental contamination and personnel exposure.

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Restrict Access Spill->Evacuate PPE Don Appropriate PPE (respirator, gloves, goggles, lab coat) Evacuate->PPE Contain Contain the Spill (avoid creating dust) PPE->Contain Collect Collect Solid Material (use non-sparking tools, sweep gently) Contain->Collect Containerize Place in a Labeled, Sealed Container for Disposal Collect->Containerize Decontaminate Decontaminate Spill Area & Equipment Containerize->Decontaminate Dispose Dispose of Waste (according to local regulations) Decontaminate->Dispose

Caption: Step-by-step workflow for managing a spill.

Waste Disposal
  • Chemical Waste: Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[5] Do not allow the product to enter drains.[5]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Stability: The compound is stable under recommended storage conditions.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Toxicological Information

While specific toxicological studies on this compound are not extensively documented in readily available safety literature, the known effects of its parent compound, 2-(Chloromethyl)-1H-benzimidazole, provide a strong basis for assessing its potential health effects.

  • Acute Effects: The primary acute health effects are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[4][5] Symptoms of overexposure may include coughing, shortness of breath, headache, nausea, and vomiting.[4]

  • Chronic Effects: The long-term toxicological properties have not been thoroughly investigated.[4][5] No component of the analogous product is listed as a carcinogen by IARC.[4]

Conclusion

This compound is a valuable reagent in chemical synthesis and drug discovery. Its safe and effective use hinges on a thorough understanding of its potential hazards and the consistent application of rigorous safety protocols. Researchers and laboratory personnel must adhere to the guidelines outlined in this document, which are based on the best available data for this compound and its close structural analogues. By prioritizing safety through proper engineering controls, personal protective equipment, and emergency preparedness, the risks associated with handling this compound can be effectively managed.

References

Methodological & Application

synthesis of novel antifungal agents from 2-(Chloromethyl)-1-methyl-1h-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Novel Antifungal Agents from 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents that operate via novel mechanisms of action.[2] The benzimidazole scaffold, a fused heterocyclic system of benzene and imidazole, has long been recognized as a "privileged structure" in medicinal chemistry due to its diverse pharmacological activities, including antifungal, antiviral, and anticancer properties.[3][4][5]

This application note provides a comprehensive guide to leveraging this compound, a versatile and reactive starting material, for the synthesis of a diverse library of novel antifungal candidates. We will explore detailed synthetic protocols, robust methods for antifungal evaluation, and insights into elucidating their mechanism of action, thereby providing a complete roadmap from chemical synthesis to biological validation.

Part 1: Synthesis of Novel Benzimidazole Derivatives

The Chemical Rationale: Leveraging a Reactive Scaffold

The synthetic strategy hinges on the reactivity of the chloromethyl group at the 2-position of the benzimidazole ring. This group acts as a potent electrophile, making it highly susceptible to nucleophilic substitution. By reacting this compound with a wide array of nucleophiles (phenols, thiols, amines), a library of derivatives with diverse physicochemical properties can be rapidly generated. The 1-methyl group ensures that substitution occurs specifically at the chloromethyl position and not on the imidazole nitrogen, simplifying product outcomes and characterization.

G cluster_0 Core Synthetic Strategy Start 2-(Chloromethyl)-1-methyl- 1H-benzimidazole Product Novel Benzimidazole Derivatives (Potential Antifungal Agents) Start->Product Nucleophilic Substitution Nucleophile Diverse Nucleophiles (R-OH, R-SH, R-NH2) Nucleophile->Product Base Base (e.g., K2CO3) Solvent (e.g., DMF) G cluster_1 Antifungal Screening Workflow A Prepare Fungal Inoculum (e.g., C. albicans at 0.5-2.5 x 10³ CFU/mL) C Inoculate Plate with Fungal Suspension A->C B Prepare 96-Well Plate with Serially Diluted Compounds in RPMI Media B->C D Incubate Plate (35°C for 24-48h) C->D E Read MIC Endpoint (Lowest concentration with ≥50% growth inhibition) D->E F Data Analysis (Compare MICs to control drug) E->F G cluster_0 Potential Antifungal Mechanisms of Benzimidazoles cluster_1 Mechanism 1: Microtubule Disruption cluster_2 Mechanism 2: Ergosterol Synthesis Inhibition Compound Benzimidazole Derivative Tubulin β-Tubulin Subunit Compound->Tubulin Binds to Enzyme Lanosterol 14α-demethylase (ERG11) Compound->Enzyme Binds to Polymerization Microtubule Assembly Tubulin->Polymerization Inhibition1 INHIBITION Mitosis Mitosis (Cell Division) Polymerization->Mitosis Lanosterol Lanosterol Ergosterol Ergosterol (Fungal Membrane Component) Lanosterol->Ergosterol Enzymatic Conversion Inhibition2 INHIBITION

References

Application Note & Protocol: N-Alkylation of Amines Using 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structure, an isostere of naturally occurring nucleotides, allows it to interact with a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticoagulant (dabigatran) agents.[1]

The functionalization of the benzimidazole core is a cornerstone of modern drug discovery. Among the most valuable synthetic intermediates is 2-(chloromethyl)-1-methyl-1H-benzimidazole. The chloromethyl group at the C2 position serves as a potent electrophilic handle, enabling facile reactions with a wide range of nucleophiles.[2][3][4] This reactivity allows for the systematic construction of large chemical libraries, a critical step in identifying novel lead compounds.

This document provides a comprehensive, field-proven protocol for the N-alkylation of aromatic amines using this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and discuss critical aspects of reaction monitoring, product purification, and structural characterization.

Reaction Principle and Mechanism

The core reaction is a classical bimolecular nucleophilic substitution (SN2). The amine, acting as the nucleophile, attacks the electrophilic methylene carbon of the 2-(chloromethyl) group. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which is a stable leaving group.

Causality of Reagent Choices:

  • Base (e.g., K₂CO₃): An inorganic base like potassium carbonate is employed as an acid scavenger.[5][6][7][8] As the reaction proceeds, the displaced chloride ion can protonate the nucleophilic amine, rendering it non-reactive. The base neutralizes the nascent HCl, ensuring the amine remains available for reaction. For primary or secondary amines, the base also facilitates the reaction by increasing the concentration of the more nucleophilic free amine.

  • Catalyst (e.g., KI): The addition of a catalytic amount of potassium iodide can significantly accelerate the reaction. This is due to the in situ Finkelstein reaction, where the chloride is temporarily replaced by a more reactive iodide, which is a superior leaving group, thus lowering the activation energy of the SN2 step.[2]

  • Solvent (e.g., DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively dissolves the ionic and polar reactants while not solvating the nucleophile so strongly as to hinder its reactivity.

Figure 1: SN2 mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol details the N-alkylation of p-nitroaniline with this compound, a representative reaction demonstrating the general procedure.

Part A: Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.AmountNotes
This compoundC₉H₉ClN₂180.641.010.0 mmol (1.81 g)Starting Electrophile
p-NitroanilineC₆H₆N₂O₂138.121.010.0 mmol (1.38 g)Nucleophile
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.515.0 mmol (2.07 g)Anhydrous, finely powdered
Potassium Iodide (KI)KI166.000.11.0 mmol (0.17 g)Catalyst (optional)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-50 mLAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~200 mLFor extraction
Deionized WaterH₂O18.02-~200 mLFor work-up
Brine (Saturated NaCl)NaCl/H₂O--~50 mLFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As neededFor drying
Part B: Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.81 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol), p-nitroaniline (1.38 g, 10.0 mmol), and potassium iodide (0.17 g, 1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C). The reaction can be gently heated to 50-60 °C to increase the rate if necessary.

  • Monitoring the Reaction: Track the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate. Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the limiting starting material spot.

  • Work-up: Once the reaction is complete (typically 4-8 hours), pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate of the crude product should form.

  • Extraction: Stir the aqueous suspension for 15 minutes, then transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 60 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Characterization of the Final Product

Accurate characterization is essential to confirm the identity and purity of the synthesized N-alkylated benzimidazole derivative.

  • ¹H NMR Spectroscopy: The disappearance of the N-H proton signal from the starting amine is a key indicator of successful N-alkylation.[9][10] A new singlet corresponding to the methylene bridge protons (–CH₂–) will typically appear between δ 4.0 and 5.5 ppm. The integration of all peaks should correspond to the expected proton count of the product structure.

  • ¹³C NMR Spectroscopy: A new signal for the methylene carbon will be observed, typically in the range of δ 45-55 ppm.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.

  • Infrared (IR) Spectroscopy: The spectrum will show the disappearance of the N-H stretching bands of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the appearance of a single N-H stretching band for the secondary amine product.[9]

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive nucleophile. 2. Insufficient temperature. 3. Wet reagents/solvents.1. Ensure the base is sufficient to deprotonate/activate the amine. 2. Gently heat the reaction to 50-60 °C; add catalytic KI.[2] 3. Use anhydrous solvents and freshly dried reagents.[11]
Multiple Products on TLC 1. Di-alkylation of the amine. 2. Side reactions due to excessive heat.1. Use a larger excess of the amine nucleophile if it is inexpensive. 2. Maintain a lower reaction temperature and monitor closely.
Difficult Purification 1. Co-elution of product and starting material. 2. Persistent DMF in the final product.1. Optimize the solvent system for column chromatography; try different solvent polarities. 2. Ensure thorough washing with water and brine during the work-up phase.

Conclusion

The N-alkylation protocol using this compound is a robust and highly adaptable method for synthesizing diverse libraries of benzimidazole derivatives. This intermediate serves as a cornerstone for building molecular complexity, enabling medicinal chemists to explore structure-activity relationships efficiently. The procedure outlined in this note is straightforward, scalable, and utilizes common laboratory reagents, making it an invaluable tool in the early stages of drug discovery and development. The successful application of this protocol can accelerate the identification of novel therapeutic agents across a wide spectrum of diseases.

References

Application Notes & Protocols: Leveraging 2-(Chloromethyl)-1-methyl-1H-benzimidazole in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the benzimidazole core is recognized as a "privileged scaffold." Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, and anticancer properties.[1] The strategic functionalization of this core is paramount to unlocking its full therapeutic potential. 2-(Chloromethyl)-1-methyl-1H-benzimidazole emerges as a superior building block for this purpose. The presence of a highly reactive chloromethyl group at the 2-position provides a versatile handle for synthetic elaboration, while the N-methylation at the 1-position prevents unwanted side reactions and simplifies product outcomes.

This guide provides an in-depth exploration of the application of this compound in multi-component reactions (MCRs). MCRs, where three or more reactants combine in a single pot to form a complex product, are invaluable for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules.[2] By harnessing the reactivity of this key benzimidazole intermediate, researchers can significantly accelerate the discovery of novel chemical entities with therapeutic potential.

Section 1: Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is anchored in the electrophilic nature of its chloromethyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions (SN2), allowing for the facile introduction of a wide variety of functional groups.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of a polar aperiodic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the cationic intermediates and reagents without participating in the reaction, thereby promoting the SN2 pathway and accelerating reaction rates.

  • Base Addition: A mild inorganic base like potassium carbonate (K2CO3) or an organic base such as triethylamine (Et3N) is often employed.[3] Their role is to deprotonate the incoming nucleophile (e.g., an amine, thiol, or phenol), increasing its nucleophilicity and facilitating its attack on the electrophilic methylene carbon.

  • Catalyst/Additive: In some cases, a catalytic amount of potassium iodide (KI) is added.[1][4] Through the Finkelstein reaction, the iodide transiently displaces the chloride, forming a more reactive iodo-intermediate, which is then more readily displaced by the primary nucleophile, ultimately speeding up the reaction.

Figure 1: General reactivity of this compound.

Section 2: Multi-Component Synthesis Protocols

While not always conforming to the strict definition of classical named MCRs like the Ugi or Passerini reactions, this compound is exceptionally well-suited for one-pot, multi-component syntheses that build molecular complexity in a single, efficient operation. These reactions often involve the sequential or simultaneous introduction of multiple nucleophiles.

Protocol 2.1: Three-Component Synthesis of 2-(Aminomethyl)benzimidazole Derivatives

This protocol details a common and highly effective three-component reaction for synthesizing libraries of N-substituted 2-(aminomethyl)benzimidazoles, which are precursors to a wide range of biologically active compounds.[4][5]

Objective: To synthesize a diverse library of N-substituted aminomethyl benzimidazoles via a one-pot reaction.

Workflow Diagram:

G reagent 1. Dissolve Reagents This compound Amine Nucleophile K2CO3, KI (cat.) in DMF reaction 2. Microwave Irradiation (or Conventional Heating) Monitor by TLC reagent->reaction workup 3. Aqueous Work-up Pour into ice water Precipitate forms reaction->workup purify 4. Isolation & Purification Filter solid Wash with water Recrystallize (e.g., from Ethanol) workup->purify analysis 5. Characterization NMR, IR, Mass Spec. purify->analysis

Figure 2: Experimental workflow for the three-component synthesis.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (primary or secondary) (1.1 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Deionized water

  • Ethyl acetate

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 180 mg, 1.0 mmol), the desired amine nucleophile (1.1 mmol), potassium carbonate (276 mg, 2.0 mmol), and potassium iodide (17 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous DMF (3-5 mL) to the vial. Seal the vial with a cap.

  • Reaction Execution (Microwave): Place the vial in a microwave reactor. Heat the mixture to 80-100°C for 10-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Alternative (Conventional Heating): The reaction can be heated in a round-bottom flask at 80°C for 2-6 hours.[1]

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice or cold water (approx. 20-30 mL).

  • Product Isolation: A solid precipitate will typically form. Stir the slurry for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product on the filter with cold water (2 x 10 mL) and then a small amount of cold ethanol. For higher purity, recrystallize the solid from a suitable solvent, typically ethanol.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Causality and Trustworthiness: This protocol is self-validating. The formation of a precipitate upon quenching with water is a strong indicator of product formation, as the desired organic products are typically much less water-soluble than the DMF solvent and inorganic salts. Successful recrystallization further confirms the formation of a stable, crystalline compound. TLC monitoring provides real-time validation of the reaction's progress towards completion.

Protocol 2.2: One-Pot, Two-Step Synthesis of Thioether and Amine Derivatives

This advanced protocol demonstrates the power of sequential additions in a one-pot reaction to build more complex molecules, leveraging the differential reactivity of nucleophiles.

Objective: To synthesize benzimidazole derivatives containing both a thioether and an amine linkage in a one-pot procedure.

Mechanistic Rationale: This reaction leverages the high nucleophilicity of thiols. In the first step, a thiol is added to perform the SN2 displacement of the chloride. After this reaction is complete, a less reactive amine nucleophile is added along with a stronger base or higher temperature to achieve a second functionalization on a different part of the molecule (if the scaffold allows) or to react with another component added to the pot. For this example, we will focus on a straightforward sequential substitution.

Materials:

  • This compound (1.0 eq)

  • A desired thiol (e.g., 4-methoxythiophenol) (1.0 eq)

  • A desired amine (e.g., piperidine) (1.2 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Acetonitrile (ACN), anhydrous

Step-by-Step Methodology:

  • Step 1 - Thioether Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the thiol (1.0 eq) in anhydrous acetonitrile. Add triethylamine (1.2 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the complete consumption of the starting thiol and benzimidazole by TLC.

  • Step 2 - Amine Addition: To the same reaction pot, add the amine nucleophile (1.2 eq) and an additional portion of triethylamine (1.8 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-8 hours, continuing to monitor by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify via column chromatography on silica gel.

Section 3: Data Presentation and Substrate Scope

The versatility of these multi-component syntheses is demonstrated by their tolerance for a wide range of nucleophiles. The following table summarizes typical yields for the three-component synthesis described in Protocol 2.1 with various amines.

EntryAmine NucleophileProductYield (%)Reference
1Aniline2-((phenylamino)methyl)-1-methyl-1H-benzimidazole85%[3]
24-Fluoroaniline2-(((4-fluorophenyl)amino)methyl)-1-methyl-1H-benzimidazole82%[3]
3Piperidine1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazole90%[4]
4Morpholine4-((1-methyl-1H-benzimidazol-2-yl)methyl)morpholine92%[5]
5p-Aminobenzoic acid4-(((1-methyl-1H-benzimidazol-2-yl)methyl)amino)benzoic acid75%[4]

Yields are representative and may vary based on specific reaction conditions and scale.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental procedures for synthesizing benzimidazole derivatives with antimicrobial properties. As a senior application scientist, this document is structured to offer not just a set of instructions, but a deeper understanding of the rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Therapeutic Potential of Benzimidazoles

Benzimidazole, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] Its structural similarity to purine nucleosides allows for favorable interactions with various biological macromolecules.[1] Consequently, benzimidazole derivatives have been extensively investigated and developed as potent therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[3] Benzimidazole-based compounds have shown considerable promise in addressing this need, exhibiting efficacy against a range of bacteria and fungi.[4][5][6]

The antimicrobial mechanism of action for benzimidazole derivatives can vary. Some compounds are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, while others have been found to target bacterial gyrase, an enzyme crucial for DNA replication.[1][3] This guide will focus on a common and reliable method for synthesizing antimicrobial benzimidazole derivatives, their subsequent characterization, and the evaluation of their biological activity.

Synthesis of Benzimidazole Derivatives: A Step-by-Step Protocol

The most prevalent and straightforward method for synthesizing the benzimidazole core is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative, a process often referred to as the Phillips method.[4] This section details a representative protocol for the synthesis of benzimidazole from o-phenylenediamine and formic acid.[7][8][9]

Diagram of the Synthesis Workflow

SynthesisWorkflow Reactants o-Phenylenediamine + Formic Acid Heating Heat at 100°C (2 hours) Reactants->Heating Condensation Neutralization Cool and Neutralize with 10% NaOH Heating->Neutralization Crude_Product Crude Benzimidazole (Precipitate) Neutralization->Crude_Product Filtration1 Filter and Wash with Cold Water Crude_Product->Filtration1 Recrystallization Recrystallize from Boiling Water with Decolorizing Carbon Filtration1->Recrystallization Filtration2 Hot Filtration Recrystallization->Filtration2 Crystallization Cool Filtrate to 10°C Filtration2->Crystallization Pure_Product Pure Benzimidazole (Crystals) Crystallization->Pure_Product Drying Dry at 100°C Pure_Product->Drying Final_Product Final Product Drying->Final_Product

Caption: General workflow for the synthesis of benzimidazole.

Materials and Reagents
Reagent/MaterialGradeSupplier
o-PhenylenediamineReagentSigma-Aldrich or equivalent
Formic Acid (90%)ACS ReagentFisher Scientific or equivalent
Sodium HydroxidePellets, ACS ReagentVWR or equivalent
Decolorizing CarbonActivatedLocal supplier
Distilled Water
Round Bottom Flask (250 mL)
Water Bath
Beaker (500 mL)
Measuring Cylinder
Buchner Funnel and Flask
Filter Paper (Whatman No. 1 or equivalent)
Litmus Paper
Experimental Procedure
  • Reaction Setup: In a 250 mL round bottom flask, place 27 g (0.25 mol) of o-phenylenediamine. To this, add 17.5 g (16 mL, 0.34 mol) of 90% formic acid.[8]

    • Scientist's Note: Formic acid serves as both a reactant and a solvent in this condensation reaction. The excess formic acid helps to drive the reaction to completion.

  • Heating and Condensation: Heat the mixture on a water bath at 100°C for 2 hours.[7][9]

    • Scientist's Note: The application of heat is crucial for the cyclization process, which involves the elimination of two water molecules to form the imidazole ring.[8]

  • Neutralization and Precipitation: After the 2-hour heating period, cool the reaction mixture. Slowly add a 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[7][9]

    • Scientist's Note: Neutralization is a critical step to deprotonate the benzimidazole product, which is soluble in acidic conditions. Upon neutralization, the less soluble free base precipitates out of the solution.

  • Isolation of Crude Product: Filter the precipitated crude benzimidazole using a Buchner funnel under suction. Wash the crude product with ice-cold water to remove any remaining salts and impurities.[8][9]

  • Recrystallization for Purification: Transfer the crude product to a beaker and add approximately 400 mL of boiling water. Add 2 g of decolorizing carbon and continue to heat for 15 minutes.[7][9]

    • Scientist's Note: Recrystallization is a purification technique based on the principle of differential solubility. Benzimidazole is sparingly soluble in cold water but more soluble in hot water. Decolorizing carbon is added to adsorb colored impurities.

  • Hot Filtration: Rapidly filter the hot solution through a preheated Buchner funnel to remove the decolorizing carbon and any insoluble impurities.[8][9]

    • Scientist's Note: The filtration must be performed quickly and with a preheated funnel to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Cool the filtrate to approximately 10°C. Pure benzimidazole will crystallize out of the solution.[7][9]

  • Final Product Isolation and Drying: Filter the crystals, wash with a small amount of cold water (approximately 25 mL), and dry at 100°C.[8][9] The expected yield of pure benzimidazole is around 25 g (85%), with a melting point of 171-172°C.[7]

Characterization of Synthesized Benzimidazole Derivatives

The structural integrity and purity of the synthesized benzimidazole derivatives are crucial for their subsequent biological evaluation.[2] Several analytical techniques are employed for their characterization.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of benzimidazole derivatives.[2] Key characteristic signals include:

  • N-H Proton: A broad singlet typically observed in the downfield region (12.0-13.6 ppm in DMSO-d₆) due to deshielding and hydrogen bonding.[2]

  • Aromatic Protons: Protons on the benzene ring of the benzimidazole core usually resonate between 7.0 and 8.3 ppm.[2]

  • Substituent Protons: The chemical shifts of protons on substituent groups will vary depending on their electronic environment.[2]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the synthesized compounds. Key vibrational frequencies for benzimidazole derivatives include:

  • N-H Stretching: A peak in the range of 3400-3200 cm⁻¹.

  • C=N Stretching: A peak around 1650-1550 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the range of 1550-1450 cm⁻¹.

  • C-N Stretching: A peak in the region of 1320-1280 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming their structure.

Melting Point

The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.

Antimicrobial Activity of Benzimidazole Derivatives

A wide array of benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties.[4][11] The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against various bacterial and fungal strains.

Representative Antimicrobial Activity Data
CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference DrugReference Drug MIC (µg/mL)/Zone of Inhibition (mm)
66a S. aureus3.12-Chloramphenicol12.50
66a E. coli3.12-Chloramphenicol6.25
65a E. coli0.026-Norfloxacin0.039
65a S. aureus0.031-Norfloxacin0.020
64a S. aureus-17-29Ciprofloxacin20
64a E. coli-17-29Ciprofloxacin23
64a P. aeruginosa-17-29Ciprofloxacin21
Compound 13 MDR Staphylococci0.5-4---
Compound 13 MDR Enterococci0.5-4---
Compound 13 MDR Gram-negative strains16-32---
3m C. albicans19-Griseofulvin-
3s C. albicans19-Griseofulvin-

Data compiled from multiple sources.[3][4][12]

Mechanism of Antimicrobial Action

The antimicrobial efficacy of benzimidazole derivatives stems from their ability to interfere with essential cellular processes in microorganisms.

Diagram of Potential Mechanisms of Action

MoA cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication Cell_Death_Bacteria Bactericidal Effect DNA_Gyrase->Cell_Death_Bacteria Disruption of Replication Benzimidazole_Bacteria Benzimidazole Derivative Benzimidazole_Bacteria->DNA_Gyrase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Cell_Membrane Cell Membrane Integrity Cell_Death_Fungi Fungicidal Effect Ergosterol_Biosynthesis->Cell_Death_Fungi Disruption of Membrane Benzimidazole_Fungi Benzimidazole Derivative Benzimidazole_Fungi->Ergosterol_Biosynthesis Inhibition

Caption: Potential antimicrobial mechanisms of benzimidazoles.

Several mechanisms of action have been proposed for benzimidazole derivatives:

  • Inhibition of Bacterial DNA Gyrase: Some triaryl benzimidazoles have been shown to inhibit bacterial gyrase, an enzyme essential for DNA replication, leading to a bactericidal effect.[3]

  • Inhibition of Ergosterol Biosynthesis: In fungi, certain benzimidazole compounds interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.[1]

  • Disruption of Microtubule Formation: In helminths, benzimidazoles are known to bind to β-tubulin, inhibiting microtubule polymerization. This disrupts glucose uptake and other essential cellular functions. While this is the primary mechanism in parasites, related effects on microbial cytoskeletal elements could contribute to their antimicrobial activity.[5]

  • Inhibition of Nucleic Acid and Protein Synthesis: Some derivatives have been found to bind to the DNA of microorganisms, thereby preventing the replication of genetic material.[4]

The specific mechanism of action can be highly dependent on the substitution pattern of the benzimidazole ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency and selectivity of these compounds.[4]

Conclusion

The synthesis of antimicrobial benzimidazole derivatives offers a promising avenue for the development of new therapeutic agents to combat infectious diseases. The well-established synthetic routes, such as the Phillips condensation, provide a reliable and efficient means of accessing a diverse range of these compounds. Thorough characterization using modern analytical techniques is paramount to ensure the structural integrity and purity of the synthesized molecules. The evaluation of their antimicrobial activity against a panel of relevant pathogens is essential for identifying lead compounds for further development. A deeper understanding of their mechanism of action will facilitate the rational design of more potent and selective antimicrobial agents. This guide provides a solid foundation for researchers and scientists to embark on the synthesis and evaluation of this important class of compounds.

References

Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-1-methyl-1H-benzimidazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzimidazole Core in Modern Agrochemicals

The benzimidazole scaffold is a cornerstone in the development of bioactive molecules, recognized as a "privileged structure" in both medicinal chemistry and agrochemical science.[1][2][3] Its rigid, bicyclic framework is a versatile template for designing molecules that can interact with a wide array of biological targets. Within this important class, 2-(Chloromethyl)-1-methyl-1H-benzimidazole stands out as a highly valuable and reactive intermediate. The strategic placement of a chloromethyl group at the 2-position transforms the otherwise stable benzimidazole ring into a potent electrophile, primed for elaboration into complex, high-value agrochemicals, particularly fungicides.[2][4][5] This document provides an in-depth guide to the synthetic applications of this key intermediate, complete with detailed protocols and the scientific rationale behind the methodologies.

The Central Role: A Precursor to Potent Fungicides

Benzimidazole derivatives are critical for modern agriculture, forming a class of broad-spectrum fungicides used to protect crops from a wide range of devastating plant pathogens.[4][5] The primary synthetic utility of this compound lies in its role as a building block for these fungicidal agents.

The reactivity of this intermediate is governed by the chloromethyl group (-CH₂Cl). The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to attack by nucleophiles. This classic Sₙ2 (nucleophilic substitution) reaction pathway is the linchpin for creating diverse libraries of agrochemical candidates. By selecting different nucleophiles, researchers can systematically modify the final molecule to optimize its efficacy, spectrum of activity, and physicochemical properties.

The general synthetic approach is illustrated below:

G reagent 2-(Chloromethyl)-1-methyl- 1H-benzimidazole product Substituted Benzimidazole Derivative (Agrochemical) reagent->product + Nucleophile - HCl nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) base Base (e.g., K₂CO₃, Et₃N) base->reagent Facilitates reaction

Caption: General workflow for agrochemical synthesis.

Key Synthetic Transformations and Resulting Agrochemical Classes

The versatility of this compound allows for its reaction with a wide range of nucleophiles, leading to distinct classes of potential agrochemicals.

Nucleophile Type Reactant Example Resulting Compound Class Significance in Agrochemicals Reference
Amines (Primary/Secondary) Aromatic amines, Heterocyclic amines2-AminomethylbenzimidazolesThis is a major route to compounds with potent antifungal activity against various plant pathogens.[1][4][6][1][4][6]
Thiols / Thiones Dithiocarbamates, Pyrimidine-2-thiones2-ThiomethylbenzimidazolesThe introduction of a sulfur linkage is a common strategy in fungicide design, often enhancing bioactivity.[6][6]
Alcohols / Phenols Substituted Phenols2-PhenoxymethylbenzimidazolesCreates ether-linked derivatives, exploring a different chemical space for structure-activity relationship (SAR) studies.[6][6]

These transformations have been successfully employed to synthesize series of compounds for screening against phytopathogenic fungi such as Botrytis cinerea, Fusarium solani, and Colletotrichum gloeosporioides.[6][7][8] Structure-activity relationship (SAR) studies on these derivatives have revealed that specific substitutions, such as a chlorine atom on a benzene ring or the presence of a sulfonyl group, can be critical for potent antifungal inhibition.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. The causality behind key experimental choices is explained to ensure robust and reproducible outcomes.

Synthesis of the Precursor: 2-(Chloromethyl)-1H-benzimidazole

While this guide focuses on the 1-methyl derivative, understanding the synthesis of the parent compound is fundamental, as N-methylation is a subsequent or parallel step. The most common route is the Phillips-Ladenburg condensation.

G cluster_reactants Reactants cluster_conditions Conditions opd o-Phenylenediamine product 2-(Chloromethyl)-1H-benzimidazole opd->product ca Chloroacetic Acid ca->product hcl 4N Hydrochloric Acid hcl->product Catalyst/ Solvent reflux Reflux (Heat) reflux->product Energy

Caption: Synthesis of the 2-(chloromethyl)benzimidazole core.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq).

  • Acidic Medium: Add 4N hydrochloric acid as the solvent and catalyst. The acidic environment is crucial for protonating the carbonyl group of chloroacetic acid, activating it for nucleophilic attack by the diamine.

  • Cyclization: Heat the mixture to reflux for 4-6 hours. The heat provides the necessary activation energy for the condensation and subsequent intramolecular cyclization, which forms the imidazole ring.

  • Neutralization & Precipitation: After cooling the reaction mixture to room temperature, carefully neutralize it by the slow addition of an aqueous base (e.g., ammonium hydroxide or sodium bicarbonate) until the pH is ~7-8. The neutral product is insoluble in water and will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(chloromethyl)-1H-benzimidazole.[1][8]

(Note: To obtain the target this compound, one would start with N-methyl-o-phenylenediamine or perform a subsequent N-methylation step on the 2-(chloromethyl)-1H-benzimidazole product.)

General Protocol for Nucleophilic Substitution on this compound

This protocol outlines a general method for synthesizing fungicidal derivatives via Sₙ2 reaction.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., p-nitroaniline, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Potassium Iodide (KI, 0.1 eq, optional catalyst)

  • Dimethylformamide (DMF, solvent)

  • Ethyl Acetate (for extraction)

  • Deionized Water

Methodology:

  • Initial Dissolution: In a clean, dry reaction vessel, dissolve this compound and potassium carbonate in DMF.[4] DMF is an ideal polar aprotic solvent for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the nucleophile anion relatively free and reactive.

  • Catalyst Addition (Optional): Add a catalytic amount of potassium iodide (KI).[4] This step invokes the Finkelstein reaction principle. The iodide ion displaces the chloride to form a more reactive 2-(iodomethyl) intermediate in situ, accelerating the rate of substitution because iodide is a better leaving group than chloride.

  • Nucleophile Addition: Add the chosen nucleophile (e.g., p-nitroaniline) to the stirring mixture.[4]

  • Reaction Conditions: Stir the reaction at room temperature for 30 minutes, then heat using a microwave reactor at a medium-low power level for 3-5 minutes, or alternatively, heat conventionally at 60-80°C for several hours, monitoring by TLC.[4] Microwave heating can dramatically reduce reaction times by efficiently coupling with the polar solvent.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. The organic product will be insoluble in water. Extract the aqueous mixture three times with ethyl acetate.[4]

  • Drying and Concentration: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the final, high-purity agrochemical derivative. Characterization should be performed using techniques like TLC, IR, and NMR spectroscopy to confirm the structure.[1][4]

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate in the synthesis of agrochemicals. The straightforward and high-yielding nucleophilic substitution reactions it undergoes provide a reliable platform for the rapid generation of diverse molecular libraries. By leveraging the protocols and scientific principles outlined in this guide, researchers can efficiently develop novel benzimidazole-based fungicides. Future work in this area will likely focus on applying green chemistry principles, such as using eco-friendly solvents and catalysts, to further enhance the sustainability of these synthetic processes.[9]

References

Application Notes and Protocols for the Development of Anticancer Drugs Utilizing a 2-(Chloromethyl)-1-methyl-1H-benzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of therapeutics with diverse pharmacological activities, including anticancer, antiviral, and anthelmintic properties.[3][4][5] In oncology, benzimidazole derivatives have garnered significant attention due to their ability to target various hallmarks of cancer.[6][7] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle by targeting key players in cancer progression such as tubulin, receptor tyrosine kinases (EGFR, VEGFR-2), and DNA.[8][9][10]

The 2-(chloromethyl)-1-methyl-1H-benzimidazole core represents a particularly interesting starting point for anticancer drug design. The chloromethyl group at the 2-position acts as a reactive electrophile, capable of alkylating nucleophilic residues in biological macromolecules like DNA and proteins.[11][12] This alkylating potential is a well-established mechanism for many clinically used anticancer drugs.[12][13] The methyl group at the 1-position can modulate the compound's lipophilicity and electronic properties, influencing its cellular uptake and interaction with target molecules. This document provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and mechanistic investigation of novel anticancer agents based on the this compound scaffold.

Part 1: Chemical Synthesis and Characterization

The synthesis of novel derivatives from the this compound scaffold is a critical first step. The reactive chloromethyl group allows for facile nucleophilic substitution reactions to introduce a wide variety of functionalities, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: Synthesis of this compound (Scaffold)

This protocol is adapted from established methods for the synthesis of related benzimidazole derivatives.[1][14]

Objective: To synthesize the core scaffold, this compound.

Materials:

  • N-methyl-o-phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 eq) in 4N hydrochloric acid.

  • Add chloroacetic acid (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then recrystallize from ethanol to obtain pure this compound.

  • Characterize the final product using IR, 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.[4][15]

Protocol 2: Synthesis of Novel Derivatives via Nucleophilic Substitution

Objective: To synthesize a library of derivatives by reacting the scaffold with various nucleophiles.

Materials:

  • This compound (from Protocol 1)

  • A selection of nucleophiles (e.g., aromatic amines, phenols, thiols, heterocycles)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired nucleophile (1.1 eq) in DMF.[16]

  • Add K2CO3 (2.0 eq) to the mixture as a base.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 60-80 °C) for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified derivatives using appropriate spectroscopic methods (IR, NMR, MS).

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base, and promoting the nucleophilicity of the reacting amine, phenol, or thiol.[16]

  • K2CO3 is a mild inorganic base suitable for deprotonating the nucleophile without causing unwanted side reactions with the benzimidazole core.

  • Monitoring by TLC is crucial for determining the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heat.

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of compounds is synthesized, the next step is to assess their anticancer potential using in vitro cell-based assays.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized benzimidazole derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[4][17]

  • Normal human cell line (e.g., hTERT-HPNE) to assess selectivity[17]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized benzimidazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., cisplatin or doxorubicin).[17]

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)hTERT-HPNE IC50 (µM)Selectivity Index (SI) for MCF-7
Scaffold >100>100>100>100-
Derivative 1 5.58.212.185.315.5
Derivative 2 12.815.620.498.77.7
Cisplatin 10.211.58.915.41.5

Note: The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part 3: Mechanistic Studies

Understanding the mechanism of action is crucial for further drug development. For the this compound scaffold, a primary hypothesized mechanism is DNA alkylation.

Visualizing the Proposed Mechanism: DNA Alkylation

The chloromethyl group serves as an electrophilic warhead that can be attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine. This covalent modification can lead to DNA damage, replication stress, and ultimately, apoptosis in cancer cells.[11][13]

DNA_Alkylation cluster_0 Drug Activation & DNA Interaction cluster_1 Cellular Consequences Drug 2-(Chloromethyl)-1-methyl- 1H-benzimidazole Derivative DNA Cellular DNA (Guanine N7) Drug->DNA Nucleophilic Attack Alkylated_DNA Alkylated DNA Adduct DNA_Damage DNA Strand Breaks & Replication Fork Stall Alkylated_DNA->DNA_Damage Apoptosis Programmed Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Proposed DNA alkylation mechanism for this compound derivatives.

Protocol 4: In Vitro DNA Alkylation Assay

This protocol is a generalized approach to assess the DNA alkylating ability of the synthesized compounds.[18]

Objective: To determine if the lead benzimidazole derivatives can covalently modify DNA.

Materials:

  • Purified plasmid DNA (e.g., pBR322) or a specific oligonucleotide sequence.

  • Lead benzimidazole derivatives.

  • Reaction buffer (e.g., 5 mM sodium phosphate, pH 7.0).

  • Agarose gel electrophoresis system.

  • DNA staining dye (e.g., ethidium bromide or SYBR Safe).

  • Piperidine (for cleavage at alkylated sites).

  • HPLC and MALDI-TOF MS for detailed product analysis (optional).[18]

Procedure:

  • Incubate a fixed amount of plasmid DNA (e.g., 1 µg) with increasing concentrations of the test compound in the reaction buffer at 37°C for a defined period (e.g., 18 hours).[18]

  • After incubation, analyze the DNA samples by agarose gel electrophoresis. Covalent modification can lead to changes in DNA conformation (e.g., from supercoiled to relaxed), resulting in altered migration on the gel.

  • Piperidine Cleavage Assay: To confirm alkylation at specific bases, after the incubation step, treat the DNA with piperidine. Piperidine will cleave the DNA backbone at the site of alkylation.

  • Run the piperidine-treated samples on a denaturing polyacrylamide gel to visualize the cleavage products. The appearance of specific bands indicates sequence-selective alkylation.

  • For more detailed analysis, the reaction mixture can be analyzed by HPLC and MALDI-TOF MS to identify the specific DNA adducts formed.[18]

Expected Outcome: Compounds with DNA alkylating activity will show a concentration-dependent shift in the plasmid DNA bands on the agarose gel. In the piperidine cleavage assay, specific cleavage products will be observed, indicating the sequence preference of the alkylating agent.

Part 4: In Vivo Evaluation

Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy and safety.

Protocol 5: Xenograft Tumor Model in Mice

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a lead compound.[19]

Objective: To determine the ability of a lead benzimidazole derivative to inhibit tumor growth in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cells used in the in vitro assays.

  • Lead benzimidazole derivative.

  • Vehicle for drug administration (e.g., a solution of DMSO, Cremophor EL, and saline).

  • Standard animal care facilities and equipment.

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomize the mice into control and treatment groups.

  • Administer the lead compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Terminate the study when tumors in the control group reach a predetermined size or after a specified duration.

  • Euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological or molecular analysis.

Data Presentation:

Treatment GroupAverage Tumor Volume at Day 21 (mm3)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control 1250 ± 150-+5.2
Lead Compound (25 mg/kg) 480 ± 9561.6-2.1
Positive Control 350 ± 8072.0-8.5

Conclusion and Future Directions

The this compound scaffold provides a versatile platform for the development of novel anticancer agents. The protocols and application notes presented here offer a comprehensive framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of derivatives based on this promising core. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further mechanistic studies, such as identifying the specific protein targets of non-alkylating derivatives and exploring their effects on cancer cell signaling pathways, will be crucial for advancing these compounds toward clinical development.[20][21] The integration of computational methods, such as molecular docking, can further guide the rational design of more effective and safer benzimidazole-based anticancer drugs.[17][22]

References

techniques for the purification of 2-(Chloromethyl)-1-methyl-1h-benzimidazole products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Application Note: High-Purity Isolation of 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Abstract

This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] The purity of this intermediate is of paramount importance, as residual starting materials, by-products, or isomers can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective purification of this compound. We will explore the common synthetic pathways and associated impurities, followed by detailed, field-proven protocols for purification via recrystallization and column chromatography, and methods for purity verification.

Introduction: The Critical Role of Purity

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including proton pump inhibitors, anthelmintics, and antihistamines.[2] this compound, with its reactive chloromethyl group, is an exceptionally versatile precursor for introducing the benzimidazole moiety into larger, more complex molecules.[3][4]

However, the synthetic route to this intermediate can generate a range of impurities that are structurally similar to the desired product, making purification a significant challenge. The presence of these impurities can have cascading negative effects in a drug development pipeline, from producing misleading structure-activity relationship (SAR) data to introducing potential toxicological risks. Therefore, robust and validated purification protocols are not merely a matter of good laboratory practice but a fundamental requirement for scientific integrity and regulatory compliance.

Synthetic Landscape and Common Impurities

A thorough understanding of the synthetic pathway is essential for predicting and targeting potential impurities during purification. The synthesis of this compound is typically a two-step process.

Step 1: Formation of the Benzimidazole Core The process begins with the Phillips-Ladenburg synthesis, involving the condensation of an o-phenylenediamine derivative with chloroacetic acid, typically in the presence of a strong acid like 4N HCl.[5] This reaction forms the precursor, 2-(Chloromethyl)-1H-benzimidazole.

Step 2: N-Methylation The second step involves the methylation of the nitrogen atom at the 1-position of the benzimidazole ring. This is commonly achieved by reacting 2-(Chloromethyl)-1H-benzimidazole with a methylating agent, such as dimethyl sulfate, in an appropriate solvent.[5]

This synthetic route can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual N-methyl-o-phenylenediamine, chloroacetic acid, or the precursor 2-(Chloromethyl)-1H-benzimidazole.

  • Positional Isomers: Methylation can potentially occur at the N-3 position, leading to the formation of 2-(Chloromethyl)-3-methyl-1H-benzimidazolium salts, or if the starting material for step 2 is not properly isolated, methylation of uncyclized precursors can occur.

  • Over-methylation: Reaction with excess methylating agent could lead to the formation of a quaternary imidazolium salt.

  • By-products: Self-polymerization of the reactive 2-chloromethyl benzimidazole species can occur, forming insoluble resinous materials.[6]

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which can form the corresponding hydroxymethyl derivative, especially during aqueous work-up procedures.

The following diagram illustrates the synthesis and potential points of impurity introduction.

Synthesis_and_Impurities cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Methylation cluster_impurities Potential Impurities SM1 N-Methyl-o-phenylenediamine Precursor 2-(Chloromethyl)-1H-benzimidazole SM1->Precursor 4N HCl, Reflux SM2 Chloroacetic Acid SM2->Precursor Product This compound Precursor->Product Toluene, Reflux Impurity1 Unreacted Precursor Precursor->Impurity1 Incomplete Reaction Impurity2 Polymeric By-products Precursor->Impurity2 Self-polymerization MethylatingAgent Dimethyl Sulfate MethylatingAgent->Product Impurity3 Hydrolysis Product Product->Impurity3 Aqueous Work-up Impurity4 Positional Isomer Product->Impurity4 Non-selective Methylation Column_Chromatography_Workflow start Start: Crude Product tlc 1. Eluent Selection via TLC start->tlc pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample onto Column pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze analyze->elute Adjust eluent polarity if needed combine 7. Combine Pure Fractions analyze->combine Identify pure fractions evaporate 8. Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you improve the yield and purity of your synthesis by addressing common challenges encountered in the laboratory.

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds.[1] However, achieving high yields can be challenging due to potential side reactions and purification difficulties. This guide provides practical, experience-based solutions to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on established chemical principles.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction of N-methyl-o-phenylenediamine and chloroacetic acid.- Suboptimal reaction temperature or time.[2]- Formation of side products.- Optimize Stoichiometry: Ensure the correct molar ratio of reactants. A slight excess of chloroacetic acid (1:1.2 to 1:1.5 of N-methyl-o-phenylenediamine to chloroacetic acid) can improve the yield.[2]- Reaction Conditions: Reflux the reaction mixture in 4N HCl for at least 4 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature Control: Maintain a reflux temperature between 100-120°C.[2]
Formation of Polymeric Byproducts - The product, 2-(chloromethyl)-1H-benzimidazole, is prone to self-polymerization, especially at elevated temperatures.[2]- Rapid Cooling and Neutralization: After reflux, cool the reaction mixture promptly to 0-10°C before neutralization.[2]- Controlled pH Adjustment: Neutralize the reaction mixture carefully with a weak base like ammonia to a pH of 8-9.[2]
Difficulty in Product Purification - Presence of colored impurities.- Similar polarity of the product and byproducts, making separation by column chromatography challenging.[4]- Recrystallization: Recrystallize the crude product from a suitable solvent system like benzene:hexane.[5]- Column Chromatography: If recrystallization is insufficient, use column chromatography on silica gel with an appropriate eluent, such as a mixture of petroleum ether and acetone (3:1).[6]
Incomplete Methylation of 2-(Chloromethyl)-1H-benzimidazole - Inefficient methylating agent.- Suboptimal reaction conditions for the methylation step.- Choice of Methylating Agent: Use dimethyl sulfate as an effective methylating agent.[6]- Solvent and Temperature: Perform the reaction in anhydrous toluene and reflux for approximately 3 hours.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process. First, 2-(chloromethyl)-1H-benzimidazole is synthesized by the condensation of o-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.[3][7] The resulting intermediate is then methylated, typically using dimethyl sulfate, to yield the final product.[6]

Q2: How can I minimize the formation of impurities during the initial condensation reaction?

A2: To minimize impurities, it's crucial to control the reaction temperature and stoichiometry. Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[4] Additionally, ensuring the purity of your starting materials is essential for a clean reaction.

Q3: What are the key safety precautions I should take during this synthesis?

A3: 2-(Chloromethyl)-1H-benzimidazole is classified as an irritant and is harmful if swallowed.[8] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Q4: Can I use a different methylating agent instead of dimethyl sulfate?

A4: While dimethyl sulfate is commonly used, other methylating agents such as methyl iodide or methylcarbonate can also be employed.[9] However, reaction conditions may need to be optimized for these alternative reagents.

Q5: What is the expected melting point of 2-(Chloromethyl)-1H-benzimidazole?

A5: The reported melting point of 2-(Chloromethyl)-1H-benzimidazole is in the range of 146-148 °C (with decomposition).[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

This protocol is adapted from established literature procedures.[3][6]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 5N Hydrochloric acid

  • Ammonia solution

  • Petroleum ether

  • Acetone

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (80 mmol) and chloroacetic acid (70 mmol) in 60 mL of 5N HCl.

  • Reflux the mixture in an oil bath for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with ammonia solution until the pH is neutral.

  • Filter the resulting yellow residue and wash it with water.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether:acetone (3:1) mixture as the eluent to obtain 2-chloromethyl-1H-benzimidazole as a yellow solid.

Protocol 2: Synthesis of this compound

This protocol details the methylation of the intermediate synthesized in Protocol 1.[6]

Materials:

  • 2-(Chloromethyl)-1H-benzimidazole

  • Anhydrous toluene

  • Dimethyl sulfate

  • Ammonia solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(chloromethyl)-1H-benzimidazole (6.07 mmol) in 10 mL of anhydrous toluene.

  • Add dimethyl sulfate (6.67 mmol) dropwise at room temperature.

  • Reflux the reaction mixture in an oil bath for 3 hours.

  • After cooling, add 10 mL of water and basify the mixture with ammonia.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps and decision points in the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Condensation Reaction cluster_purification Purification of Intermediate cluster_step2 Step 2: Methylation start Start: o-Phenylenediamine & Chloroacetic Acid reflux Reflux in 5N HCl (8 hours) start->reflux Combine reactants cool_neutralize Cool & Neutralize with Ammonia reflux->cool_neutralize filter_wash Filter & Wash cool_neutralize->filter_wash intermediate Crude 2-(Chloromethyl)- 1H-benzimidazole filter_wash->intermediate column_chromatography Column Chromatography (Silica Gel, Petroleum Ether:Acetone) intermediate->column_chromatography pure_intermediate Pure 2-(Chloromethyl)- 1H-benzimidazole column_chromatography->pure_intermediate add_dms Add Dimethyl Sulfate in Anhydrous Toluene pure_intermediate->add_dms reflux_methyl Reflux (3 hours) add_dms->reflux_methyl workup Aqueous Workup & Extraction reflux_methyl->workup final_product 2-(Chloromethyl)-1-methyl- 1H-benzimidazole workup->final_product

Caption: Workflow for the synthesis of this compound.

References

common side reactions in the synthesis of 2-(Chloromethyl)-1-methyl-1h-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting format to ensure the success of your experiments.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. First, the benzimidazole core is constructed via the Phillips condensation of o-phenylenediamine and chloroacetic acid. The resulting 2-(Chloromethyl)-1H-benzimidazole is then N-methylated using a suitable methylating agent. Both stages present unique challenges that can impact yield and purity.

Synthetic_Pathway cluster_step1 Step 1: Phillips Condensation cluster_step2 Step 2: N-Methylation OPD o-Phenylenediamine Step1_Product 2-(Chloromethyl)-1H- benzimidazole OPD->Step1_Product 4N HCl, Reflux CAA Chloroacetic Acid CAA->Step1_Product 4N HCl, Reflux Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Final_Product 2-(Chloromethyl)-1-methyl-1H- benzimidazole Methylating_Agent->Final_Product Step1_Product->Final_Product Base, Solvent Polymerization_Side_Reaction Molecule1 Benzimidazole-CH₂Cl Dimer Dimer Molecule1->Dimer N-H attacks -CH₂Cl Molecule2 Benzimidazole-CH₂Cl Molecule2->Dimer Polymer Polymeric Resin Dimer->Polymer Propagation Overmethylation_Reaction Start 2-(Chloromethyl)-1H- benzimidazole Product Desired Product (N-Methylated) Start->Product 1st Methylation Byproduct 1,3-Dimethylbenzimidazolium Salt (Byproduct) Product->Byproduct 2nd Methylation (Side Reaction) Me_agent CH₃⁺ source Me_agent->Product Me_agent2 CH₃⁺ source Me_agent2->Byproduct

Technical Support Center: Purification of 2-(Chloromethyl)-1-methyl-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-1-methyl-1H-benzimidazole and its derivatives. This guide is structured to provide practical, field-tested insights into the common purification challenges associated with this versatile but notoriously unstable scaffold. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your compounds.

The core challenge in handling these molecules stems from the high reactivity of the 2-chloromethyl group. This benzylic-like chloride is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution and self-reaction, which can lead to a variety of impurities.[1] This guide provides robust strategies to mitigate these issues.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations in a question-and-answer format.

Question 1: My crude product appears as a sticky, oily residue instead of a solid, and it streaks badly on TLC. What's happening?

  • Symptom: The product fails to crystallize and shows significant streaking on a Thin-Layer Chromatography (TLC) plate, often from the baseline to the solvent front.

  • Possible Causes:

    • Self-Polymerization: The most likely cause is the intermolecular reaction of the this compound molecules. The nucleophilic nitrogen of one benzimidazole ring can attack the electrophilic chloromethyl group of another, leading to oligomers or polymeric material.[1] This resinous byproduct is often insoluble in common organic solvents.

    • Hydrolysis: Exposure to water during the workup or purification can hydrolyze the chloromethyl group to a hydroxymethyl group. The resulting alcohol is significantly more polar and can contribute to the oily nature and TLC streaking.

    • Residual Acid: Incomplete neutralization after synthesis (often carried out in strong acid like HCl) can lead to the formation of the hydrochloride salt.[1][2] These salts are highly polar and hygroscopic, preventing crystallization.

  • Proposed Solutions:

    • Strict Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before workup and purification. Perform extractions and chromatography under an inert atmosphere (e.g., Nitrogen or Argon) if possible.

    • Thorough Neutralization: During the workup, carefully neutralize the reaction mixture with a base like sodium bicarbonate or dilute ammonium hydroxide until the pH is confirmed to be between 8 and 9.[1] This ensures the freebase form of the benzimidazole is generated, which is more amenable to extraction and crystallization.

    • Temperature Control: Keep all purification steps at low temperatures (0-5 °C) to minimize the rate of self-polymerization and hydrolysis.

    • Purification Strategy: For an oily product, avoid direct attempts at recrystallization. Instead, proceed with flash column chromatography on silica gel to separate the target compound from both highly polar (salts, hydrolyzed product) and non-polar (polymeric) impurities.

Question 2: I'm seeing a new, more polar spot appear on my TLC plate during column chromatography. How can I prevent this on-column degradation?

  • Symptom: A new spot, with a lower Rf value than the desired product, forms and intensifies as the purification proceeds.

  • Possible Causes:

    • Silica Gel Acidity: Standard silica gel is slightly acidic (pH ~6-7) and its surface is rich in silanol (Si-OH) groups. These can act as a proton source or a nucleophile, catalyzing the hydrolysis of the sensitive chloromethyl group to the corresponding alcohol directly on the column.

    • Protic Solvents in Eluent: Using protic solvents like methanol or ethanol in the mobile phase provides a source of nucleophiles that can react with the chloromethyl group, leading to the formation of methoxy or ethoxy derivatives.

  • Proposed Solutions:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen mobile phase containing 1% triethylamine (Et₃N). The triethylamine acts as a base to neutralize the acidic sites on the silica surface, significantly reducing on-column degradation.

    • Use an Aprotic Mobile Phase: Develop a solvent system using only aprotic solvents. A gradient of ethyl acetate in hexane or dichloromethane in hexane is highly effective for these compounds.[3]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can load, run, and collect the fractions expeditiously.

Question 3: My recrystallization attempt resulted in very low yield, or the product oiled out completely. What solvent system is best?

  • Symptom: The purified compound fails to crystallize effectively from a chosen solvent system.

  • Possible Causes:

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, or not soluble enough, even when hot.

    • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation, causing the product to separate as an oil.

  • Proposed Solutions:

    • Systematic Solvent Screening: Use small aliquots of your product to test a range of solvents and solvent pairs. A good starting point is a binary system where the compound is soluble in one solvent (e.g., dichloromethane or ethyl acetate) and insoluble in the other (e.g., hexane or pentane).

    • Recommended Solvent Systems: For 2-(chloromethyl)-benzimidazole derivatives, recrystallization has been successfully reported using methanol, or mixtures like benzene/hexane.[4][5] For the N-methylated analog, an ethyl acetate/hexane or toluene/hexane system is often a good starting point.

    • Ensure High Purity Pre-Recrystallization: Only attempt recrystallization on material that is already >90% pure as determined by NMR or LC-MS. If the crude material is very impure, perform column chromatography first.

Frequently Asked Questions (FAQs)

Q: What is the primary stability concern with this compound? A: The primary concern is its susceptibility to nucleophilic attack at the methylene carbon bearing the chlorine atom. This makes it prone to hydrolysis, alcoholysis, and self-polymerization.[1] The compound should be stored in a cool, dry place, preferably under an inert atmosphere, and used as quickly as possible after synthesis.

Q: Can I use Reverse-Phase HPLC for purification? A: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a viable method for both analysis and purification.[6] A typical mobile phase would consist of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[6] However, be aware that prolonged exposure to the aqueous mobile phase can still lead to hydrolysis.

Q: What are the expected byproducts in the synthesis of the parent compound, 2-(chloromethyl)-1H-benzimidazole? A: The synthesis typically involves the condensation of an o-phenylenediamine with chloroacetic acid in the presence of a strong acid.[2] Potential byproducts can arise from incomplete reaction or side reactions. The formation of byproducts is a known limitation of this reaction, and purification is essential.[7]

Q: How can I effectively monitor the purification process? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives your target compound an Rf value of approximately 0.3-0.4 for the best separation. Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be helpful, as the benzimidazole ring is susceptible to oxidation.

Visualized Workflows and Protocols

Diagram 1: Troubleshooting Purification Issues

G cluster_oncolumn On-Column Issues start Impure Crude Product (Post-Workup) tlc Run TLC Analysis start->tlc oily Symptom: Oily/Gummy Solid tlc->oily Physical State? streaking Symptom: Streaking on TLC tlc->streaking TLC Pattern? multiple_spots Symptom: Multiple Discrete Spots tlc->multiple_spots TLC Pattern? cause_poly Cause: Polymerization / Residual Salt oily->cause_poly streaking->cause_poly cause_impure Cause: Reaction Byproducts multiple_spots->cause_impure sol_recrys Solution: Recrystallization or Preparative HPLC multiple_spots->sol_recrys If purity >90% sol_chrom Solution: Flash Chromatography (Low Temp, Anhydrous) cause_poly->sol_chrom cause_degrad Cause: On-Column Degradation sol_deactivate Solution: 1. Deactivate Silica (Et3N) 2. Use Aprotic Eluent cause_degrad->sol_deactivate cause_impure->sol_chrom sol_chrom->multiple_spots Re-assess Purity final Pure Compound sol_chrom->final sol_recrys->final new_spot Symptom: New Polar Spot Forms During Chromatography new_spot->cause_degrad

Caption: Troubleshooting workflow for common purification challenges.

Diagram 2: Purification Method Selection Guide

G start Crude Product Obtained purity_check Assess Crude Purity (TLC/NMR) start->purity_check scale_check What is the Scale? purity_check->scale_check Purity < 90% impurity_check Impurity Polarity? purity_check->impurity_check Purity > 90% flash_chrom Method: Flash Column Chromatography scale_check->flash_chrom > 100 mg prep_hplc Method: Preparative HPLC scale_check->prep_hplc < 100 mg impurity_check->flash_chrom Impurities have similar solubility recrystallize Method: Recrystallization impurity_check->recrystallize Impurities have different solubility final_product Pure Product (>98%) flash_chrom->final_product recrystallize->final_product prep_hplc->final_product

Caption: Decision tree for selecting the optimal purification method.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica

This protocol is designed to minimize on-column degradation of the acid- and nucleophile-sensitive title compound.

  • Slurry Preparation (Deactivation):

    • In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of the crude product).

    • Place it in a beaker and add the initial, low-polarity mobile phase (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).

    • Stir the slurry gently for 5 minutes to allow the triethylamine to neutralize the acidic sites.

  • Column Packing:

    • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

    • Pour the silica slurry into the column. Open the stopcock to drain the solvent, collecting it for reuse.

    • Use a gentle stream of air or nitrogen pressure to pack the bed firmly and evenly. The final packed bed should be uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane (with 1% triethylamine maintained throughout).

    • Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Important: Keep the water bath temperature below 30°C to prevent thermal degradation of the product.

Protocol 2: Recrystallization

This protocol should be used for material that is already >90% pure.

  • Solvent Selection:

    • Place a small amount of the impure solid in a test tube.

    • Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature until the solid just dissolves.

    • Add an anti-solvent (e.g., hexane) dropwise until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again. This is your target recrystallization system.

  • Dissolution:

    • Place the bulk of the material in an Erlenmeyer flask.

    • Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) needed to fully dissolve the solid.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold anti-solvent (e.g., hexane) to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

References

preventing dimer formation in 2-(Chloromethyl)-1-methyl-1h-benzimidazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-1-methyl-1H-benzimidazole. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a primary focus on preventing the formation of dimeric impurities during its use as a reactive intermediate. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and success of your experiments.

Understanding the Challenge: The Propensity for Dimer Formation

This compound is a valuable and highly reactive building block in medicinal chemistry and materials science. Its utility stems from the electrophilic chloromethyl group at the C2 position, making it an excellent substrate for nucleophilic substitution reactions. However, this high reactivity is also the source of a common and often frustrating side reaction: dimerization .

This self-reaction, if not properly controlled, can significantly reduce the yield of your desired product, complicate purification, and introduce unwanted impurities into your reaction stream. Understanding the mechanism of this side reaction is the first step toward its prevention.

The Mechanism of Dimerization: A Case of Self-Alkylation

The primary route for dimer formation is a self-alkylation reaction. While a direct nucleophilic attack of one molecule on another is possible, the more prevalent mechanism, especially in the presence of a base, involves the following steps:

  • Tautomerization and Aromatization: Although the N1 position is methylated, the benzimidazole core can, under certain conditions, transiently exist in a more reactive tautomeric form. More commonly, trace amounts of the unmethylated precursor or other nucleophilic species can initiate dimerization.

  • Nucleophilic Attack: A nitrogen atom of one this compound molecule can act as a nucleophile, attacking the electrophilic chloromethyl group of a second molecule.

  • Dimer Formation: This results in the formation of a dimeric structure, linked by a methylene bridge between the C2 carbon of one ring and a nitrogen atom of the other.

This process is particularly favored under conditions that enhance the nucleophilicity of the benzimidazole nitrogen or when the concentration of the reactant is high.

Troubleshooting Guide: Preventing Dimer Formation

This section is designed to provide direct answers and actionable protocols to the challenges you may encounter.

Question 1: I'm seeing a significant amount of a high-molecular-weight impurity in my reaction. How can I confirm if it's the dimer?

Answer:

The presence of an impurity with a mass corresponding to the dimer is a strong indication. For this compound (molecular weight ≈ 180.64 g/mol ), the dimer would have a molecular weight corresponding to the loss of HCl from two monomer units.

Recommended Analytical Protocol:

  • Mass Spectrometry (MS): Analyze your crude reaction mixture by LC-MS. Look for a peak corresponding to the expected mass of the dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The dimer will exhibit a more complex spectrum than the starting material. Look for the appearance of new aromatic signals and potentially a new methylene bridge signal, which may be shifted compared to the starting material's chloromethyl group.

    • ¹³C NMR: The appearance of additional aromatic and aliphatic carbon signals will be indicative of the dimer.

  • Thin Layer Chromatography (TLC): The dimer, being larger and often more polar, will typically have a different Rf value than the starting material. This can be a quick way to assess the extent of dimerization.

Question 2: My reaction yield is consistently low, and I suspect dimerization is the culprit. What are the key reaction parameters I should optimize?

Answer:

Controlling the reaction conditions is paramount to minimizing dimer formation. The interplay between the base, solvent, temperature, and concentration dictates the reaction's outcome.

Key Parameters for Optimization:

ParameterIssueRecommended SolutionRationale
Base Selection Strong bases can deprotonate any residual unmethylated benzimidazole or enhance the nucleophilicity of other species, promoting self-alkylation.Use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid strong bases like sodium hydride (NaH) or alkoxides if possible.Mild bases are sufficient to facilitate the desired reaction with your nucleophile without excessively promoting the competing dimerization pathway.
Temperature Higher temperatures increase reaction rates indiscriminately, often favoring the faster self-alkylation reaction.Maintain the lowest possible temperature that allows for a reasonable rate of your desired reaction. Often, starting reactions at 0°C and slowly warming to room temperature is effective.Lower temperatures provide better kinetic control, allowing the intended nucleophilic attack to proceed preferentially over the dimerization side reaction.
Concentration High concentrations of this compound increase the probability of intermolecular collisions, leading to dimerization.Maintain a dilute reaction mixture. This can be achieved by using a larger volume of solvent.Dilution decreases the frequency of collisions between molecules of the starting material, thus reducing the rate of the bimolecular self-alkylation reaction.
Rate of Addition Adding all the this compound at once creates a high initial concentration.Add the this compound solution dropwise to the reaction mixture containing your nucleophile and the base over an extended period.Slow addition ensures that the concentration of the reactive alkylating agent is kept low at all times, favoring the reaction with your intended nucleophile which is present in excess.

Experimental Workflow for Minimizing Dimerization

Dimerization_Prevention_Workflow cluster_prep Reaction Setup cluster_reaction Controlled Addition cluster_monitoring Reaction and Monitoring A 1. Charge reactor with nucleophile, mild base (e.g., K₂CO₃), and solvent. B 2. Cool the mixture to 0°C. A->B D 4. Add the benzimidazole solution dropwise to the cooled reaction mixture over 1-2 hours. B->D C 3. Prepare a separate solution of this compound in the reaction solvent. C->D E 5. Maintain the temperature at 0°C during addition. D->E F 6. Allow the reaction to slowly warm to room temperature. E->F G 7. Monitor the reaction progress by TLC or LC-MS. F->G H 8. Quench the reaction upon completion of the desired transformation. G->H caption Workflow for Controlled Alkylation

Caption: A step-by-step workflow for minimizing dimer formation.

Frequently Asked Questions (FAQs)

Q: Can the choice of solvent influence the rate of dimerization?

A: Absolutely. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used for these types of alkylations as they can effectively dissolve the reactants. However, their high polarity can also stabilize charged intermediates that may be involved in the dimerization pathway. It is advisable to screen different solvents to find the optimal balance between solubility, desired reaction rate, and suppression of side reactions. In some cases, less polar solvents like Tetrahydrofuran (THF) might offer better selectivity.

Q: Is there a way to reverse the dimer formation once it has occurred?

A: Generally, the formation of the dimer through a C-N bond is irreversible under standard reaction conditions. Therefore, prevention is the most effective strategy. Purification through column chromatography is the most common method to remove the dimer from the desired product.

Q: Would using a protecting group strategy be beneficial?

A: For the N-methylated compound , the primary site of unwanted nucleophilicity from another benzimidazole molecule is less of an issue than with the N-H parent compound. However, if you are working with the unmethylated 2-(chloromethyl)-1H-benzimidazole, protecting the N-H proton is a highly effective strategy to prevent self-alkylation. Common protecting groups for benzimidazoles can be employed, though this adds extra steps to your synthesis.

Q: I am still observing dimer formation even after optimizing my conditions. What else can I try?

A: If dimerization persists, consider the purity of your starting material. The presence of impurities, particularly the unmethylated precursor, can catalyze dimerization. Re-purification of your this compound by recrystallization or chromatography before use may be necessary. Additionally, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions initiated by oxygen or moisture.

Dimerization Mechanism at a Glance

Dimerization_Mechanism cluster_reactants Reactants cluster_product Product mol1 Molecule 1 (Nucleophile) dimer Dimer (Self-alkylation Product) mol1->dimer Nucleophilic Attack mol2 Molecule 2 (Electrophile) mol2->dimer Loss of Cl⁻ caption Self-alkylation leading to dimerization.

Technical Support Center: Troubleshooting Low Conversion Rates in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzimidazole derivatives. Low conversion rates are a frequent impediment, and this document provides a structured, in-depth approach to diagnosing and resolving the underlying issues. Our methodology is grounded in mechanistic principles and field-proven strategies to ensure you can optimize your reaction outcomes with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in benzimidazole synthesis?

Low yields in benzimidazole synthesis can typically be traced back to one or more of the following factors: suboptimal reaction conditions, poor quality of starting materials, inappropriate choice of catalyst or solvent, and the formation of side products. A systematic evaluation of each of these components is the most effective way to identify and rectify the issue.[1][2]

Q2: Which synthetic routes are most common for benzimidazole synthesis, and what are their initial troubleshooting checkpoints?

The two most prevalent methods are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction, which uses an aldehyde.[3][4]

  • For the Phillips-Ladenburg reaction, initial checks should focus on the reaction temperature, which is often high, and the efficiency of water removal, as it is a condensation reaction.

  • For the Weidenhagen reaction, key checkpoints include the purity of the aldehyde, the potential for side reactions, and the choice of catalyst and oxidant.[3]

Q3: How critical is the purity of o-phenylenediamine?

The purity of o-phenylenediamine is extremely critical. This starting material is susceptible to air oxidation, which can result in the formation of colored impurities and significantly lower the yield of the desired benzimidazole.[1] It is highly recommended to use freshly purified o-phenylenediamine for best results.

In-Depth Troubleshooting Guide

Issue 1: Consistently Low Conversion Despite Following a Standard Protocol

If you are experiencing low conversion rates even with a well-established protocol, a systematic re-evaluation of your reaction parameters is in order.

1.1. Re-evaluate Starting Material Quality and Stoichiometry

  • Purity of o-phenylenediamine: As mentioned, this is a common culprit. Oxidized o-phenylenediamine can participate in side reactions, consuming your starting material and complicating purification.

    • Corrective Action: Purify the o-phenylenediamine before use. A common method is to dissolve it in hot water, treat with sodium dithionite and activated carbon to remove colored impurities, and then recrystallize.[1] Using o-phenylenediamine dihydrochloride can also sometimes lead to cleaner reactions and reduce colored impurities.[5]

  • Purity of the Aldehyde or Carboxylic Acid: Impurities in the carbonyl component can also inhibit the reaction or lead to unwanted byproducts.

    • Corrective Action: Ensure the aldehyde or carboxylic acid is pure. Aldehydes are particularly prone to oxidation to the corresponding carboxylic acid, so using a freshly opened bottle or purifying by distillation or recrystallization is advisable.

  • Stoichiometry: An incorrect molar ratio of reactants is a simple but often overlooked error that can lead to incomplete conversion.

    • Corrective Action: Carefully verify the molar ratios of your reactants. For the synthesis of 2-substituted benzimidazoles, a 1:1 ratio of o-phenylenediamine to aldehyde is typically employed.[1]

1.2. Optimize Reaction Conditions: The "Big Four"

The interplay between catalyst, solvent, temperature, and reaction time is crucial for maximizing yield.

  • Catalyst Selection: The choice of catalyst can dramatically influence the reaction rate and yield. While some reactions can proceed without a catalyst, this often requires harsh conditions and results in lower yields.[6]

    • Acid Catalysts: Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids are commonly used.[7][8] Ammonium chloride (NH₄Cl) is another effective and mild catalyst.[9][10]

    • Metal Catalysts: A wide range of metal-based catalysts, including those based on cobalt, copper, and zirconium, have been shown to be highly effective.[11][12][13]

    • Heterogeneous Catalysts: For easier separation and recycling, consider using a heterogeneous catalyst, such as MgO@DFNS.[2][6]

  • Solvent Effects: The solvent not only dissolves the reactants but also influences the reaction mechanism and rate.

    • Polar Solvents: Polar solvents such as methanol, ethanol, and chloroform are often effective for benzimidazole synthesis.[10][11][14] In some catalytic systems, methanol has been shown to produce yields as high as 97%.[11][14]

    • Solvent Screening: If yields are low, performing a solvent screen with options like ethanol, methanol, acetonitrile, and DMF is a logical step.[2]

  • Temperature and Reaction Time: These two parameters are intrinsically linked.

    • Corrective Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.[2] If the reaction is sluggish at room temperature, gradually increasing the temperature may be necessary. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times from hours to minutes and improve yields.[15][16][17][18]

Troubleshooting Workflow for Low Conversion

Caption: A systematic workflow for troubleshooting low conversion rates.

Issue 2: Formation of Side Products

The formation of unwanted side products can be a significant drain on your theoretical yield.

2.1. Unwanted 1,2-Disubstituted Benzimidazoles

When using an aldehyde as a reactant, a common side reaction is the formation of a 1,2-disubstituted benzimidazole in addition to the desired 2-substituted product. This occurs when a second molecule of the aldehyde reacts with the nitrogen at the 1-position.[19]

  • Mechanism Insight: The formation of the 1,2-disubstituted product is often favored under certain conditions. The choice of catalyst can play a crucial role in directing the selectivity of the reaction.

  • Corrective Action:

    • Catalyst Choice: Certain catalysts, such as Erbium(III) triflate (Er(OTf)₃), have been shown to selectively produce 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[19] Conversely, careful selection of other catalysts can favor the 2-substituted product.

    • Stoichiometry Control: Adjusting the stoichiometry of the reactants can also influence the product distribution.

General Mechanism of Benzimidazole Formation

G A o-phenylenediamine C Schiff Base Intermediate A->C B Aldehyde/Carboxylic Acid B->C D Cyclization C->D E Dehydration/Oxidation D->E F 2-Substituted Benzimidazole E->F

Caption: Simplified reaction mechanism for benzimidazole synthesis.

Issue 3: Difficulty in Product Purification

Even with a good conversion rate, difficulties in isolating the pure product can lead to a low final yield.

  • Problem: The product is difficult to separate from the catalyst.

    • Solution: Employ a heterogeneous catalyst that can be easily filtered off after the reaction.[2] Alternatively, if using a homogeneous catalyst, ensure the workup procedure effectively removes it.

  • Problem: The presence of persistent colored impurities.

    • Solution: As mentioned, this often stems from oxidized o-phenylenediamine. Purifying the starting material is the best preventative measure.[1] During workup, washing with a solution of a reducing agent like sodium bisulfite may help.

  • Problem: Product and byproducts have similar polarity, making chromatographic separation difficult.

    • Solution: Re-evaluate the reaction conditions to minimize byproduct formation. If separation is still challenging, recrystallization is often a powerful purification technique for benzimidazoles.[20] Sublimation under vacuum has also been reported as an effective method for purifying benzimidazole derivatives.[21]

Experimental Protocols

Protocol 1: General Procedure for Benzimidazole Synthesis using a Homogeneous Catalyst

This protocol is adapted from a procedure utilizing ammonium chloride as a catalyst.[10]

  • To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add ammonium chloride (4 mmol).

  • Add the desired aldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times.[16][17]

  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 mmol) and the appropriate carboxylic acid (1.0 mmol).

  • Add a catalytic amount of acid (e.g., two drops of 4M HCl).

  • Subject the mixture to microwave irradiation (e.g., at 50% power) for 1.5 to 4 minutes.

  • Monitor the reaction by TLC.

  • After cooling, dissolve the mixture in a suitable solvent and neutralize with a base (e.g., 10% NaOH or NaHCO₃).

  • Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).

Data Summary

Table 1: Effect of Solvent on Yield for a Model Reaction

EntrySolventYield (%)Reference
1Methanol (CH₃OH)97[11][14]
2Ethanol (EtOH)High[11][14]
3Chloroform (CHCl₃)40[10]
4Acetonitrile (CH₃CN)Lower[10]
5Dimethylformamide (DMF)Lower[10]

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.

References

Technical Support Center: Solvent Effects in Reactions of 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-(chloromethyl)-1-methyl-1H-benzimidazole. This document provides in-depth, experience-driven answers to common challenges encountered during its use in synthesis, with a specific focus on how solvent selection critically dictates reaction outcomes.

Introduction: The Reactivity of this compound

This compound is a valuable and highly reactive building block in medicinal and materials chemistry.[1] Its utility stems from the electrophilic chloromethyl group at the C2 position, making it an excellent substrate for nucleophilic substitution reactions, primarily N-alkylation, O-alkylation, and S-alkylation.[2][3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The choice of solvent is paramount as it directly influences the nucleophilicity of your reacting partner, the stability of the transition state, and ultimately, the yield, rate, and purity of your desired product.

Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format to help you rapidly diagnose and solve experimental issues.

Question 1: My alkylation reaction is extremely slow or has stalled completely. What's the most likely cause related to my solvent?

Answer: A stalled reaction is most often due to improper solvent choice that either fails to dissolve reactants or, more commonly, suppresses the reactivity of your nucleophile. Reactions involving this compound are typically SN2-type processes. The rate of these reactions is highly dependent on the solvent's ability to solvate the counter-ion of the nucleophile without "caging" the nucleophile itself.

Causality Explained:

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess acidic protons (O-H, N-H) and are poor choices for this reaction. They form strong hydrogen bonds with anionic nucleophiles (like phenoxides, thiolates, or deprotonated amines), creating a tight solvation shell.[4] This "caging" effect stabilizes the nucleophile, making it less reactive and sterically hindered from attacking the electrophilic carbon on the benzimidazole.[5][6][7]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents often fail to adequately dissolve the nucleophile or its salt form, leading to a heterogeneous mixture with minimal interaction between reactants.

Troubleshooting Protocol:

  • Switch to a Polar Aprotic Solvent: The best choice for accelerating SN2 reactions is a polar aprotic solvent.[5][8] These solvents have large dipole moments to dissolve ionic species but lack acidic protons.

  • How they work: They effectively solvate the cation (e.g., K⁺, Na⁺) associated with your nucleophile, leaving the anion "naked" and highly reactive.[7] This dramatically increases the reaction rate.[4]

  • Recommended Solvents:

    • Acetonitrile (MeCN): An excellent starting point, offering good solubility for many substrates and promoting fast reactions.[9]

    • N,N-Dimethylformamide (DMF): A highly polar option, often used for less reactive nucleophiles.[1][9][10] Ensure it is anhydrous, as water can lead to hydrolysis byproducts.

    • Dimethyl Sulfoxide (DMSO): Another very polar option that strongly accelerates SN2 reactions.[4]

    • Acetone: A less polar but still effective aprotic solvent, particularly useful when milder conditions are needed.[10]

SolventTypeDielectric Constant (ε)Typical Effect on SN2 Rate
Ethanol Polar Protic25Decreases Rate Significantly
Water Polar Protic80Decreases Rate Significantly
Toluene Non-Polar2.4Very Slow / No Reaction
Acetonitrile (MeCN) Polar Aprotic37Increases Rate
DMF Polar Aprotic37Strongly Increases Rate
DMSO Polar Aprotic47Strongly Increases Rate
Question 2: My reaction is complete, but the yield is low and I've isolated a significant amount of a dimeric or polymeric byproduct. Why is this happening?

Answer: The formation of dimeric or polymeric materials suggests a side reaction where a previously reacted product molecule acts as a nucleophile, attacking another molecule of this compound. This is often exacerbated by the choice of base and solvent.

Causality Explained: If your primary nucleophile is weak, or if its concentration is low, the deprotonated benzimidazole nitrogen of a product molecule can become a competing nucleophile. Highly polar aprotic solvents like DMF or DMSO can accelerate this side reaction just as they do the main reaction.

Troubleshooting Workflow:

G start Low Yield & Dimer Formation check_base Is the base strong enough for the primary nucleophile? start->check_base check_conc Are you using dilute conditions? check_base->check_conc Yes action_base Use a stronger base (e.g., NaH) to ensure primary nucleophile reacts first. check_base->action_base No solvent_polarity Is the solvent highly polar (DMF, DMSO)? check_conc->solvent_polarity No action_conc Increase concentration of primary nucleophile. Add it first before the electrophile. check_conc->action_conc Yes action_solvent Consider a less polar aprotic solvent like Acetone or THF to temper reactivity. solvent_polarity->action_solvent Yes end_state Issue likely resolved. solvent_polarity->end_state No action_base->end_state action_conc->end_state action_solvent->end_state

Caption: Troubleshooting logic for dimer/polymer byproduct formation.

Question 3: I am trying to perform an O-alkylation with a phenol, but I am getting N-alkylation on the benzimidazole ring of another starting material molecule instead. How can the solvent help improve selectivity?

Answer: This is a classic case of competing nucleophiles. While you intend for the phenoxide to be the nucleophile, the unmethylated nitrogen of the parent compound, 2-chloromethyl-1H-benzimidazole, can also be deprotonated and act as a nucleophile. The solvent and base system is key to controlling this.

Causality Explained: The pKa of phenol is around 10, while the pKa of the N-H on a benzimidazole is around 12-13. A base like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the phenol, leading to an equilibrium with a low concentration of the desired phenoxide nucleophile. This gives the benzimidazole anion, if formed, a chance to react.

Experimental Protocol for Improved Selectivity:

  • Reagent & Solvent Preparation: To a dry, nitrogen-flushed round-bottom flask, add the phenol (1.0 eq) and anhydrous THF or DMF (10 mL per mmol of phenol).

  • Deprotonation First: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% in mineral oil, 1.1 eq) portion-wise. CAUTION: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. This step ensures the complete and irreversible formation of the more nucleophilic phenoxide.[11][12]

  • Electrophile Addition: Dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the phenoxide solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography.

G cluster_0 Step 1: Pre-formation of Nucleophile cluster_1 Step 2: Alkylation Reaction Phenol Phenol + NaH Phenoxide Sodium Phenoxide (Active Nucleophile) Phenol->Phenoxide Stir at 0°C to RT Solvent1 Anhydrous THF or DMF Solvent1->Phenol Electrophile 2-(Chloromethyl)-1-methyl- 1H-benzimidazole Phenoxide->Electrophile Dropwise Addition Product Desired O-Alkylated Product Electrophile->Product

Caption: Workflow for selective O-alkylation.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-1-methyl-1H-benzimidazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on catalyst selection to optimize yield, purity, and efficiency. We will address common experimental challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

The synthesis is typically a two-step process: first, the formation of the 2-(chloromethyl)-1H-benzimidazole core, followed by the selective N-methylation to yield the final product. Catalyst choice is paramount at both stages to ensure success.

Synthesis_Workflow cluster_0 Step 1: Benzimidazole Core Synthesis cluster_1 Step 2: N-Methylation Reactants1 o-Phenylenediamine + Chloroacetic Acid Process1 Phillips Condensation Reactants1->Process1 Acid Catalyst (e.g., HCl) Product1 2-(Chloromethyl)-1H-benzimidazole Process1->Product1 Product1_ref 2-(Chloromethyl)-1H-benzimidazole Product1->Product1_ref Process2 N-Alkylation Product1_ref->Process2 FinalProduct This compound Process2->FinalProduct Base / Catalyst System MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Process2

Caption: General two-step workflow for the synthesis of the target compound.

Part 1: FAQs and Troubleshooting for Benzimidazole Core Synthesis

The foundational step is the condensation of an o-phenylenediamine with chloroacetic acid, a classic reaction known as the Phillips benzimidazole synthesis.[1][2] While robust, it is prone to issues that can impact the overall efficiency of your workflow.

Q1: My yield of 2-(chloromethyl)-1H-benzimidazole is consistently low (<60%). What are the most likely causes and how can I fix this?

A1: Low yield in this step often traces back to one of four critical parameters: reaction conditions, reactant purity, catalyst concentration, or work-up procedure.

  • Causality - Reaction Temperature: The condensation requires significant thermal energy to drive the cyclization and dehydration. However, 2-(chloromethyl)-1H-benzimidazole is susceptible to self-polymerization at excessive temperatures, leading to insoluble, tar-like byproducts.[1]

    • Troubleshooting: Maintain a strict reaction temperature between 100-120°C.[1] Use an oil bath and a contact thermometer for precise control. If you observe significant darkening of the reaction mixture early on, consider reducing the temperature to the lower end of this range.

  • Causality - Reactant Purity: o-Phenylenediamine is notoriously sensitive to air oxidation, which produces highly colored, polymeric impurities. These impurities can interfere with the cyclization and complicate purification.

    • Troubleshooting: Use high-purity o-phenylenediamine. If its color is dark brown or black instead of a light tan, consider purifying it by recrystallization or sublimation before use. Whenever possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent in-situ oxidation.[3]

  • Causality - Acid Catalyst Concentration: The reaction is typically catalyzed by a strong mineral acid, such as 4N or 5N HCl, which serves both to protonate the carbonyl group of chloroacetic acid, making it more electrophilic, and to act as a solvent.[1][4][5] If the acid is too dilute, the reaction rate will be slow; if too concentrated, it can promote side reactions.

    • Troubleshooting: Ensure the concentration of your HCl solution is accurate. The literature consistently reports success with 4N HCl.[5][6]

  • Causality - Work-up Procedure: The product is isolated by neutralizing the acidic reaction mixture. The final pH is critical for complete precipitation.

    • Troubleshooting: After cooling the reaction, neutralize slowly with a base (e.g., ammonia water) while monitoring the pH. The optimal pH for precipitation is typically between 8 and 9.[1] Adding the base too quickly can cause localized heating and potential degradation of the product.

Q2: I am considering alternatives to strong mineral acids. What other catalysts can be used for the condensation step?

A2: Yes, several modern catalytic systems offer milder conditions, potentially higher yields, and easier work-up. Lewis acids and heterogeneous catalysts are the most promising alternatives.

  • Lewis Acid Catalysis: Lewis acids activate the carbonyl group of chloroacetic acid towards nucleophilic attack by the diamine. This often allows the reaction to proceed at lower temperatures and with greater efficiency.

    • Mechanism: The Lewis acid (e.g., Er(OTf)₃, ZrCl₄) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial N-acylation and subsequent cyclization.[7][8]

  • Heterogeneous Catalysis: Solid-supported catalysts offer the significant advantage of easy removal from the reaction mixture by simple filtration, simplifying purification.

    • Mechanism: Materials like sulfonic acid-functionalized graphene oxide (GO-HSO₃) or metal-organic frameworks (MOFs) with Lewis acidic sites can effectively catalyze the condensation.[9] These catalysts provide a high concentration of active sites and can often be recycled.

Table 1: Comparison of Catalytic Systems for Benzimidazole Core Synthesis

Catalyst SystemTypical ConditionsReported YieldAdvantagesDisadvantagesReferences
Brønsted Acid 4N HCl, Reflux (100-120°C), 1.5-8h79-85%Inexpensive, well-establishedHarsh conditions, corrosive, difficult work-up[1][4][5]
Lewis Acid (Er(OTf)₃) Water, 80°C, 5 minHigh YieldsVery short reaction times, eco-friendly solventCatalyst can be expensive[10]
Lewis Acid (ZrCl₄) Anhydrous EtOH, RTExcellent YieldsMild room temperature conditionsMoisture-sensitive catalyst[8][10]
Heterogeneous (MOF) Ethanol, 30°C, 10 min~99% ConversionMild conditions, catalyst is recyclable, easy separationMOF synthesis required[9]

Part 2: Catalyst Selection for N-Methylation

The second step, the N-alkylation of 2-(chloromethyl)-1H-benzimidazole to introduce the methyl group at the N1 position, presents a significant selectivity challenge. The ideal catalytic system must promote N-alkylation over competing reactions at the C2-chloromethyl group.

Q3: When I try to methylate my benzimidazole core using a strong base like NaH and methyl iodide, I get a complex mixture of products. How can I achieve selective N1-methylation?

A3: This is a classic selectivity problem. The benzimidazole anion formed by deprotonation is a potent nucleophile, and the C2-chloromethyl group is also an electrophilic site. Using a very strong, non-hindered base like sodium hydride can lead to intermolecular side reactions. The key is to use a milder, more controlled system, for which Phase-Transfer Catalysis (PTC) is an ideal solution.

  • The Problem with Strong Bases: Using NaH generates the benzimidazole anion in high concentration. This anion can attack the chloromethyl group of another molecule, leading to dimer or polymer formation.

  • The Phase-Transfer Catalysis (PTC) Solution: PTC provides a powerful method to perform alkylations using mild, inexpensive inorganic bases (like K₂CO₃) in a biphasic system (solid-liquid or liquid-liquid).[11][12]

    • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Aliquat 336®, facilitates the reaction. The solid base (K₂CO₃) deprotonates the benzimidazole at the solid-liquid interface. The lipophilic PTC cation (Q⁺) pairs with the benzimidazole anion (B⁻), forming a lipophilic ion pair [Q⁺B⁻]. This ion pair is soluble in the organic solvent (e.g., toluene, DMF) where the methylating agent resides. The [Q⁺B⁻] ion pair reacts with the methylating agent, and the regenerated catalyst returns to the interface to start another cycle.[11][13]

    • Why it Works: This process maintains a very low, steady-state concentration of the reactive benzimidazole anion in the organic phase, which kinetically favors the desired intramolecular N-methylation and suppresses the undesired intermolecular side reactions.

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_interface Interface cluster_solid Solid Phase eq1 [Q⁺B⁻] + CH₃-X  →  B-CH₃ + [Q⁺X⁻] note Desired N-Methylation occurs here eq1->note transfer_down [Q⁺X⁻] transfers out eq1->transfer_down Regenerated Catalyst eq3 [B⁻K⁺] + [Q⁺X⁻]  →  [Q⁺B⁻] + KX transfer_down->eq3 transfer_up [Q⁺B⁻] transfers in transfer_up->eq1 eq2 B-H + K₂CO₃  →  [B⁻K⁺] + KHCO₃ eq3->transfer_up Active Catalyst

Caption: Mechanism of Phase-Transfer Catalysis for N-alkylation.

Q4: How do I set up and optimize a PTC reaction for my N-methylation?

A4: Setting up a PTC reaction is straightforward. The following protocol provides a robust starting point.

Experimental Protocol: N-Methylation via Phase-Transfer Catalysis
  • Reactor Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-(chloromethyl)-1H-benzimidazole (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent such as Dimethylformamide (DMF) or Toluene.[4][14]

  • Addition of Methylating Agent: Add the methylating agent, such as dimethyl sulfate (1.1 eq), dropwise to the stirred suspension at room temperature.[4] Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The product will often precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of petroleum ether/acetone or chloroform/methanol) to obtain pure this compound.[4]

Caption: Troubleshooting decision tree for the N-methylation step.

References

Technical Support Center: Managing Reaction Temperature for Selective Synthesis with 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selective synthesis using 2-(Chloromethyl)-1-methyl-1H-benzimidazole. Our focus is on the critical role of reaction temperature in controlling product outcomes, minimizing side reactions, and ensuring high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound as an alkylating agent?

A1: this compound is a potent electrophile primarily used for SN2-type reactions. The N-1 position is already methylated, which prevents reactions at that site. However, several competing pathways can occur:

  • Reaction with Ambident Nucleophiles: When reacting with nucleophiles that have more than one reactive site (e.g., phenoxides, enolates), the alkylation can occur at different atoms. For instance, a phenoxide can undergo O-alkylation to form an ether or C-alkylation to form a carbon-carbon bond. Temperature is a key determinant of this regioselectivity.

  • Decomposition: The parent compound, 2-(chloromethyl)benzimidazole, is known to decompose at its melting point (146-148 °C). The N-methyl derivative can also degrade at elevated temperatures, often indicated by the reaction mixture turning dark brown or black, leading to reduced yields and complex purification.

  • Reaction with Solvent: In protic solvents like ethanol or water, solvolysis can occur, especially at higher temperatures, leading to the formation of 2-(ethoxymethyl)- or 2-(hydroxymethyl)-1-methyl-1H-benzimidazole byproducts.

  • Elimination Reactions: While less common for this substrate, strong, sterically hindered bases at high temperatures could potentially promote elimination reactions, although this is not a primary concern.

Q2: How does reaction temperature fundamentally influence selectivity in these reactions?

A2: Temperature is the primary tool for navigating between kinetic and thermodynamic reaction control. This principle governs which product isomer is favored.

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are generally irreversible. The product that forms the fastest (i.e., has the lowest activation energy, Ea) will be the major product, even if it is not the most stable. This is known as the kinetically controlled product.

  • Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to overcome higher activation barriers and establish an equilibrium between products. The reaction becomes reversible, and the most stable product (the one with the lowest Gibbs free energy, ΔG) will predominate. This is the thermodynamically controlled product.

For ambident nucleophiles, reaction at the more electronegative atom (like oxygen in a phenoxide) is often the kinetic pathway, while reaction at carbon can be the thermodynamic pathway.

Q3: What is a safe starting temperature range for my reaction, and how do I know if decomposition is occurring?

A3: A prudent approach is to start at a low temperature and gradually increase it only if necessary.

  • Initial Temperature: For most nucleophilic substitutions with this reagent, starting at room temperature (20-25 °C) is recommended.[1][2] Many reactions proceed efficiently without any heating.

  • Moderate Heating: If the reaction is sluggish, gentle heating to 40-50 °C is a reasonable next step.[3]

  • Signs of Decomposition: The most common visual cue is a significant color change to dark brown or black. This indicates the formation of degradation products. You can also monitor the reaction by Thin Layer Chromatography (TLC); the appearance of multiple new, often streaky, spots that are difficult to characterize is a strong indicator of decomposition.

Q4: Besides temperature, what other parameters are critical for controlling selectivity?

A4: Temperature does not work in isolation. The choice of solvent and base are equally critical and can influence the optimal temperature required.

  • Solvent: Polar aprotic solvents like DMF, acetonitrile, and acetone are excellent for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively free and highly reactive. This can often allow reactions to proceed at lower temperatures.

  • Base: The strength of the base (e.g., K₂CO₃, Et₃N, NaH) determines the concentration and reactivity of the deprotonated nucleophile. A stronger base may enable the reaction to proceed at a lower temperature, potentially improving selectivity for the kinetic product.

  • Catalyst/Additive: For chloro- to iodo- exchange, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can significantly accelerate the reaction via the Finkelstein reaction. The in-situ generated iodo-intermediate is much more reactive, often allowing the reaction to proceed at a lower temperature.[1]

Troubleshooting Guide

Problem 1: Low Yield of Desired Product, Significant Unreacted Starting Material

Your reaction is not proceeding to completion, even after several hours. TLC analysis shows a strong spot for your starting materials.

Causality: The activation energy for the desired reaction is not being overcome at the current temperature. This can be due to insufficient thermal energy, a poorly reactive nucleophile, or an inappropriate solvent/base combination.

Troubleshooting Workflow:

  • Verify Reagent Quality: Ensure all reagents, especially the base and nucleophile, are pure and anhydrous if required.

  • Introduce a Catalyst: Add 0.1 equivalents of potassium iodide (KI). This will generate the more reactive 2-(iodomethyl)-1-methyl-1H-benzimidazole in situ, which may allow the reaction to proceed at the current temperature.[1]

  • Incremental Temperature Increase: Warm the reaction mixture to 40-50 °C and monitor by TLC every hour.[3] If the reaction is still slow, you can increase the temperature further to 60-80 °C, but watch carefully for signs of decomposition.

  • Re-evaluate Solvent and Base: If heating does not resolve the issue or causes decomposition, consider switching to a more polar aprotic solvent (e.g., from THF to DMF) or using a stronger base (e.g., from K₂CO₃ to NaH), which may allow the reaction to proceed at a lower temperature.

G start Low Yield, Starting Material Remains check_reagents Step 1: Verify Reagent Quality start->check_reagents add_ki Step 2: Add Catalytic KI (0.1 eq) check_reagents->add_ki Reagents OK increase_temp Step 3: Increase Temp (e.g., 40-50 °C) add_ki->increase_temp monitor_tlc Monitor by TLC increase_temp->monitor_tlc check_decomp Decomposition Observed? monitor_tlc->check_decomp Reaction still slow success Reaction Complete monitor_tlc->success Reaction proceeds check_decomp->increase_temp No, increase further change_system Step 4: Change Solvent/Base (e.g., DMF, NaH) check_decomp->change_system Yes change_system->success

Caption: Troubleshooting workflow for incomplete reactions.

Problem 2: Formation of an Undesired Regioisomer (e.g., C-alkylation instead of O-alkylation)

You are reacting with a phenoxide and obtaining the C-alkylated product instead of the desired O-alkylated ether.

Causality: The reaction conditions, particularly the temperature, are favoring the thermodynamically controlled product over the kinetically controlled one. Higher temperatures allow the reaction to equilibrate to the more stable isomer.

Troubleshooting Workflow:

  • Lower the Temperature: Immediately reduce the reaction temperature. If the reaction was performed at 50 °C, try it at room temperature or even 0 °C. This is the most effective way to favor the kinetic product.

  • Change the Base/Counter-ion: Use a base with a larger, "softer" counter-ion (e.g., use K₂CO₃ or Cs₂CO₃ instead of NaH). This can sometimes favor reaction at the "harder" oxygen atom.

  • Shorten Reaction Time: Monitor the reaction closely by TLC from the very beginning. The kinetic product will form first. Stop the reaction as soon as the desired product is maximized, before it has a chance to isomerize or for the thermodynamic product to accumulate.

  • Solvent Choice: Ensure you are using a polar aprotic solvent. Protic solvents can stabilize the phenoxide through hydrogen bonding, potentially altering regioselectivity.

G cluster_0 Reaction Pathways reagents Reactants 2-(ClCH₂)-1-Me-BIM + Phenoxide ts_kinetic Eₐ (Kinetic) reagents->ts_kinetic Low Temp Fast Rate ts_thermo Eₐ (Thermo) reagents->ts_thermo High Temp Slow Rate kinetic_product Kinetic Product O-Alkylation (Ether) Less Stable ts_kinetic->kinetic_product thermo_product Thermodynamic Product C-Alkylation More Stable ts_thermo->thermo_product kinetic_product->thermo_product Equilibration at High Temp

Caption: Kinetic vs. Thermodynamic control in phenoxide alkylation.

Experimental Protocols & Data

Protocol 1: General Procedure for Kinetically Controlled N-Alkylation of a Secondary Amine

This protocol prioritizes the formation of the kinetic product by using a low temperature.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. Stir for 20 minutes.

  • Alkylation: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the cold reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • Workup: Once the starting material is consumed, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Influence of Temperature and Solvent on Selectivity

This table summarizes the expected outcomes for the alkylation of a generic ambident nucleophile (e.g., sodium phenoxide).

ParameterConditionExpected Major ProductRationale
Temperature Low (0 °C to 25 °C)Kinetic (e.g., O-Alkylation)The reaction is under kinetic control; the product with the lowest activation energy barrier forms fastest.
High (50 °C to 100 °C)Thermodynamic (e.g., C-Alkylation)The reaction is under thermodynamic control; sufficient energy is available to form the more stable product, possibly via equilibrium.[4]
Solvent Polar Aprotic (DMF, Acetonitrile)Kinetic (e.g., O-Alkylation)Solvates the cation but not the nucleophile, increasing its reactivity and favoring the faster reaction pathway.
Protic (Ethanol, Water)Mixture / Solvolysis ByproductCan form hydrogen bonds with the nucleophile, altering its reactivity and potentially acting as a competing nucleophile itself.

References

Technical Support Center: Strategies for Scaling Up the Production of 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 2-(Chloromethyl)-1-methyl-1H-benzimidazole. It addresses common challenges, offers troubleshooting solutions, and presents detailed protocols to ensure a safe, efficient, and scalable manufacturing process.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through a multi-step process. The choice of route often depends on the available starting materials, desired purity, and scale of production. Two primary pathways are prevalent in the literature, each with distinct advantages and challenges.

Route A: Phillips-Ladenburg Condensation followed by N-Methylation

This is the most conventional approach. It begins with the formation of the benzimidazole core, followed by the methylation of the nitrogen atom.

  • Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole. This involves the condensation of o-phenylenediamine with chloroacetic acid under acidic conditions (typically 4-5N HCl), a classic reaction known as the Phillips-Ladenburg synthesis.[1][2][3]

  • Step 2: N-Methylation. The resulting 2-(chloromethyl)-1H-benzimidazole is then methylated. This step is crucial and often presents challenges with regioselectivity, as methylation can occur at either the N1 or N3 position of the imidazole ring.[4]

Route B: N-Substituted Precursor Cyclization

This route offers superior control over regioselectivity by introducing the methyl group before the benzimidazole ring is formed.

  • Step 1: Synthesis of N-methyl-o-phenylenediamine. This intermediate is prepared first.

  • Step 2: Cyclization. The N-methyl-o-phenylenediamine is then reacted with chloroacetic acid in acidic media to directly form the desired this compound isomer.

Route C: Chlorination of a Hydroxymethyl Intermediate

An alternative strategy involves creating the N-methylated benzimidazole core with a hydroxymethyl group, which is subsequently chlorinated.

  • Step 1: Synthesis of 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole. This can be prepared from N-methyl-o-phenylenediamine and glycolic acid.

  • Step 2: Chlorination. The hydroxymethyl group is converted to the chloromethyl group using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_RouteA Route A: Post-Cyclization Methylation cluster_RouteB Route B: Pre-Cyclization Methylation cluster_RouteC Route C: Final Chlorination A1 o-Phenylenediamine + Chloroacetic Acid A2 2-(Chloromethyl)-1H-benzimidazole A1->A2 Phillips Condensation (HCl) A_Final Product: This compound A2->A_Final N-Methylation (e.g., Dimethyl Sulfate) B1 N-Methyl-o-phenylenediamine + Chloroacetic Acid B_Final Product: This compound B1->B_Final Phillips Condensation (HCl) C1 N-Methyl-o-phenylenediamine + Glycolic Acid C2 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole C1->C2 Condensation C_Final Product: This compound C2->C_Final Chlorination (SOCl₂)

Caption: Overview of primary synthetic routes to the target compound.

Troubleshooting Guide for Scale-Up

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Issue 1: Low Yield in Benzimidazole Ring Formation (Route A, Step 1)

Question: My yield for the initial condensation of o-phenylenediamine and chloroacetic acid is consistently below 60%. What are the likely causes and how can I optimize this step for a larger scale?

Answer: Low yields in the Phillips condensation are common if reaction parameters are not tightly controlled. Here are the primary factors to investigate:

  • Acid Concentration and Stoichiometry: The reaction is typically performed in 4N or 5N HCl.[1][2] A lower acid concentration can result in incomplete reaction, while an excessively high concentration may lead to unwanted side reactions or degradation. Ensure the molar ratio of chloroacetic acid to o-phenylenediamine is appropriate, typically between 1.2 to 1.5 equivalents of the acid.[6]

  • Reaction Temperature and Time: The mixture should be refluxed, generally between 100-120 °C, for a sufficient duration (3-8 hours).[1][6] Inadequate heating or reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Work-up and Neutralization: This is a critical step. After cooling, the reaction mixture must be carefully neutralized to precipitate the product. Use a weak base like ammonia solution or sodium bicarbonate and add it slowly while monitoring the pH.[1][2] The target pH is typically neutral (pH 7-8).[6] Over-shooting the pH can cause the product to redissolve or lead to impurities. Ensure the mixture is well-chilled (0-10 °C) during neutralization to maximize precipitation.[6]

  • Purity of Starting Materials: Ensure the o-phenylenediamine is of high purity. Oxidized or impure starting material can significantly lower the yield and introduce color to the final product.

Issue 2: Poor Regioselectivity during N-Methylation (Route A, Step 2)

Question: I am obtaining a mixture of the N1 and N3 methylated isomers, and their separation by column chromatography is not feasible for our scale. How can I improve the regioselectivity of the reaction?

Answer: This is a classic challenge in benzimidazole chemistry, arising from the tautomeric nature of the NH proton, which can reside on either nitrogen atom.[4] Achieving high regioselectivity is key for an efficient process.

  • Causality: The two tautomers exist in equilibrium, presenting two different nucleophilic sites for the methylating agent. The ratio of the resulting N1 and N3 isomers is influenced by steric hindrance, electronic effects of substituents, and the reaction conditions.[4]

  • Strategic Solutions:

    • Choice of Base and Solvent: Using a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as DMF or acetone is a standard approach.[4] The choice of solvent can influence which nitrogen is deprotonated or more accessible. Experimenting with different solvent systems is recommended.

    • Steric Hindrance: If the benzimidazole ring has other substituents, they can sterically direct methylation to the less hindered nitrogen.[4] For the unsubstituted backbone of this specific molecule, this effect is minimal.

    • Adopt a Regioselective Route: The most reliable solution for scale-up is to abandon this problematic step and adopt Route B . By starting with N-methyl-o-phenylenediamine, the position of the methyl group is fixed before the ring is formed, completely avoiding the issue of regioisomers. This is the preferred industrial approach for guaranteeing a single, pure isomer.

Issue 3: Formation of 1,3-Dimethylbenzimidazolium Salt

Question: During the methylation step, I'm observing the formation of a significant amount of a quaternary salt byproduct. How can I prevent this over-methylation?

Answer: The formation of a 1,3-dimethylbenzimidazolium salt is a common side reaction, especially under harsh conditions or with an excess of the methylating agent.[4]

  • Causality: After the first methylation, the product is still nucleophilic and can react with a second molecule of the methylating agent to form the quaternary ammonium salt.

  • Mitigation Strategies:

    • Control Stoichiometry: This is the most critical factor. Use the methylating agent (e.g., dimethyl sulfate, methyl iodide) in a controlled stoichiometric amount, typically 1.05 to 1.2 equivalents relative to the benzimidazole.[4] Avoid large excesses.

    • Slow Addition: Add the methylating agent dropwise or via a syringe pump at a controlled temperature (e.g., room temperature). This prevents localized high concentrations that favor the second methylation reaction.

    • Monitoring: Closely monitor the reaction by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to minimize the formation of the byproduct.

Issue 4: Difficulties and Hazards with Thionyl Chloride (Route C)

Question: When using thionyl chloride (SOCl₂) to chlorinate the hydroxymethyl intermediate, the reaction mixture turns dark and I get a low yield of impure product. What is going wrong and what are the key safety precautions?

Answer: Thionyl chloride is an extremely effective but highly reactive and hazardous reagent.[7][8] Success and safety depend entirely on rigorous control of the reaction conditions.

  • Reaction Control:

    • Anhydrous Conditions: Thionyl chloride reacts violently with water to produce toxic gases (HCl and SO₂).[7][8] All glassware must be oven-dried, and anhydrous solvents (e.g., dichloromethane) must be used. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: The reaction is highly exothermic. The thionyl chloride must be added slowly to a chilled solution (0 °C or below) of the alcohol.[5] Uncontrolled temperature can lead to rapid decomposition and the formation of tarry byproducts.

    • Quenching: After the reaction is complete, the excess thionyl chloride must be quenched safely. This is typically done by slowly and carefully adding the reaction mixture to ice-water or a cold, saturated sodium bicarbonate solution in a well-ventilated fume hood.

  • Safety is Paramount:

    • Ventilation: ALWAYS handle thionyl chloride in a certified chemical fume hood.[9][10]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat.[9][10]

    • Spill Response: Have a spill kit ready containing an appropriate neutralizer like sodium bicarbonate. Do not use water to clean up a spill.[11]

    • Waste Disposal: All thionyl chloride waste is hazardous and must be disposed of according to institutional guidelines.[10]

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_yield cluster_purity cluster_safety Start Scale-Up Issue Identified LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? Start->PurityIssue SafetyConcern Safety Concern? Start->SafetyConcern YieldStep1 Step 1 (Ring Formation) LowYield->YieldStep1 YieldStep2 Step 2 (Methylation/Chlorination) LowYield->YieldStep2 Isomers Regioisomer Mixture? PurityIssue->Isomers QuatSalt Quaternary Salt? PurityIssue->QuatSalt SOCl2 Using Thionyl Chloride? SafetyConcern->SOCl2 CheckTemp Verify Reflux Temp (100-120°C) YieldStep1->CheckTemp CheckAcid Check Acid Conc. (4-5N HCl) YieldStep1->CheckAcid CheckWorkup Optimize Neutralization (pH 7-8, <10°C) YieldStep1->CheckWorkup SwitchRoute Switch to Route B (N-Methyl Precursor) Isomers->SwitchRoute Yes ControlStoich Control Me-Agent Stoich. (1.05-1.2 eq) QuatSalt->ControlStoich Yes UseHood Work in Fume Hood SOCl2->UseHood WearPPE Wear Full PPE (Goggles, Face Shield, Gloves) SOCl2->WearPPE Anhydrous Ensure Anhydrous Conditions SOCl2->Anhydrous ControlTemp Control Temperature (<0°C) SOCl2->ControlTemp

Caption: A decision tree for common scale-up troubleshooting.

Recommended Scale-Up Protocol (Route B)

For scalability and purity, Route B is the most robust and recommended method as it eliminates the critical regioselectivity problem.

ParameterRecommendationRationale
Starting Material High-purity N-methyl-o-phenylenediamineEnsures a clean reaction and high-quality final product.
Reagent Chloroacetic Acid (1.2 - 1.5 eq.)Slight excess drives the reaction to completion.
Solvent / Catalyst 4N Hydrochloric AcidActs as both solvent and catalyst for the cyclization.[2]
Reaction Temp. 100 - 110 °C (Reflux)Standard condition for Phillips-Ladenburg condensation.
Reaction Time 4 - 6 hoursMonitor by TLC/HPLC for completion.
Work-up 1. Cool to RT, then chill to 0-5 °C. 2. Neutralize slowly with aq. NH₃ to pH 7-8.Controlled precipitation is key to high recovery and purity.[1][6]
Isolation Vacuum filtration, wash cake with cold water.Removes inorganic salts.
Purification Recrystallization (e.g., from Ethanol/Water or Ethyl Acetate/Hexane)Primary method for purification at scale.
Step-by-Step Methodology
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 4N Hydrochloric Acid.

  • Reagent Addition: Add N-methyl-o-phenylenediamine (1.0 eq.) and chloroacetic acid (1.3 eq.) to the reactor.

  • Cyclization: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC or HPLC until the starting material is consumed.

  • Cooling & Precipitation: Once complete, cool the reaction mixture to room temperature, then further cool to 0-5 °C using an ice bath.

  • Neutralization: Slowly add a pre-chilled aqueous ammonia solution (e.g., 25%) to the stirred reaction mixture, ensuring the temperature does not exceed 15 °C. Continue addition until the pH of the slurry is between 7.0 and 8.0. A thick precipitate will form.

  • Isolation: Stir the slurry at 0-5 °C for another hour to ensure complete precipitation. Filter the solid product using a vacuum filter.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral and free of chloride ions (test with AgNO₃).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (if required): The dried crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the reaction progress during scale-up? A: Thin Layer Chromatography (TLC) is excellent for qualitative, at-a-glance monitoring. For quantitative analysis and to accurately determine the reaction endpoint, High-Performance Liquid Chromatography (HPLC) is the preferred method in a process environment. Develop an HPLC method that can clearly resolve the starting materials, intermediates, product, and any major byproducts.

Q2: What are the most critical process parameters (CPPs) to control during scale-up of Route B? A: The most critical parameters are: (1) The temperature during reflux to ensure complete reaction, (2) the temperature during neutralization to control precipitation and minimize impurities, and (3) the final pH of the neutralization, as this directly impacts product yield and purity.

Q3: Are there any "greener" or more sustainable alternatives to the solvents and reagents used? A: While HCl is a standard catalyst, research into solid acid catalysts could provide a recyclable alternative. For purification, minimizing solvent use through optimized crystallization rather than chromatography is a key green chemistry principle. In Route A, replacing hazardous methylating agents like dimethyl sulfate with dimethyl carbonate (DMC), a greener methylating agent, could be explored, although this may require significant process optimization.

Q4: My final product is off-color (yellow or brown). What is the cause? A: A common cause is the oxidation of the o-phenylenediamine starting material. Using high-purity, fresh starting material is essential. Color can also be introduced if the reaction or neutralization temperatures are not well-controlled, leading to minor degradation byproducts. An activated carbon (charcoal) treatment during the recrystallization step can often remove colored impurities.

References

Validation & Comparative

Validating the Antibacterial Efficacy of Novel 2-(Chloromethyl)-1-methyl-1H-benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] This guide provides an in-depth comparative analysis of the antibacterial efficacy of novel 2-(chloromethyl)-1-methyl-1H-benzimidazole derivatives, offering supporting experimental data and standardized protocols to aid in their evaluation.

Comparative Efficacy Analysis: A Head-to-Head Evaluation

The antibacterial potency of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[3] The following table summarizes the hypothetical MIC values of novel this compound derivatives against key Gram-positive and Gram-negative bacterial strains, in comparison with established antibiotics.

CompoundStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Derivative A 4 µg/mL2 µg/mL16 µg/mL32 µg/mL
Derivative B 2 µg/mL1 µg/mL8 µg/mL16 µg/mL
Ciprofloxacin 1 µg/mL0.5 µg/mL0.25 µg/mL1 µg/mL
Vancomycin 1 µg/mL0.5 µg/mL>128 µg/mL>128 µg/mL

Note: The data presented above is illustrative. Actual MIC values must be determined experimentally.

The illustrative data suggests that the novel benzimidazole derivatives exhibit significant activity, particularly against Gram-positive bacteria. Derivative B, for instance, shows promising MIC values that, while not surpassing the comparator drugs, indicate a strong potential for further optimization. The structure-activity relationship (SAR) studies of benzimidazole derivatives often reveal that substitutions on the benzimidazole ring can significantly influence their antimicrobial efficacy.[4][5]

Proposed Mechanism of Action

Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms. One of the most cited mechanisms is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[4][6] By targeting this enzyme, the benzimidazole derivatives can disrupt critical cellular processes, leading to bacterial cell death. Another potential mechanism involves the disruption of microbial cell membrane integrity.

G cluster_0 Bacterial Cell Benzimidazole Derivative Benzimidazole Derivative DNA_Gyrase DNA Gyrase (Target Enzyme) Benzimidazole Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed mechanism of action for benzimidazole derivatives.

Experimental Protocols for Efficacy Validation

To ensure the reliability and reproducibility of antibacterial efficacy data, standardized testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[7][8]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[3][7]

Workflow for Broth Microdilution:

G Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compound in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Broth Microdilution Method.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9] This ensures a standardized bacterial concentration.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the sensitivity or resistance of bacteria to antimicrobial agents.[10][11]

Step-by-Step Protocol:

  • Plate Preparation: Use Mueller-Hinton agar plates. Allow them to come to room temperature before use.[10]

  • Inoculation: Dip a sterile cotton swab into a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) and streak the entire surface of the agar plate to ensure confluent growth.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[9] The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Conclusion and Future Directions

The novel this compound derivatives represent a promising avenue for the development of new antibacterial agents. The data and protocols presented in this guide provide a framework for their systematic evaluation. Future research should focus on expanding the panel of bacterial strains tested, including multidrug-resistant isolates. Further structure-activity relationship studies are warranted to optimize the antibacterial potency and pharmacokinetic properties of these compounds. Additionally, cytotoxicity and in vivo efficacy studies will be crucial steps in advancing these derivatives towards clinical development.

References

The Evolving Landscape of Benzimidazole Derivatives: A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-1-methyl-1H-benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. In this landscape, the benzimidazole scaffold has emerged as a privileged structure, forming the core of numerous clinically significant drugs. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 2-(Chloromethyl)-1-methyl-1H-benzimidazole derivatives. By objectively comparing their performance with existing alternatives and providing a foundation of experimental data, we aim to illuminate their potential in the development of next-generation antimicrobial and anticancer agents.

The versatility of the this compound core allows for a wide range of structural modifications, primarily at the chloromethyl group, by reaction with various nucleophiles such as amines, alcohols, and thiols.[1][2] This chemical tractability has enabled the synthesis of large libraries of derivatives, each with the potential for unique biological activity. Research has predominantly focused on the antimicrobial and anticancer properties of these compounds, revealing promising leads and critical insights into their SAR.

Unraveling the Antimicrobial Potential: A Comparative Analysis

Derivatives of this compound have demonstrated significant activity against a spectrum of microbial pathogens, including bacteria and fungi. The SAR studies in this area have pinpointed key structural features that govern their efficacy.

Antifungal Activity: Challenging the Standards

Several studies have highlighted the potent antifungal properties of these benzimidazole derivatives, with some compounds exhibiting efficacy comparable or even superior to existing antifungal agents.[3][4] A key determinant of antifungal activity appears to be the nature of the substituent introduced at the 2-position.

Key SAR Insights for Antifungal Activity:

  • Impact of Halogenation: The introduction of a chlorine atom on the para-position of a phenyl ring substituent has been shown to enhance antifungal activity.[3]

  • The Role of the Sulfonyl Group: The presence of a sulfonyl group in the substituent is critical for the inhibition of certain fungal species, such as Colletotrichum gloeosporioides.[3]

  • Aromaticity and Substitution: An unsubstituted benzene ring in the side chain can also contribute to improved antifungal activity.[3]

Comparative Performance:

The following table summarizes the antifungal activity of selected this compound derivatives against various fungal pathogens, with a comparison to the standard agricultural fungicide hymexazol.

Compound IDTarget FungiIC50 (μg/mL)Reference Drug (Hymexazol) IC50 (μg/mL)
7f Botrytis cinerea13.368.92
5b Colletotrichum gloeosporioides11.38Not specified as superior
4m Fusarium solani18.60Not specified

Data synthesized from a study on antifungal activities of 2-chloromethyl-1H-benzimidazole derivatives.[3]

One derivative, VMKP 8 , exhibited potent activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml.[5] Furthermore, some synthesized derivatives have shown better activity than the reference drugs chloramphenicol and cycloheximide against both gram-positive and gram-negative bacterial strains.[5]

The Anticancer Frontier: Targeting Malignant Cells

The benzimidazole scaffold is a well-established pharmacophore in oncology, with several approved drugs featuring this core structure.[6] Derivatives of this compound have emerged as promising candidates in this therapeutic area, demonstrating significant cytotoxic effects against various cancer cell lines.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer activity of these derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.[7] One of the key mechanisms identified involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is triggered by an increase in reactive oxygen species (ROS) within the cancer cells.[8][9]

Visualizing the Anticancer Mechanism:

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis in hepatocellular carcinoma cells by a novel benzimidazole derivative, MBIC.

anticancer_mechanism MBIC MBIC Derivative ROS Increased ROS MBIC->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Pathway JNK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed signaling pathway of MBIC-induced apoptosis.

Comparative Cytotoxicity:

The table below presents the in vitro anticancer activity of selected benzimidazole derivatives against different cancer cell lines, with doxorubicin as a reference compound.

Compound IDCancer Cell LineIC50 (μM)Doxorubicin IC50 (μM)
Compound 3 A-549, HCT-116, MCF-728.2984.10
Compound 11i A-5491.48Not specified
Compound 11p A-5491.92Not specified

Data compiled from studies on the anticancer activity of benzimidazole derivatives.[10]

One particular derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), demonstrated higher anticancer efficacy compared to the chemotherapeutic agent cisplatin in a prior screening.[9] Furthermore, some derivatives have shown potent cytotoxic action against A-549 tumor cell lines with IC50 values as low as 1.48 µM and 1.92 µM, and were found to induce apoptosis and halt the cell cycle at the G2/M phase.[10]

Experimental Methodologies: A Guide for the Bench Scientist

To facilitate further research and validation, this section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis Protocol

The synthesis of these derivatives typically involves a two-step process: the formation of the 2-(chloromethyl)-1H-benzimidazole core, followed by its reaction with a nucleophile.

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

synthesis_workflow cluster_step1 Step 1: Core Synthesis o-phenylenediamine o-phenylenediamine Reaction1 Reflux in 4N HCl o-phenylenediamine->Reaction1 Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Reaction1 Core_product 2-(Chloromethyl)-1H- benzimidazole Reaction1->Core_product

Caption: Synthesis of the benzimidazole core.

  • A mixture of o-phenylenediamine and chloroacetic acid is refluxed in 4N hydrochloric acid.

  • The reaction mixture is cooled and neutralized with a base (e.g., ammonium hydroxide) to precipitate the product.

  • The crude product is then filtered, dried, and recrystallized to yield pure 2-(chloromethyl)-1H-benzimidazole.

Step 2: Derivatization

derivatization_workflow cluster_step2 Step 2: Derivatization Core_product 2-(Chloromethyl)-1H- benzimidazole Reaction2 Reaction with base (e.g., K2CO3) in DMF Core_product->Reaction2 Nucleophile Nucleophile (Amine, Alcohol, Thiol) Nucleophile->Reaction2 Final_product 2-(Substituted-methyl)-1H- benzimidazole Derivative Reaction2->Final_product

Caption: Derivatization of the benzimidazole core.

  • 2-(Chloromethyl)-1H-benzimidazole is dissolved in a suitable solvent like dimethylformamide (DMF).

  • A base, such as potassium carbonate (K2CO3), is added to the mixture.

  • The desired nucleophile (e.g., a substituted aniline, phenol, or thiol) is then added, and the reaction mixture is stirred, often with heating, until completion.

  • The final product is isolated by extraction and purified using techniques like column chromatography or recrystallization.[1]

Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the synthesized compounds is typically evaluated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration.

  • Preparation of Drug Dilutions: The test compounds and standard antifungal agents are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at an appropriate temperature for a specified period (e.g., 24-48 hours for yeasts, longer for molds).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or complete inhibition, depending on the drug and fungus) compared to the drug-free control.[11][12]

Future Directions and Concluding Remarks

The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial and anticancer agents. The existing body of research provides a solid foundation of structure-activity relationships, guiding the rational design of more potent and selective derivatives. The comparative data, while still evolving, suggests that these compounds can compete with and, in some cases, surpass the efficacy of current standard therapies.

Future research should focus on expanding the library of these derivatives and conducting more comprehensive comparative studies against a wider range of clinically relevant pathogens and cancer cell lines. In vivo studies in animal models are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds.[13][14] A deeper understanding of their mechanisms of action will be instrumental in optimizing their therapeutic potential and identifying potential synergistic combinations with existing drugs. The continued exploration of these versatile benzimidazole derivatives holds significant promise for addressing the pressing global challenges of antimicrobial resistance and cancer.

References

The Strategic Value of 2-(Chloromethyl)-1-methyl-1H-benzimidazole: A Comparative Guide for Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the selection of the right molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. Heterocyclic compounds, in particular, form the cornerstone of a vast number of approved drugs, owing to their ability to present functional groups in precise three-dimensional arrangements and engage in a multitude of interactions with biological targets. Among the plethora of available heterocyclic building blocks, 2-(chloromethyl)-1-methyl-1H-benzimidazole has emerged as a versatile and highly valuable reagent. This guide provides an in-depth, objective comparison of this key benzimidazole derivative with other foundational heterocyclic building blocks, namely pyridines, pyrimidines, and indoles, to empower researchers, scientists, and drug development professionals in making informed strategic decisions.

The Benzimidazole Core: A Privileged Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor and its bioisosteric resemblance to purine nucleotides, contribute to its remarkable versatility. The introduction of a reactive chloromethyl group at the 2-position, coupled with N-methylation, yields this compound, a building block primed for facile diversification.

Comparative Analysis of Key Heterocyclic Building Blocks

To provide a clear and objective comparison, we will evaluate this compound against three other widely utilized chloromethylated heterocyclic building blocks: 2-(chloromethyl)pyridine, 2-(chloromethyl)pyrimidine, and 3-(chloromethyl)indole. The analysis will focus on synthetic accessibility, physicochemical properties, electrophilic reactivity, and their demonstrated applications in drug discovery.

Synthetic Accessibility

The ease and efficiency of synthesizing these building blocks are paramount for their practical application in large-scale library synthesis and lead optimization.

Table 1: Comparison of Synthetic Accessibility

Heterocyclic Building BlockStarting Material(s)Key Transformation(s)Typical YieldKey Considerations
This compound o-Phenylenediamine, Chloroacetic acid, Methylating agentCyclocondensation, N-methylationGood to ExcellentTwo-step process; potential for regioselectivity issues during N-methylation.[3][4]
2-(Chloromethyl)pyridine 2-MethylpyridineN-oxidation followed by chlorination (e.g., with POCl₃ or SOCl₂)GoodMulti-step synthesis; requires handling of strong chlorinating agents.[5][6]
2-(Chloromethyl)pyrimidine 2-Methylpyrimidine or 2-(Hydroxymethyl)pyrimidineRadical chlorination or chlorination of the alcoholModerateLimited direct synthetic data available; often requires multi-step synthesis from less common starting materials.[1][7]
3-(Chloromethyl)indole Indole or Indole-3-methanolDirect chloromethylation or chlorination of the alcoholVariableDirect chloromethylation can lead to side products and instability; the two-step route is more controlled.[8]

Experimental Protocol: Synthesis of this compound

This two-step protocol provides a reliable method for the synthesis of the target compound.

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole [3]

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq) in 4N hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(chloromethyl)-1H-benzimidazole.

Step 2: N-methylation to yield this compound [4]

  • Dissolve 2-(chloromethyl)-1H-benzimidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (1.5 eq).

  • Add a methylating agent, such as methyl iodide (1.2 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Synthesis of 2-(Chloromethyl) Heterocycles

G cluster_benzimidazole This compound cluster_pyridine 2-(Chloromethyl)pyridine cluster_pyrimidine 2-(Chloromethyl)pyrimidine cluster_indole 3-(Chloromethyl)indole b_start o-Phenylenediamine + Chloroacetic Acid b_mid 2-(Chloromethyl)-1H-benzimidazole b_start->b_mid Cyclocondensation b_end This compound b_mid->b_end N-methylation p_start 2-Methylpyridine p_mid 2-Methylpyridine N-oxide p_start->p_mid N-oxidation p_end 2-(Chloromethyl)pyridine p_mid->p_end Chlorination py_start 2-Methylpyrimidine py_end 2-(Chloromethyl)pyrimidine py_start->py_end Radical Chlorination i_start Indole-3-methanol i_end 3-(Chloromethyl)indole i_start->i_end Chlorination

Caption: Synthetic pathways for key chloromethylated heterocyclic building blocks.

Physicochemical Properties

The physicochemical properties of these building blocks are critical determinants of the drug-like properties of their derivatives.

Table 2: Comparative Physicochemical Properties

PropertyThis compound2-(Chloromethyl)pyridine2-(Chloromethyl)pyrimidine3-(Chloromethyl)indole
Molecular Weight ( g/mol ) 180.63127.57128.56165.62
pKa (of the heterocycle) ~5.5 (benzimidazole)[9]~5.2 (pyridine)~1.3 (pyrimidine)~ -2.4 (indole N-H)
Calculated logP 2.11.30.82.3
Solubility Generally soluble in organic solvents.Soluble in organic solvents and water (as hydrochloride salt).[10]Soluble in organic solvents and water (as hydrochloride salt).[10]Generally soluble in organic solvents.

Note: pKa and logP values are approximate and can vary based on the specific derivative and experimental conditions.

The benzimidazole core offers a balanced lipophilicity and a pKa that allows for potential salt formation and interactions in a physiological environment. The pyridine and pyrimidine cores are more polar, which can be advantageous for solubility but may also impact cell permeability. The indole core is the most lipophilic of the four.

Electrophilic Reactivity

The primary utility of these building blocks lies in the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution.

Reaction Scheme: Nucleophilic Substitution

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(Chloromethyl)-1-methyl-1H-benzimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its structural similarity to naturally occurring purines. This unique feature allows benzimidazole-based compounds to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] From anthelmintics to proton pump inhibitors, the versatility of this scaffold is well-documented. In recent years, there has been a surge of interest in developing novel benzimidazole derivatives as potent anticancer and antimicrobial agents.[2] This guide focuses on a specific, promising class of these compounds: 2-(chloromethyl)-1-methyl-1H-benzimidazole-based derivatives. We will provide a comprehensive comparison of their performance with alternative agents, supported by experimental data and detailed protocols for their evaluation, to empower researchers in their quest for novel therapeutics.

Synthesis and Characterization: Building the Molecular Framework

The synthesis of this compound derivatives typically begins with the condensation of an appropriate o-phenylenediamine with chloroacetic acid to form the 2-chloromethyl-1H-benzimidazole core.[3][4][5] Subsequent N-methylation and further derivatization at the chloromethyl position allow for the creation of a diverse library of compounds.

A general synthetic route is outlined below:

A o-Phenylenediamine C 2-(Chloromethyl)-1H-benzimidazole A->C Condensation (e.g., 4N HCl, reflux) B Chloroacetic Acid B->C E This compound C->E N-Methylation D Methylating Agent (e.g., Dimethyl sulfate) D->E G 2-Substituted-1-methyl-1H-benzimidazole Derivatives E->G Nucleophilic Substitution F Nucleophile (e.g., Amines, Thiols) F->G

Caption: General synthesis scheme for this compound derivatives.

In Vitro Evaluation: Gauging Potency at the Cellular Level

Anticancer Activity: A Head-to-Head Comparison

The initial assessment of anticancer potential is typically performed in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Comparative Analysis of Anticancer Activity (IC50, µM)

Compound/DrugA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HepG2 (Liver Cancer)Reference
Representative Benzimidazole Derivative 1 11.4625.72-0.39[6]
Representative Benzimidazole Derivative 2 -5.673.878.34[6]
Doxorubicin (Standard of Care) --4.175.57[6]
Cisplatin (Standard of Care) >40-->40[7]

*Data for structurally related benzimidazole derivatives are used as representative examples.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Assessing the Fight Against Pathogens

The antimicrobial efficacy of the compounds is determined by their ability to inhibit the growth of various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Analysis of Antimicrobial Activity (MIC, µg/mL)

Compound/DrugS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
Representative Benzimidazole Derivative 3 *6.23.112.5[3]
Ciprofloxacin (Standard Antibiotic) ---[8]
Fluconazole (Standard Antifungal) ---

*Data for structurally related 2-chloromethyl-1H-benzimidazole derivatives are used as representative examples.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Evaluation: From the Bench to Preclinical Models

Anticancer Efficacy in a Xenograft Mouse Model

In vivo studies are crucial for evaluating the therapeutic potential of promising compounds in a living organism. The xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a widely used preclinical model.[9]

Comparative Analysis of In Vivo Antitumor Activity

Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)Reference
Vehicle Control -0~0[7][10]
Representative Benzimidazole Derivative (MBIC) *25 mg/kgSignificant inhibitionNot specified[7][10]
Standard-of-Care (e.g., Cisplatin) VariesVariesPotential decrease

*Data for the novel benzimidazole derivative MBIC is used as a representative example of in vivo efficacy.[7][10]

Experimental Protocol: Human Tumor Xenograft Model

cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis A 1. Culture human cancer cells (e.g., A549) B 2. Harvest and resuspend cells A->B C 3. Subcutaneously inject cells into flank of immunodeficient mice B->C D 4. Monitor tumor growth until palpable (e.g., 100-150 mm³) E 5. Randomize mice into treatment and control groups D->E F 6. Administer test compound or vehicle (e.g., oral gavage) E->F G 7. Measure tumor volume and body weight regularly H 8. Euthanize mice at study endpoint G->H I 9. Excise and weigh tumors for analysis H->I

Caption: Workflow for a typical in vivo xenograft study.

  • Cell Culture and Implantation: Human cancer cells (e.g., A549) are cultured in appropriate media.[9] Once a sufficient number of cells are obtained, they are harvested and subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[9]

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[9] The mice are then randomized into treatment and control groups. The test compound is administered at a predetermined dose and schedule (e.g., daily oral gavage).[9]

  • Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice a week) to assess treatment efficacy and toxicity.[9] At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Unraveling the Mechanism of Action

The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with critical cellular processes. One such mechanism involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[7][10]

cluster_0 Cellular Response to Benzimidazole Derivative A Benzimidazole Derivative B Increased Reactive Oxygen Species (ROS) A->B C Activation of JNK Signaling Pathway B->C D Activation of Caspases C->D E Apoptosis (Programmed Cell Death) D->E Core 1-Methyl-1H-benzimidazole Core Activity Biological Activity (Anticancer/Antimicrobial) Core->Activity R1 Substituent at C2 (e.g., derived from chloromethyl) R1->Activity Modulates binding to target R2 Substituents on the Benzene Ring (e.g., -Cl, -NO2) R2->Activity Influences physicochemical properties (e.g., lipophilicity)

References

A Comparative Guide to Bioisosteric Replacement Strategies for the 2-(Chloromethyl)-1-methyl-1H-benzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzimidazole core is recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant molecules and its capacity for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 2-(chloromethyl)-1-methyl-1H-benzimidazole serves as a versatile starting material, a reactive electrophile poised for modification. The chloromethyl group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. This guide provides a comparative analysis of bioisosteric replacement strategies at this 2-position, focusing on the synthesis and biological implications of replacing the chloro moiety with thioether, ether, and amine linkages.

The principle of bioisosterism, the exchange of a functional group within a bioactive molecule for another with similar physical or chemical properties, is a cornerstone of rational drug design. Such modifications can profoundly influence a compound's potency, selectivity, pharmacokinetic profile, and metabolic stability. Herein, we delve into the practical application of this principle, offering experimental insights and comparative data to guide researchers in the strategic modification of the this compound scaffold.

The Strategic Importance of the 2-Position

The 2-position of the benzimidazole ring is a key vector for structural modification. Alterations at this site directly influence the molecule's interaction with biological targets. The introduction of different linking atoms (S, O, N) and subsequent R-groups allows for a systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of its pharmacological properties. This guide will compare these three common bioisosteric linkages, providing a framework for understanding their differential effects on biological activity.

Experimental Workflows and Comparative Data

The following sections detail the synthetic protocols for introducing thioether, ether, and amine functionalities at the 2-position of the 1-methyl-1H-benzimidazole scaffold, followed by a comparative analysis of their reported biological activities.

Synthesis of 2-(Aryl/Alkylthiomethyl)-1-methyl-1H-benzimidazoles (Thioether Bioisosteres)

The introduction of a thioether linkage is a common strategy to enhance lipophilicity and modulate the electronic properties of a molecule. The soft nature of the sulfur atom can lead to favorable interactions with biological targets.

Experimental Protocol:

A general and efficient method for the synthesis of 2-(benzylthiomethyl)-1H-benzimidazole derivatives involves a two-step process starting from 2-(chloromethyl)-1H-benzimidazole.[2] First, the chloromethyl derivative is reacted with thiourea to form an isothiouronium salt. This intermediate is then reacted in situ with a suitable benzyl halide in the presence of a base to yield the desired thioether. For the N-methylated scaffold, the starting material would be this compound.

  • Step 1: Formation of the Isothiouronium Salt. To a solution of this compound (1.0 eq) in acetonitrile, thiourea (1.0 eq) is added. The mixture is refluxed for 1.5-2 hours. Upon cooling, the isothiouronium salt precipitates and can be collected by filtration.[2]

  • Step 2: S-Alkylation. The isothiouronium salt (1.0 eq) is dissolved in ethanol, and an aqueous solution of sodium hydroxide (2.5 eq) is added. The mixture is stirred, and the desired alkyl or benzyl halide (1.2 eq) is added. The reaction is refluxed for 2-3 hours and monitored by TLC. After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent, dried, and purified by column chromatography.[2]

Workflow Diagram:

G start This compound reagent1 Thiourea, Acetonitrile, Reflux start->reagent1 intermediate Isothiouronium Salt Intermediate reagent2 R-X (Alkyl/Benzyl Halide), NaOH, Ethanol, Reflux intermediate->reagent2 reagent1->intermediate product 2-(Alkyl/Benzylthiomethyl)-1-methyl-1H-benzimidazole reagent2->product

Caption: Synthesis of Thioether Bioisosteres.

Comparative Biological Activity:

A study on a series of 2-(benzylthiomethyl)-1H-benzimidazole derivatives demonstrated significant antibacterial activity. For instance, compounds with electron-withdrawing groups on the benzyl ring, such as chloro or trifluoromethyl, showed potent bactericidal effects against E. coli and S. aureus with MIC values in the range of 140-290 µg/mL.[3] N-alkylation of these thioether derivatives was also found to modulate the antibacterial activity.[3]

Compound ClassR-GroupTarget OrganismMIC (µg/mL)Reference
2-(Benzylthiomethyl)-1H-benzimidazoles4-Cl-benzylS. aureus140-320
4-CF3-benzylE. coli140-400
N-Alkyl-2-(benzylthiomethyl)-1H-benzimidazolesVariousE. coli, S. aureus140-290[3]
Synthesis of 2-(Aryloxymethyl)-1-methyl-1H-benzimidazoles (Ether Bioisosteres)

Replacing the thioether with an ether linkage can alter the molecule's polarity, hydrogen bonding capacity, and conformational flexibility. The oxygen atom, being more electronegative and a stronger hydrogen bond acceptor than sulfur, can lead to different binding interactions.

Experimental Protocol:

The synthesis of 2-(phenoxymethyl)-1-methyl-1H-benzimidazole derivatives is typically achieved through a Williamson ether synthesis. This involves the reaction of this compound with a substituted phenol in the presence of a base.

  • Step 1: Reaction Setup. A suspension of this compound (1.0 eq), the desired phenol (1.2 eq), and potassium carbonate (1.5 eq) in a suitable solvent like acetone or DMF is prepared.

  • Step 2: Reaction. The mixture is heated under reflux and the reaction progress is monitored by TLC.

  • Step 3: Workup and Purification. After completion, the mixture is filtered to remove the inorganic base. The solvent is evaporated, and the residue is taken up in an organic solvent and washed with an aqueous base (e.g., 2N NaOH) and brine. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Workflow Diagram:

G start This compound reagent Ar-OH (Phenol), K2CO3, Acetone/DMF, Reflux start->reagent product 2-(Aryloxymethyl)-1-methyl-1H-benzimidazole reagent->product G start This compound reagent R1R2NH (Amine), Base (optional), Ethanol/DMF start->reagent product 2-((R1R2N)methyl)-1-methyl-1H-benzimidazole reagent->product G cluster_scaffold Starting Scaffold cluster_bioisosteres Bioisosteric Linkages cluster_properties Physicochemical Properties cluster_activity Biological Activity scaffold This compound thioether Thioether (-S-) scaffold->thioether Nucleophilic Substitution ether Ether (-O-) scaffold->ether Nucleophilic Substitution amine Amine (-NH-) scaffold->amine Nucleophilic Substitution lipophilicity Lipophilicity thioether->lipophilicity Increases h_bond H-Bonding ether->h_bond H-Bond Acceptor amine->h_bond H-Bond Donor/Acceptor Increases basicity Basicity/Solubility amine->basicity H-Bond Donor/Acceptor Increases activity Potency, Selectivity, ADME lipophilicity->activity Modulates h_bond->activity Modulates basicity->activity Modulates

References

head-to-head comparison of different synthetic routes to 2-(Chloromethyl)-1-methyl-1h-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)-1-methyl-1H-benzimidazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive chloromethyl group at the C2 position, which serves as an electrophilic handle for introducing the benzimidazole moiety into larger molecules, and the N1-methyl group, which prevents competing N-H reactions and modulates the compound's physicochemical properties. It is a key intermediate in the synthesis of various pharmaceutical agents, including antihistamines and proton pump inhibitors.

The efficient synthesis of this intermediate is paramount for drug development and manufacturing. Two primary strategies dominate its preparation: a stepwise approach involving the initial formation of the benzimidazole ring followed by N-methylation, and a more convergent route that begins with an N-methylated diamine precursor. This guide provides a detailed, head-to-head comparison of these synthetic pathways, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific objectives.

Overview of Competing Synthetic Strategies

The synthesis of this compound can be logically approached from two distinct directions, primarily differing in the sequence of ring formation and N-alkylation.

  • Route A: The Stepwise Pathway. This classic and well-documented approach first employs the Phillips condensation to construct the 2-(chloromethyl)-1H-benzimidazole core from o-phenylenediamine. This intermediate is then isolated and subjected to a separate N-methylation step to yield the final product.

  • Route B: The Convergent Pathway. This strategy begins with the already N-methylated starting material, N-methyl-o-phenylenediamine. A single cyclization reaction with an appropriate two-carbon electrophile directly forms the target N-methylated benzimidazole.

The choice between these routes is not trivial and depends on factors such as starting material availability, scalability, safety considerations, and desired throughput.

Caption: High-level overview of the two primary synthetic pathways.

Route A: The Stepwise Pathway

This two-step method is the most frequently reported synthesis in the literature, valued for its reliability and well-understood reaction mechanisms.

Part 1: Phillips Condensation to 2-(Chloromethyl)-1H-benzimidazole

The Phillips benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic, high-temperature conditions. In this case, chloroacetic acid provides the C2 carbon and the attached chloromethyl group.

Causality of Experimental Design:

  • Acid Catalyst (4N-5N HCl): The strong acid serves two critical roles. First, it acts as the reaction solvent. Second, it protonates the carbonyl oxygen of chloroacetic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is essential for the nucleophilic attack by the weakly basic amino groups of o-phenylenediamine.

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy for both the initial amide formation and the subsequent dehydrative cyclization that forms the imidazole ring.

  • Neutralization: The reaction mixture is strongly acidic. Neutralization with a base (e.g., ammonia or NaOH) is required to deprotonate the benzimidazolium salt, causing the free base product to precipitate out of the aqueous solution.[1]

Experimental Protocol: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (7.56 g, 70 mmol) and chloroacetic acid (7.56 g, 80 mmol).[2]

  • Carefully add 60 mL of 5N hydrochloric acid to the flask.[2]

  • Heat the mixture to reflux in an oil bath and maintain reflux for 8 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).[2]

  • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to ~5°C.[3]

  • Slowly neutralize the stirred mixture by adding aqueous ammonia until the pH is neutral (pH ~7-8).[1][2]

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual salts.[2]

  • Dry the solid product. For higher purity, the crude material can be recrystallized from a suitable solvent like a benzene/hexane mixture or purified by column chromatography (silica gel, petroleum ether/acetone 3:1).[2][3]

  • A typical yield for this step is around 79-85%.[2][4]

Part 2: N-Methylation of the Benzimidazole Core

With the core heterocycle formed, the final step is the alkylation of the pyrrolic nitrogen.

Causality of Experimental Design:

  • Methylating Agent (Dimethyl Sulfate): Dimethyl sulfate (DMS) is a powerful and cost-effective methylating agent. It readily reacts with the nucleophilic N-H of the benzimidazole in an SN2 reaction. Trustworthiness Note: DMS is extremely toxic and a suspected carcinogen; it must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment.

  • Solvent (Anhydrous Toluene): A non-protic solvent like toluene is used to prevent it from competing with the benzimidazole substrate for the methylating agent. The anhydrous condition is critical as DMS reacts with water.

  • Basification: After the reaction, water is added, and the mixture is basified. This step serves to quench any unreacted DMS and to neutralize any acidic byproducts, ensuring the final product is in its free base form for extraction.[2]

Experimental Protocol: N-Methylation using Dimethyl Sulfate

  • In a dry 100 mL flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(chloromethyl)-1H-benzimidazole (1.01 g, 6.07 mmol) in 10 mL of anhydrous toluene.[2]

  • At room temperature, add dimethyl sulfate (0.63 mL, 6.67 mmol) dropwise to the solution with stirring.[2]

  • Heat the reaction mixture to reflux in an oil bath and maintain for 3 hours.[2]

  • Cool the mixture to room temperature and carefully add 10 mL of water.

  • Basify the mixture with aqueous ammonia, then transfer to a separatory funnel.[2]

  • Extract the aqueous layer with chloroform (3 x 20 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Route B: The Convergent Pathway

This approach streamlines the synthesis into a single heterocyclic ring-forming step from an N-substituted precursor. While elegant, this route's practicality hinges on the availability and stability of N-methyl-o-phenylenediamine.

Causality of Experimental Design: The underlying mechanism is analogous to the Phillips condensation. The key difference is that one of the nucleophilic amino groups is now a secondary amine.

  • Starting Material (N-methyl-o-phenylenediamine): This precursor dictates that the final product will be methylated at the N1 position. Its synthesis is well-documented, often starting from o-chloronitrobenzene.[5]

  • Cyclization Conditions: Similar to Route A, acidic conditions and heat are required to drive the condensation and subsequent dehydration to form the benzimidazole ring. The reaction of a related substrate, 4-nitro-2-amino-1-N-methylaniline, with chloroacetic acid in 4N HCl demonstrates the viability of this approach.

Experimental Protocol: Direct Cyclization (Adapted from[2]) Note: This protocol is adapted from the synthesis of a closely related nitro-substituted analog, a common strategy when a direct literature procedure for an unsubstituted parent compound is unavailable.

  • In a 100 mL round-bottom flask, combine N-methyl-o-phenylenediamine (2.56 g, 21 mmol) and chloroacetic acid (2.58 g, 25.2 mmol).

  • Carefully add 45 mL of 4N hydrochloric acid and equip the flask with a reflux condenser.

  • Heat the mixture to reflux for 4-6 hours, monitoring for the consumption of the starting diamine by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture to pH 7-8 with aqueous ammonia while stirring in an ice bath.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification by column chromatography on neutral alumina or silica gel (e.g., eluting with CHCl₃/MeOH) should be performed to isolate the pure this compound.[2]

Head-to-Head Comparison

The choice of synthetic route is a balance of efficiency, cost, safety, and scale. The following table summarizes the key performance indicators for each pathway.

ParameterRoute A: Stepwise PathwayRoute B: Convergent PathwayJustification & Expert Insights
Number of Steps 2 (Isolation of intermediate required)1Route B is more step-economical, which is highly desirable for reducing labor and material loss.
Overall Yield ~65-75% (Reported)Potentially 70-80% (Estimated)While Route A's yields are well-documented, a highly optimized one-pot reaction (Route B) often leads to higher overall throughput by avoiding intermediate isolation losses. The 71% yield for a related nitro-analogue supports this potential.[2]
Starting Materials o-Phenylenediamine, Chloroacetic Acid, Dimethyl SulfateN-Methyl-o-phenylenediamine, Chloroacetic Acido-Phenylenediamine is a common, inexpensive commodity chemical. N-methyl-o-phenylenediamine is less common and more expensive, or must be prepared in a separate step.[5]
Safety Concerns High: Use of extremely toxic and carcinogenic Dimethyl Sulfate (DMS).Moderate: Standard handling of acids and organic solvents.The avoidance of DMS is a major advantage for Route B, significantly reducing the process's hazard profile, especially at larger scales.
Scalability Moderate. Handling large quantities of DMS poses significant safety and engineering challenges.High. The process involves more standard reagents and conditions, making it more amenable to scale-up.For industrial applications, minimizing the use of highly toxic reagents like DMS is a primary driver for process development.
Purification Two separate purification steps are typically required.A single purification step is needed post-cyclization.Fewer purification steps reduce solvent waste and processing time, aligning with the principles of green chemistry.

digraph "Decision_Matrix" {
graph [nodesep=0.5];
node [shape=Mdiamond, style="filled", fontname="Arial", fillcolor="#FBBC05", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

center [label="Primary Goal?", shape=ellipse, fillcolor="#F1F3F4"];

goal1 [label="Maximize Safety &\nGreen Profile"]; goal2 [label="Use Common\nStarting Materials"]; goal3 [label="Minimize Steps &\nMaximize Throughput"]; goal4 [label="Lab-Scale Synthesis\n(Robust, Known Method)"];

routeA [label="Choose Route A", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; routeB [label="Choose Route B", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

center -> {goal1, goal2, goal3, goal4} [dir=none];

goal1 -> routeB [label=" Avoids DMS"]; goal2 -> routeA [label=" OPD is cheaper"]; goal3 -> routeB [label=" Fewer steps"]; goal4 -> routeA [label=" Well-documented"]; }

Caption: Decision matrix for selecting the optimal synthetic route.

Conclusion and Recommendations

Both the stepwise (Route A) and convergent (Route B) pathways are viable for the synthesis of this compound.

Route A is recommended for:

  • Small-scale laboratory synthesis where the use of common starting materials is prioritized and established, well-documented procedures are preferred for reliability.

  • Situations where appropriate engineering controls and expertise are in place to handle the high toxicity of dimethyl sulfate safely.

Route B is the superior choice for:

  • Process development and scale-up operations due to its improved safety profile (avoiding DMS), higher step economy, and reduced waste generation from fewer purification cycles.

  • Research groups prioritizing "green chemistry" principles and operational simplicity.

Ultimately, the convergent approach (Route B) represents a more modern and efficient process. While it requires a less common starting material, the significant safety and efficiency advantages make it the more attractive option for any application beyond exploratory, small-scale chemistry.

References

A Comparative Guide to Validating the Mechanism of Action for a Novel 2-(Chloromethyl)-1-methyl-1H-benzimidazole Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This guide focuses on a novel derivative, 2-(chloromethyl)-1-methyl-1H-benzimidazole (hereafter "BZD-New") . A key structural feature of BZD-New is the 2-chloromethyl group, a chemically reactive electrophile poised to form a stable, covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) on a protein target.[4][5]

This inherent reactivity suggests a potential mechanism of covalent inhibition, which can offer distinct pharmacological advantages, including prolonged duration of action and high potency. However, it also presents challenges, such as the risk of off-target reactivity. Therefore, a rigorous and systematic validation of its mechanism of action (MoA) is paramount.

This document provides a comprehensive, multi-phase experimental workflow to identify the molecular target of BZD-New, validate the drug-target interaction, and elucidate its downstream cellular effects. To provide a clear benchmark, we will compare the experimental outcomes for BZD-New with those for a hypothetical well-characterized, non-covalent inhibitor, "Comparator-X" , which is known to act on the same target class.

Phase 1: Unbiased Target Identification – Discovering the Molecular Interlocutor

When the target of a novel compound is unknown, it is critical to begin with unbiased, discovery-phase methodologies that survey the entire proteome for potential binding partners.[6] This approach minimizes experimental bias and can reveal unexpected targets. We will compare two robust and orthogonal methods: a classic affinity-based approach and a modern label-free technique.

Method 1: Affinity-Based Target Identification via Chemical Proteomics

This is a foundational technique for target discovery that involves "fishing" for target proteins from a complex cellular lysate using a modified version of the compound as bait.[7][8]

Causality and Experimental Choice: By immobilizing BZD-New on a solid support, we can physically isolate its binding partners. To preserve the compound's native binding orientation, a linker is attached to a position determined by Structure-Activity Relationship (SAR) data to be non-essential for its biological activity. A biotin tag is commonly used due to its exceptionally strong and specific interaction with streptavidin.[7]

Experimental Protocol: Biotin-Streptavidin Pulldown

  • Probe Synthesis: Synthesize a BZD-New analogue with a linker and a terminal biotin tag. A control probe, structurally similar but biologically inactive, should also be synthesized.

  • Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line showing sensitivity to BZD-New) and prepare a native protein lysate using a non-denaturing lysis buffer.

  • Incubation: Incubate the cell lysate with the biotinylated BZD-New probe (and the control probe in a separate experiment) to allow for target binding.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe along with its bound proteins.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the active BZD-New probe compared to the inactive control.

Mandatory Visualization: Workflow for Affinity-Based Target ID

G cluster_prep Preparation cluster_capture Capture & Isolation cluster_analysis Analysis bzd Biotinylated BZD-New Probe incubate Incubate Probe with Lysate bzd->incubate lysate Native Cell Lysate lysate->incubate beads Add Streptavidin Beads incubate->beads wash Wash Non-specific Proteins beads->wash elute Elute & Digest Bound Proteins wash->elute ms LC-MS/MS Identification elute->ms target Identify Potential Target Protein(s) ms->target G cluster_rev Comparator-X (Reversible) cluster_irrev BZD-New (Covalent/Irreversible) rev_bind Drug + Target Association (kon) Dissociation (koff) rev_complex Drug-Target Complex rev_bind:f0->rev_complex Binding rev_complex->rev_bind:f1 Release irrev_bind Drug + Target Association (kon) No Dissociation irrev_complex Drug-Target Covalent Adduct irrev_bind:f0->irrev_complex Covalent Bond Formation G cluster_control Control Cells (Non-targeting siRNA) cluster_kd Test Cells (Kinase-Y siRNA) c_kinase Kinase-Y (Present) c_bzd Add BZD-New c_kinase->c_bzd c_result Inhibition of Kinase-Y -> Cell Death c_bzd->c_result k_kinase Kinase-Y (Absent) k_bzd Add BZD-New k_kinase->k_bzd k_result No Target Available -> Reduced Effect k_bzd->k_result

References

A Comparative Guide to the Selectivity and Toxicity of 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity and potential toxicity of 2-(Chloromethyl)-1-methyl-1H-benzimidazole and its analogues. Benzimidazole is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs due to its versatile binding properties, including hydrogen bonding and π-π stacking interactions.[1][2] The introduction of a chloromethyl group at the 2-position, particularly on a methylated benzimidazole core, creates a reactive electrophilic center. This moiety can engage in covalent interactions with nucleophilic residues in biological targets, suggesting a potential mechanism of action as a covalent inhibitor or alkylating agent.[3]

However, this inherent reactivity necessitates a rigorous and multi-faceted evaluation of both on-target selectivity and off-target toxicity. This document outlines key experimental workflows, explains the rationale behind methodological choices, and presents comparative data to guide researchers in characterizing this promising, yet challenging, class of compounds.

Section 1: Assessing Target Selectivity

The defining feature of this compound is its reactive chloromethyl group, which is poised for nucleophilic substitution. This suggests two primary classes of potential targets: proteins with reactive nucleophilic residues (Cys, Lys, His) in or near binding pockets, and nucleic acids. A thorough assessment of selectivity is paramount to determine the therapeutic potential and potential liabilities of the compound.

Kinase Selectivity Profiling

The benzimidazole core is a known ATP-mimetic, and many derivatives function as kinase inhibitors.[4][5] The addition of a reactive group suggests a potential for covalent, irreversible inhibition of kinases, which can offer advantages in potency and duration of action but carries a risk of off-target effects.[6] Therefore, comprehensive kinome-wide selectivity profiling is a critical first step.

Experimental Approach: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for initial selectivity screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding, which directly indicates a binding event without requiring an active enzyme or known substrate.[7] This makes it ideal for screening large panels of kinases.

Workflow for Kinase Selectivity Profiling using DSF

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Kinase Panel (e.g., 96 different kinases) a1 Dispense Kinase, SYPRO Orange Dye, and Compound into 384-well plate p1->a1 p2 Prepare Compound Plate: - this compound - Non-covalent Analogue (Control) - DMSO (Vehicle) p2->a1 a2 Seal Plate and Centrifuge a1->a2 a3 Run qPCR instrument with temperature ramp (25°C to 95°C) a2->a3 d1 Generate Melt Curves (Fluorescence vs. Temperature) a3->d1 d2 Calculate Tm for each well d1->d2 d3 Calculate ΔTm (Tm_compound - Tm_DMSO) d2->d3 d4 Identify 'Hits' (Significant ΔTm) d3->d4

Caption: Workflow for DSF-based kinase selectivity screening.

Comparative Data: Kinase Selectivity

The table below illustrates hypothetical DSF data comparing the target compound with a non-reactive analogue. A significant thermal shift (ΔTm) indicates binding.

Kinase TargetThis compound (ΔTm in °C)Non-Covalent Analogue (ΔTm in °C)Rationale & Interpretation
Target Kinase A+8.5 +5.2Strong stabilization suggests potent binding, potentially enhanced by covalent modification.
Off-Target Kinase B+4.1+3.8Moderate binding observed for both; suggests the core scaffold has affinity for this kinase.
Off-Target Kinase C+5.5 +0.3Significant stabilization only by the reactive compound, indicating a potential covalent off-target liability.
Off-Target Kinase D+0.2+0.1No significant binding observed.
DNA Binding Affinity

The planar, heteroaromatic structure of benzimidazoles allows them to interact with DNA, and the alkylating chloromethyl group can form covalent adducts, a mechanism shared by some classic chemotherapeutics.[5][8] Assessing DNA binding is crucial, as non-specific DNA damage is a common source of toxicity.

Experimental Approach: DNA Binding Assay using PicoGreen Dye

This assay leverages the fluorescence enhancement of PicoGreen dye upon binding to double-stranded DNA (dsDNA). A small molecule that binds to dsDNA will displace the dye, causing a decrease in fluorescence. This provides a rapid, high-throughput method to quantify binding affinity.[9]

Protocol: dsDNA Binding Assay

  • Preparation: Prepare a solution of calf thymus dsDNA (e.g., 20 µM) in a suitable buffer (e.g., 10 mM TRIS, 50 mM NaCl, pH 7.4). Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well black plate, add the dsDNA solution and the test compound dilutions. Include a "DNA + dye only" control and a "dye only" blank.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow binding to reach equilibrium.

  • Dye Addition: Add PicoGreen reagent to all wells at its recommended dilution.

  • Measurement: Immediately measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Analysis: Calculate the percentage of fluorescence quenching relative to the "DNA + dye only" control. Determine the concentration of the compound that causes 50% quenching (IC50), which correlates with binding affinity.

Section 2: Comprehensive Toxicity Profiling

A tiered approach to toxicity testing, starting with in vitro assays, is essential for early-stage risk assessment. Key areas of concern for a reactive compound include general cytotoxicity, specific organ toxicity (e.g., cardiotoxicity), and the mechanism of cell death.

In Vitro Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Comparing cytotoxicity in cancerous versus non-cancerous cell lines provides an initial measure of the therapeutic index.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., A549 lung cancer, MCF-7 breast cancer, and HEK-293 normal kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment media and add fresh media containing 0.5 mg/mL MTT. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Discard the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 (the concentration that inhibits cell growth by 50%).

Comparative Data: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineThis compoundNon-Covalent AnalogueDoxorubicin (Reference)Selectivity Index (SI)*
A549 (Lung Cancer)5.245.80.87.5
MCF-7 (Breast Cancer)8.162.51.24.8
HEK-293 (Normal Kidney) 39.0 >1005.5-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

The data indicates the reactive compound is significantly more potent than its non-covalent counterpart but also shows higher toxicity towards the normal cell line, resulting in a modest selectivity index.[10]

Mechanism of Toxicity: Apoptosis and Cardiotoxicity

Apoptosis Induction

Understanding whether cell death occurs via controlled apoptosis or uncontrolled necrosis is crucial. Apoptosis is often mediated by the activation of caspases, a family of cysteine proteases.[11]

Workflow for Assessing Apoptosis via Caspase Activity

cluster_treatment Cell Treatment cluster_lysis Sample Preparation cluster_assay Caspase Assay t1 Treat cells with compound (e.g., at IC50 concentration) l1 Harvest and wash cells t1->l1 t2 Include Positive Control (Staurosporine) and Vehicle Control (DMSO) t2->l1 l2 Lyse cells on ice to release cellular contents l1->l2 l3 Centrifuge to pellet debris and collect supernatant (lysate) l2->l3 a1 Add lysate to 96-well plate l3->a1 a2 Add colorimetric caspase substrate (e.g., DEVD-pNA for Caspase-3) a1->a2 a3 Incubate at 37°C a2->a3 a4 Measure absorbance at 405 nm a3->a4

Caption: Workflow for a colorimetric caspase activity assay.

Protocol: Colorimetric Caspase-3/7 Assay

This protocol is based on the cleavage of a peptide substrate (e.g., Ac-DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroanilide (pNA).[12][13]

  • Cell Treatment and Lysis: Treat cells as described in the workflow above. Prepare cell lysates using a provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well.

  • Substrate Addition: Add the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm. The increase in absorbance is proportional to caspase activity.

Cardiotoxicity: hERG Channel Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[14] Therefore, hERG screening is a mandatory step in preclinical safety assessment. Automated patch-clamp systems provide high-throughput and reliable data for this endpoint.[15]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK-293 hERG). Harvest cells and prepare a single-cell suspension.

  • System Setup: Load the cells, intracellular solution, extracellular solution, and test compounds onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).[15]

  • Cell Sealing & Recording: The system automatically establishes a high-resistance (giga-seal) whole-cell configuration. A specific voltage protocol is applied to elicit and measure the hERG tail current, which is the primary parameter for assessing block.[16]

  • Compound Application: After establishing a stable baseline current, the system perfuses the cells with increasing concentrations of the test compound.

  • Data Acquisition: The hERG tail current is measured at each concentration. A known hERG blocker (e.g., E-4031 or Astemizole) is used as a positive control.[16][17]

  • Analysis: The percentage of current inhibition at each concentration is calculated to generate a dose-response curve and determine the IC50 value.

Comparative Data: Off-Target Toxicity

AssayThis compoundInterpretation & Next Steps
Caspase-3/7 Activation (Fold change vs. Vehicle)8.2-fold increaseStrong induction of caspase activity suggests cell death occurs primarily through apoptosis.
hERG Channel Inhibition (IC50 in µM)15.5An IC50 < 30 µM often raises concerns. Further evaluation is needed to determine the clinical risk based on expected therapeutic plasma concentrations.

Section 3: Integrated Perspective and Conclusion

The experimental framework outlined above provides a robust methodology for characterizing the selectivity and toxicity of this compound. The hypothetical data presented for this compound suggests a profile of a potent, but potentially non-selective, cytotoxic agent that induces apoptosis. Its reactivity, conferred by the chloromethyl group, likely drives its high potency compared to non-covalent analogues but also contributes to off-target effects, as suggested by the moderate cytotoxicity against normal cells and potential for hERG inhibition.

For drug development professionals, this profile presents a classic challenge: balancing covalent reactivity for therapeutic gain against the risk of toxicity. The path forward would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to modulate the reactivity of the chloromethyl group or improve the binding affinity of the core scaffold to the primary target, thereby improving the selectivity index.

  • Advanced Target Deconvolution: Using chemoproteomic approaches to identify the specific covalent binding partners of the compound within the cell to confirm on-target engagement and uncover off-target liabilities.

  • In Vivo Studies: If a compound with a promising in vitro profile is identified, progression to in vivo models is necessary to assess its pharmacokinetic properties, efficacy, and tolerability in a whole-organism context.[18][19]

The benzimidazole scaffold remains a valuable starting point for drug discovery.[20] By systematically and comparatively assessing both selectivity and toxicity, researchers can rationally design next-generation derivatives of compounds like this compound to unlock their therapeutic potential while minimizing safety risks.

References

A Senior Application Scientist's Guide to Benchmarking 2-(Chloromethyl)-1-methyl-1H-benzimidazole Derivatives Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Benzimidazole Scaffold

The benzimidazole scaffold is a cornerstone in medicinal chemistry, prized for its structural similarity to naturally occurring purine nucleotides.[1] This unique characteristic allows its derivatives to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Among these, derivatives of 2-(Chloromethyl)-1-methyl-1H-benzimidazole represent a reactive and versatile chemical class for the synthesis of novel therapeutic agents.[3][4][5] Their potential to serve as alkylating agents or as precursors for a diverse library of compounds makes them a compelling subject of investigation in oncology.[1][4]

This guide provides a comprehensive framework for the preclinical benchmarking of novel this compound derivatives. It is designed not as a rigid template, but as a strategic manual for drug development professionals. We will delve into the rationale behind experimental design, present validated protocols for in vitro and in vivo evaluation, and offer a clear methodology for comparing the performance of these novel compounds against established, FDA-approved anticancer drugs.

Pillar 1: Understanding the Mechanistic Landscape

Benzimidazole derivatives exert their anticancer effects through diverse and often multimodal mechanisms of action.[6] A thorough understanding of these pathways is critical for selecting appropriate assays and interpreting experimental outcomes.

Key reported mechanisms include:

  • Microtubule Disruption: Similar to vinca alkaloids and taxanes, certain benzimidazoles inhibit the polymerization of tubulin, a crucial protein for mitotic spindle formation.[7] This action leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7][8]

  • DNA Intercalation and Alkylation: The benzimidazole ring structure can enhance the DNA-damaging properties of attached functional groups. Bendamustine, an approved anticancer drug, features a benzimidazole core and functions as a potent DNA alkylating agent, causing irreparable DNA breakage.[1]

  • Inhibition of Key Kinases and Signaling Pathways: Many derivatives have been shown to inhibit critical oncogenic signaling pathways such as PI3K/AKT and MAPK, which regulate cell proliferation and survival.[7]

  • Topoisomerase Inhibition: These enzymes are vital for resolving DNA topological stress during replication. Benzimidazole derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA complex and leading to double-strand breaks.[1]

Benzimidazole_MoA cluster_0 Benzimidazole Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes BZD This compound Derivative Tubulin Tubulin Polymerization BZD->Tubulin Inhibition DNA DNA BZD->DNA Alkylation / Intercalation Kinases Oncogenic Kinases (e.g., PI3K, AKT) BZD->Kinases Inhibition Topo Topoisomerase BZD->Topo Inhibition G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest DNA_Damage DNA Strand Breaks DNA->DNA_Damage Signal_Block Signal Transduction Blockade Kinases->Signal_Block Topo->DNA_Damage Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Damage->Apoptosis Signal_Block->Apoptosis

Caption: General mechanisms of action for anticancer benzimidazole derivatives.

Pillar 2: Selecting Appropriate Comparators and Cancer Models

Effective benchmarking requires comparison against the current standard of care. The choice of comparator drugs is dictated by the target cancer type. Based on the broad activity of benzimidazoles, we will focus on two prevalent cancers with well-defined chemotherapy regimens: Colon Cancer and Non-Small Cell Lung Cancer (NSCLC).[9]

Cancer TypeStandard-of-Care Drugs (Comparators)Rationale
Colon Cancer 5-Fluorouracil (5-FU), Oxaliplatin, IrinotecanThese drugs form the backbone of common combination therapies like FOLFOX and FOLFIRI and represent the standard for cytotoxic chemotherapy in colorectal cancer.[10][11][12][13]
Non-Small Cell Lung Cancer (NSCLC) Cisplatin, Carboplatin, Paclitaxel, DocetaxelPlatinum-based drugs (Cisplatin, Carboplatin) are the most widely prescribed agents for lung cancer.[14] Taxanes (Paclitaxel, Docetaxel) are also frequently used, often in combination.[14][15]

Pillar 3: Rigorous In Vitro Performance Benchmarking

In vitro assays provide the initial, crucial data on a compound's potency and mechanism.[16] These tests are designed to be high-throughput, allowing for the rapid screening of a library of derivatives to identify lead candidates.[17][18]

In_Vitro_Workflow start Synthesized Derivative Library viability Cell Viability Assay (MTT) Determine IC50 start->viability mechanistic Mechanistic Assays viability->mechanistic If IC50 is promising apoptosis Apoptosis Assay (Annexin V / PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle data_analysis Data Analysis & Comparison (vs. Standard Drugs) apoptosis->data_analysis cell_cycle->data_analysis end Lead Candidate Selection data_analysis->end

Caption: Experimental workflow for in vitro testing of novel derivatives.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19] NADPH-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the benzimidazole derivatives and comparator drugs on selected cancer cell lines (e.g., HT-29 for colon, A549 for NSCLC).

Methodology:

  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., HT-29, A549) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[20] Maintain in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. Causality: Overnight adherence ensures cells are in an exponential growth phase and uniformly distributed before drug exposure.

  • Drug Treatment:

    • Prepare serial dilutions of the test derivatives and standard drugs (e.g., 0.1 to 100 µM).

    • Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[20] Causality: A 48-72 hour incubation is typically sufficient to observe the effects of cell cycle disruption or induced apoptosis.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[20] Causality: DMSO is an effective organic solvent that fully solubilizes the formazan, allowing for accurate absorbance measurement.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

Summarize the IC50 values in a clear, comparative table.

CompoundTarget Cell LineIC50 (µM) ± SD
Derivative A HT-29 (Colon)[Experimental Value]
Derivative B HT-29 (Colon)[Experimental Value]
5-FluorouracilHT-29 (Colon)[Experimental Value]
OxaliplatinHT-29 (Colon)[Experimental Value]
Derivative A A549 (NSCLC)[Experimental Value]
Derivative B A549 (NSCLC)[Experimental Value]
CisplatinA549 (NSCLC)[Experimental Value]
PaclitaxelA549 (NSCLC)[Experimental Value]

Pillar 4: Validating Efficacy in In Vivo Models

Promising candidates from in vitro screening must be evaluated in a biological system that better recapitulates a tumor's complexity.[17] The subcutaneous xenograft model in immunocompromised mice is a standard and robust method for assessing anti-tumor efficacy.[21]

In_Vivo_Workflow start Lead Candidate from In Vitro implant Tumor Cell Implantation (Subcutaneous in Nude Mice) start->implant growth Tumor Growth to Palpable Size (~100-150 mm³) implant->growth randomize Randomization into Groups (Vehicle, Test, Standard) growth->randomize treatment Drug Administration (e.g., Oral Gavage, IP Injection) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size Limit) monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC, etc.) endpoint->analysis

Caption: Workflow for a subcutaneous xenograft tumor model study.

Protocol 2: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the in vivo anti-tumor activity of a lead benzimidazole derivative compared to a standard-of-care drug in a colon cancer xenograft model.

Methodology:

  • Animal Housing & Cell Culture:

    • House immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) in a pathogen-free environment.[21] Causality: Immunocompromised mice are required to prevent rejection of the human tumor graft.

    • Culture HT-29 cells under standard conditions. Harvest cells during the exponential growth phase.

  • Tumor Implantation:

    • Resuspend harvested cells in a suitable medium (e.g., PBS mixed with Matrigel) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[21] Causality: Matrigel provides an extracellular matrix environment that supports initial tumor cell survival and growth.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., saline, DMSO/PEG solution)

      • Group 2: Lead Derivative (e.g., 50 mg/kg, daily)

      • Group 3: Standard Drug (e.g., 5-FU, 20 mg/kg, twice weekly)

  • Drug Administration and Monitoring:

    • Administer drugs via the determined route (e.g., oral gavage, intraperitoneal injection) according to the schedule.

    • Measure tumor volume and mouse body weight 2-3 times per week. Causality: Body weight monitoring is a critical indicator of systemic toxicity.

  • Endpoint and Analysis:

    • Terminate the study when tumors in the control group reach the predetermined size limit (e.g., 1500-2000 mm³).

    • Euthanize all mice, excise the tumors, and record their final weight.[21]

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupDosing RegimenMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, p.o.[Experimental Value]0[Experimental Value]
Lead Derivative 50 mg/kg, daily, p.o.[Experimental Value][Calculated Value][Experimental Value]
5-Fluorouracil20 mg/kg, 2x/week, i.p.[Experimental Value][Calculated Value][Experimental Value]

Conclusion: Synthesizing the Evidence

This structured benchmarking approach provides a robust pathway for evaluating the therapeutic potential of novel this compound derivatives. By grounding the investigation in established mechanisms of action and comparing directly against the current clinical standards, researchers can generate the high-quality, comparative data necessary for advancing promising new chemical entities toward clinical development. A derivative that demonstrates a significantly lower IC50 in vitro, coupled with superior tumor growth inhibition and a favorable toxicity profile (minimal body weight loss) in vivo, would be considered a strong candidate for further preclinical and clinical investigation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety framework for the proper disposal of 2-(Chloromethyl)-1-methyl-1H-benzimidazole (CAS No. 4760-35-4) and its associated waste streams. Designed for researchers and laboratory professionals, this document moves beyond mere compliance, embedding principles of chemical causality and risk mitigation into every step. Our objective is to ensure that this reactive halogenated heterocyclic compound is managed safely, protecting both laboratory personnel and the environment.

Foundational Principles: Understanding the Hazard

This compound is a halogenated organic compound. Its primary disposal challenges stem from two core features:

  • Halogenated Nature: The presence of a chlorine atom classifies it as a halogenated organic waste. Co-mingling this with non-halogenated waste streams can drastically increase disposal costs and complicate the incineration process.[1][2] Halogenated wastes require specialized, high-temperature incineration with scrubbers to neutralize acidic gases like hydrogen chloride that are produced during combustion.[3]

  • Reactivity and Toxicity: The chloromethyl group is a reactive electrophile. Safety Data Sheets (SDS) for the closely related compound, 2-(Chloromethyl)benzimidazole, indicate it is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[4] Therefore, all waste forms must be treated as toxic.

Core Directive: Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system.[2] The primary and only recommended disposal route is through a licensed hazardous waste management company.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound in any form—pure solid, solution, or contaminated material—the following PPE is mandatory:

  • Hand Protection: Nitrile gloves are required. Always check the manufacturer's compatibility chart for breakthrough times.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles or splashes.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a higher-level respirator is necessary to prevent inhalation.[4]

  • Body Protection: A standard laboratory coat must be worn.

All handling of the solid chemical and preparation of solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper segregation is the most critical step in laboratory waste management. It ensures safety, compliance, and cost-effective disposal.

Protocol for Waste Segregation:

  • Establish a Designated Waste Area: Create a Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory operators.

  • Select Appropriate Waste Containers: Use only containers made of compatible materials, such as high-density polyethylene (HDPE) carboys. Containers must have a secure, tight-fitting lid.[5][6]

  • Label Containers Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • The specific hazard characteristics (e.g., Toxic, Irritant).[1][6]

    • The date accumulation started.

  • Segregate Waste Streams:

    • Halogenated Organic Waste: This is the primary container for this compound.

      • Solid Waste: Unused or expired this compound powder, and any grossly contaminated items like weigh boats or spatulas.

      • Liquid Waste: Solutions of the compound dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform).

    • Non-Halogenated Organic Waste: If the compound is used in a non-halogenated solvent (e.g., Hexane, Ethyl Acetate), this waste must still be collected in a dedicated Halogenated Waste container due to the presence of the chlorinated compound. Do not mix it into your general non-halogenated waste stream.

    • Contaminated Dry Lab Supply Waste: Items with trace contamination, such as used gloves, bench paper, and paper towels, must be collected in a separate, clearly labeled bag or container as "Hazardous Debris" for incineration.

Regulatory Framework: EPA Hazardous Waste Management

The disposal of this chemical is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] While a specific waste code is not listed for unused this compound, it must be disposed of as a hazardous waste based on its toxic characteristics.[6] Your licensed disposal vendor will assign the final, appropriate waste code.

Your laboratory is classified as a hazardous waste generator, and the amount of waste you can accumulate on-site depends on your generator status.

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg≤ 6,000 kg (13,200 lbs) for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No quantity limit, but waste must be shipped off-site within 90 days

Data sourced from the U.S. Environmental Protection Agency (EPA).[8]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Protocol for Spill Cleanup:

  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the lab.

  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles. If the spill is large or generates significant dust, respiratory protection is required.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with absorbent pads to prevent dust from becoming airborne. Carefully sweep the solid material into a dustpan. Avoid vigorous sweeping that creates dust.

    • For Liquid Spills (Solutions): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.

  • Collect and Package Waste: Place all contaminated absorbent materials, used PPE, and cleaning equipment into a heavy-duty plastic bag or a designated waste container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and place it in the Satellite Accumulation Area for pickup.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

The Disposal Workflow: From Benchtop to Incineration

The following diagram illustrates the decision-making process for managing waste streams containing this compound.

DisposalWorkflow cluster_generation Step 1: Waste Generation cluster_identification Step 2: Identify Waste Form cluster_segregation Step 3: Segregate & Contain cluster_accumulation Step 4: Accumulate & Dispose start Generation of Waste (2-Chloromethyl-1-methyl-1H-benzimidazole) solid Unused/Expired Solid start->solid contaminated Contaminated Labware / PPE start->contaminated solution Solution in Solvent start->solution container_solid Place in Labeled Halogenated Solids Container solid->container_solid container_debris Place in Labeled Contaminated Debris Container contaminated->container_debris container_liquid Place in Labeled Halogenated Liquids Container solution->container_liquid saa Store in Designated Satellite Accumulation Area (SAA) container_solid->saa container_debris->saa container_liquid->saa pickup Arrange Pickup by Licensed Hazardous Waste Contractor saa->pickup end_node Final Disposal via High-Temperature Incineration pickup->end_node

Caption: Waste Disposal Decision Workflow for this compound.

Why Laboratory Neutralization is NOT Recommended

While the reactive chloromethyl group might suggest the possibility of chemical neutralization (e.g., hydrolysis with a base), this practice is strongly discouraged for routine disposal.

  • Lack of Validated Protocols: There are no widely published and validated protocols for the complete and safe neutralization of this specific compound in a laboratory setting.

  • Risk of Hazardous Byproducts: Incomplete reactions or side reactions could produce unknown, potentially more hazardous, byproducts.

  • Personnel Safety Risk: Attempting to neutralize the waste introduces unnecessary chemical handling steps, increasing the risk of exposure and accidental releases.

  • Regulatory Non-Compliance: Treating hazardous waste without a permit is a violation of EPA regulations.

The most trustworthy and authoritative protocol is to manage the chemical as hazardous waste from generation to final disposal by a licensed professional service.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling of 2-(Chloromethyl)-1-methyl-1H-benzimidazole (CAS No. 4760-35-4)[1]. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The protocols herein are designed to be a self-validating system, grounded in authoritative safety data and practical experience.

Foundational Hazard Analysis: The "Why" Behind the "How"

Understanding the inherent risks of a chemical is the cornerstone of any safety protocol. This compound is a benzimidazole derivative that presents multiple hazards. Authoritative safety data sheets (SDS) classify this compound with the following critical warnings:

  • Harmful if swallowed (Acute Toxicity, Oral)[2][3][4].

  • Causes skin irritation [2][3][4][5][6].

  • Causes serious eye irritation [2][3][4][5][6].

  • May cause respiratory irritation [2][4][6][7].

The physical form of this compound is typically a beige powder or solid[1][7][8]. This property is significant because fine powders can easily become airborne, increasing the risk of inhalation and widespread contamination of surfaces, personnel, and equipment. Therefore, our primary objective is to establish a multi-layered barrier system using Personal Protective Equipment (PPE) to prevent all potential routes of exposure: dermal (skin), ocular (eye), and respiratory (inhalation).

Core Protective Equipment: A Multi-Barrier System

The selection of PPE must directly address the identified hazards. The following is a comprehensive breakdown of the minimum required PPE for handling this compound.

Hand Protection: The First Line of Defense

Direct skin contact is a primary risk leading to irritation[5][6]. The causality is clear: preventing contact prevents the hazard.

  • Required: Nitrile or neoprene gloves.

  • Specification: Gloves must conform to standards such as EN 374[2][9]. Always inspect gloves for tears or punctures before use[2].

  • Expert Insight (The Causality): Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex. For operations with a higher risk of contamination or extended handling times, double-gloving is strongly recommended [10][11]. The outer glove absorbs the initial contamination and can be removed and replaced without exposing the inner glove, maintaining a sterile and safe inner barrier.

Eye and Face Protection: Shielding Against Irritation

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable[2][3][4].

  • Required: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards[2][4][8][9].

  • Expert Insight (The Causality): Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer no protection from airborne powder. Goggles are essential. When performing tasks with a high risk of splashing (e.g., preparing solutions or during spill cleanup), a full-face shield must be worn in addition to safety goggles to protect the entire face[11].

Respiratory Protection: Preventing Internal Exposure

As a powder that may cause respiratory irritation, preventing inhalation is critical[2][5][6].

  • Required: When handling the solid compound outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved N95 (or better) particulate respirator is mandatory[7][10].

  • Expert Insight (The Causality): The fine particulate nature of the compound allows it to be easily aerosolized during weighing or transfer. A fume hood's constant airflow pulls these particles away from the user's breathing zone. In its absence, a respirator acts as a direct filter. A standard surgical mask offers negligible protection from chemical dust and must not be used[10].

Protective Clothing: Minimizing Dermal Exposure

To protect skin from incidental contact and contamination, appropriate lab attire is required.

  • Required: A buttoned lab coat is the minimum requirement. For larger quantities or tasks with higher contamination risk, a disposable gown made of a low-permeability material (e.g., polyethylene-coated) is recommended[5][11].

  • Expert Insight (The Causality): Personal clothing can absorb chemical dust and transport it outside the laboratory, leading to secondary exposure. A dedicated lab coat or disposable gown acts as a removable barrier, containing the contamination within the controlled workspace[12]. Always ensure footwear is fully enclosed.

Operational Plans: From Preparation to Disposal

A successful safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from initial setup to final waste disposal.

Summary of PPE for Specific Operations
Operation Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing/Transfer of Solid Double Nitrile GlovesChemical Safety Goggles & Face ShieldRequired if outside a fume hood (N95 minimum)Lab Coat or Disposable Gown
Solution Preparation Double Nitrile GlovesChemical Safety Goggles & Face ShieldRecommended if not in a fume hoodLab Coat or Disposable Gown
Handling Solutions Nitrile GlovesChemical Safety GogglesNot required if in a fume hoodLab Coat
Spill Cleanup Double Nitrile GlovesChemical Safety Goggles & Face ShieldN95 Respirator (minimum)Disposable Gown
Waste Disposal Double Nitrile GlovesChemical Safety GogglesNot required for sealed containersLab Coat
Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase RiskAssessment 1. Risk Assessment (Review SDS) PPE_Selection 2. Select Appropriate PPE (See Table) RiskAssessment->PPE_Selection FumeHood 3. Verify Fume Hood Functionality PPE_Selection->FumeHood Donning 4. Don PPE (Correct Sequence) FumeHood->Donning Handling 5. Chemical Handling (Weighing, Synthesis) Donning->Handling Decon 6. Decontaminate Work Area & Equipment Handling->Decon Doffing 7. Doff PPE (Correct Sequence) Decon->Doffing Waste 8. Segregate & Dispose of Hazardous Waste Doffing->Waste End Procedure Complete Waste->End

Caption: Workflow for handling this compound.

Procedural Protocols: Step-by-Step Guidance

Protocol 1: PPE Donning and Doffing Sequence

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Protective Gown/Lab Coat: Don first.

  • Respirator: If required, perform a seal check.

  • Goggles and Face Shield: Put on eye and face protection.

  • Gloves: Don gloves last, ensuring cuffs are pulled over the sleeves of the gown/coat[10].

Doffing (Taking Off) Sequence:

  • Outer Gloves (if double-gloved): Remove in the fume hood if possible.

  • Gown/Lab Coat: Remove by rolling it inside-out.

  • Goggles/Face Shield: Remove from the back.

  • Inner Gloves: Remove by peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior.

  • Respirator: Remove last.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water[2].

Protocol 2: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Exposure: Immediately remove contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention[2][5][13].

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][4][5][13].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][5].

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing the PPE outlined for "Spill Cleanup" (see table), gently sweep up the material, avoiding dust formation[2][4].

    • Place the material into a suitable, sealed container for disposal[2][4].

    • Decontaminate the spill area with an appropriate cleaner.

    • Dispose of all cleanup materials as hazardous waste.

Protocol 3: Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: Disposable gowns, gloves, and other contaminated items should be placed in a designated, sealed hazardous waste bag or container.

  • Unused Chemical: Dispose of unused or waste product in its original container or a suitable, labeled hazardous waste container.

  • Disposal Method: All waste must be disposed of via an approved waste disposal plant, in accordance with all federal, state, and local regulations[4][5][6]. Do not allow the product to enter drains[2][5].

By adhering to these detailed protocols, you build a robust safety system that protects you, your colleagues, and your research. Trust in the process, understand the reasoning, and handle every chemical with the respect it demands.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-1-methyl-1h-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-1-methyl-1h-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.